3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHWJIWNJCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693493 | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146355-33-0 | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a highly functionalized aromatic sulfonyl chloride that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive sulfonyl chloride handle, an electron-withdrawing trifluoromethyl group, and an electron-donating methoxy group—provides a sophisticated tool for molecular design. The trifluoromethyl (-CF3) group is a privileged moiety in pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The sulfonyl chloride group serves as a robust electrophilic site for covalently linking the scaffold to various nucleophiles, most notably forming the sulfonamide linkage, a cornerstone of many approved drugs. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Reference(s) |
| CAS Number | 1146355-33-0 | [3][4][5] |
| Molecular Formula | C₈H₆ClF₃O₃S | [3][5] |
| Molecular Weight | 274.64 g/mol | [3][5] |
| Appearance | White crystalline solid | [5] |
| Boiling Point | 310.5 ± 42.0 °C (Predicted) | [5] |
| Density | 1.495 ± 0.06 g/cm³ (Predicted) | [5] |
| Canonical SMILES | COC1=CC(C(F)(F)F)=CC(S(=O)(=O)Cl)=C1 | [4] |
| InChI | InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | [3][4] |
| InChIKey | JCJFHWJIWNJCOC-UHFFFAOYSA-N | [3] |
Section 2: Synthesis and Characterization
Synthetic Strategy: The Diazotization Approach
While several methods exist for the preparation of arylsulfonyl chlorides, the most reliable and regioselective route for this specific molecule starts from the corresponding aniline, 3-methoxy-5-(trifluoromethyl)aniline. This method, a variation of the Sandmeyer reaction, involves two key steps:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, which decomposes the diazonium salt and introduces the -SO₂Cl group onto the aromatic ring.
Causality: Maintaining a low temperature (typically -15°C to -5°C) during diazotization is critical.[6] Diazonium salts are thermally unstable; exceeding this temperature range leads to premature decomposition and the formation of unwanted phenolic byproducts, significantly reducing the yield and purity of the final product.[6] This method is preferred over direct chlorosulfonation of the parent anisole derivative, which could lead to a mixture of isomers and potential side reactions.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for preparing substituted arylsulfonyl chlorides and should be performed by trained chemists in a well-ventilated fume hood.[6]
Materials:
-
3-methoxy-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas or a saturated solution in acetic acid
-
Copper(I) Chloride (CuCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Acidic Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.
-
Cooling: Cool the mixture to between -10°C and -5°C using a dry ice/acetone bath. Ensure the amine salt remains in suspension.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cold amine suspension, ensuring the internal temperature does not rise above -5°C.[6] The formation of a clear solution or a fine, pale suspension indicates the formation of the diazonium salt. Stir for an additional 30 minutes at this temperature.
-
Catalyst-SO₂ Slurry: In a separate, larger flask, prepare a slurry of copper(I) chloride (0.1 eq) in a saturated solution of sulfur dioxide in glacial acetic acid. Cool this mixture to 0°C.
-
Addition and Decomposition: Slowly add the cold diazonium salt solution to the SO₂/CuCl slurry. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature below 15°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup: Pour the reaction mixture into a large volume of ice water. Extract the aqueous phase three times with diethyl ether.
-
Neutralization: Combine the organic extracts and carefully wash with water, followed by saturated sodium bicarbonate solution until effervescence stops. Caution: Significant gas evolution occurs during this step due to the neutralization of residual acid.[6]
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield a pure, white crystalline solid.
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:
-
¹H & ¹⁹F NMR: To confirm the aromatic substitution pattern and the presence of the methoxy and trifluoromethyl groups.
-
IR Spectroscopy: To identify the characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the ranges of 1348-1380 cm⁻¹ and 1150-1200 cm⁻¹.[7]
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The Electrophilic Nature of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of the two oxygen atoms, the chlorine atom, and the trifluoromethyl-substituted benzene ring. The -CF₃ group, in particular, enhances the Lewis acidity of the sulfur center, making the compound highly reactive towards nucleophiles.[7] This heightened reactivity allows for efficient reactions under mild conditions, a desirable trait in complex molecule synthesis.
Key Reactions in Drug Synthesis
Sulfonamide Formation: The most prominent reaction of this compound is with primary or secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry. The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct.
General Reaction: R-NH₂ + Cl-SO₂-Ar → R-NH-SO₂-Ar + HCl
Sulfonate Ester Formation: Reaction with alcohols or phenols yields the corresponding sulfonate esters. While less common in final drug structures, sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable synthetic intermediates.
General Reaction: R-OH + Cl-SO₂-Ar → R-O-SO₂-Ar + HCl
Reaction Mechanism Diagram
Caption: General mechanism for nucleophilic substitution.
Section 4: Applications in Drug Discovery and Development
Role as a Privileged Synthetic Building Block
This compound is not a therapeutic agent itself but a high-value intermediate. It allows for the strategic installation of the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety onto a lead compound. This modification can drastically alter a molecule's pharmacological profile.[1]
The Trifluoromethyl Group in Medicinal Chemistry
The incorporation of a -CF₃ group is a well-established strategy in drug design to optimize lead compounds.[8] Its key benefits include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can increase the drug's half-life and bioavailability.
-
Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its biological target.[2]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and receptor binding.
Illustrative Application in Kinase Inhibitor Design
Many modern cancer therapies target protein kinases. A common strategy is to design inhibitors that bind to the ATP-binding pocket of the kinase. The sulfonamide group can act as a hydrogen bond acceptor or donor, anchoring the inhibitor to the kinase's hinge region. The substituted aromatic ring can then occupy an adjacent hydrophobic pocket.
Caption: Drug candidate blocking the ATP binding site.
Section 5: Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling.
Hazard Identification:
-
GHS Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]
-
Corrosivity: Like most sulfonyl chlorides, it is corrosive and will cause burns upon direct contact with skin or eyes.[10][11]
-
Moisture Sensitivity: It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[10]
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a certified chemical fume hood.[10]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[9]
-
Avoid creating dust. Use engineering controls to minimize exposure.
-
Have an emergency eyewash station and safety shower readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
To prevent degradation from moisture, store under an inert atmosphere (e.g., nitrogen or argon).
-
Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[11]
Section 6: Conclusion
This compound is a powerful and versatile reagent for drug discovery and development. Its carefully arranged functional groups offer a pre-packaged solution for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for leveraging its full potential in the synthesis of next-generation therapeutics. By adhering to strict safety protocols, researchers can effectively and safely utilize this building block to advance their research programs.
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3-Fluoro-5-(methoxymethyl)benzenesulfonyl chloride | C8H8ClFO3S. PubChem. [Link]
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Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. [Link]
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Royal Society of Chemistry. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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A Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Structure, Reactivity, and Application
This guide provides an in-depth analysis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 1146355-33-0), a key building block in modern medicinal chemistry and organic synthesis. We will explore its unique structural characteristics, the resulting chemical reactivity, and its applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their work.
Introduction: A Strategically Designed Reagent
This compound is an aromatic sulfonyl chloride that has gained prominence as a valuable scaffold in drug design. Its structure is strategically substituted with two electronically opposing groups—a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group. This unique substitution pattern significantly influences the molecule's physicochemical properties and reactivity, making it an attractive component for creating complex sulfonamides and other derivatives with desirable pharmacological profiles. The incorporation of the trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4]
Physicochemical and Structural Properties
The core of this reagent's utility lies in the interplay of its functional groups on the benzene ring. The sulfonyl chloride (-SO₂Cl) is a powerful electrophilic group, making it the primary site for nucleophilic attack in synthesis.[5][6] The substituents at the meta-positions, -OCH₃ and -CF₃, modulate this reactivity.
| Property | Value | Source |
| CAS Number | 1146355-33-0 | [7][8][9] |
| Molecular Formula | C₈H₆ClF₃O₃S | [7][9] |
| Molecular Weight | 274.64 g/mol | [7][9] |
| Physical Form | White crystalline solid | [9] |
| Boiling Point | 310.5 ± 42.0 °C (Predicted) | [9] |
| Density | 1.495 ± 0.06 g/cm³ (Predicted) | [9] |
| Purity | Typically ≥97% | [10] |
The Influence of Substituents
The electronic properties of the benzene ring are crucial to the reactivity of the sulfonyl chloride group.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][11] It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the sulfonyl chloride's sulfur atom.[12] This increased electrophilicity makes the molecule highly reactive towards nucleophiles. Furthermore, the -CF₃ group is a lipophilic moiety that can improve a drug candidate's ability to cross cell membranes.[1][2]
-
Methoxy Group (-OCH₃): In contrast, the methoxy group is an electron-donating group through resonance, while being weakly electron-withdrawing through induction.[13] This donation of electron density can subtly modulate the overall reactivity of the ring.
The meta-positioning of these two groups creates a unique electronic environment that influences the regioselectivity of further reactions and the conformational properties of the resulting derivatives.
Caption: Electronic effects on the sulfonyl chloride.
Synthesis and Reactivity
Synthesis
Arylsulfonyl chlorides are typically synthesized from the corresponding aniline derivatives. A common route involves diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide, a process known as the Sandmeyer reaction.[14][15] For this compound, the synthesis would start from 3-methoxy-5-(trifluoromethyl)aniline.
Core Reactivity: Sulfonamide Formation
The primary application of this reagent is in the synthesis of sulfonamides, a critical functional group (pharmacophore) found in a vast number of therapeutic agents.[16] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Causality in Experimental Choices:
-
Base: The reaction generates hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the reactant amine, which would render it non-nucleophilic. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used.[17]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the highly reactive sulfonyl chloride.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Caption: General Workflow for Sulfonamide Synthesis.
Applications in Drug Discovery
The trifluoromethyl group is a privileged moiety in medicinal chemistry.[18] Its inclusion can significantly enhance a molecule's pharmacological profile by increasing metabolic stability (by blocking sites of oxidation) and improving membrane permeability due to its lipophilic nature.[1][2][3]
By using this compound, medicinal chemists can readily introduce the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl group into drug candidates. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While specific drug examples containing this exact fragment are proprietary or in early development, the strategy of using substituted arylsulfonyl chlorides is fundamental to the synthesis of drugs across many therapeutic areas, including diuretics, antibiotics, and kinase inhibitors.
Standard Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of a sulfonamide using this compound.
Objective: To synthesize N-benzyl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.05 eq) and anhydrous DCM. Stir the solution until the amine is fully dissolved.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a separate flask with a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Scientific Rationale: Slow, dropwise addition is critical to control the exothermicity of the reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 1-4 hours).
-
Quenching & Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Scientific Rationale: The HCl wash removes excess TEA and any remaining unreacted benzylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash aids in the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide.
Safety and Handling
-
Hazard Statements: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[9]
-
Precautionary Measures: Handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Moisture Sensitivity: As a sulfonyl chloride, this compound is highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a dry environment, preferably in a desiccator.
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis and medicinal chemistry. The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group creates a unique reagent that is primed for efficient reaction with nucleophiles to form complex sulfonamides. Its use allows for the direct incorporation of a metabolically robust and lipophilic moiety, providing a powerful tool for the design and synthesis of next-generation pharmaceuticals. Understanding its structural properties, reactivity, and proper handling is key to successfully leveraging this reagent in research and development.
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An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery. The document emphasizes scientifically sound and field-proven methodologies, with a primary focus on the robust and scalable Sandmeyer-type reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to enable researchers to confidently and efficiently synthesize this valuable compound.
Introduction: The Significance of Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides are pivotal building blocks in organic synthesis, most notably serving as precursors to sulfonamides, a privileged functional group in a vast array of pharmaceuticals.[1][2] The sulfonamide moiety imparts desirable physicochemical properties, including improved metabolic stability, enhanced binding to biological targets, and modulation of pharmacokinetic profiles. The title compound, this compound, incorporates two key pharmacophoric features: a methoxy group and a trifluoromethyl group. The trifluoromethyl group, in particular, is known to enhance lipophilicity, metabolic stability, and binding affinity. This makes the target molecule a valuable intermediate for the synthesis of novel therapeutic agents.
This guide will explore the primary synthetic routes to this compound, with a detailed focus on the most practical and efficient methodology for laboratory and potential scale-up applications.
Overview of Synthetic Strategies
Several synthetic strategies can be envisioned for the preparation of this compound. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, safety, and desired purity of the final product. The principal approaches include:
-
The Sandmeyer-Type Reaction of an Aniline Derivative: This is arguably the most versatile and widely employed method for the synthesis of aryl sulfonyl chlorides.[1][2][3][4][5] It involves the diazotization of an aniline, followed by a copper-catalyzed reaction with a source of sulfur dioxide and a chloride donor.
-
Direct Chlorosulfonation of an Arene: This method involves the electrophilic aromatic substitution of a suitable benzene derivative with chlorosulfonic acid.[6] While direct, this approach can suffer from poor regioselectivity, especially with multiple substituents on the aromatic ring.
-
Oxidative Chlorination of a Thiol or Disulfide: This pathway requires the synthesis of the corresponding thiol or disulfide precursor, which is then oxidized and chlorinated to the sulfonyl chloride.[6][7]
-
Chlorination of a Sulfonic Acid: This two-step process involves the initial sulfonation of the aromatic ring to a sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent.[6][8]
Given the ready availability of the starting aniline and the high regiocontrol offered, the Sandmeyer-type reaction is the preferred and most thoroughly discussed method in this guide.
The Recommended Synthetic Pathway: A Sandmeyer-Type Approach
The Sandmeyer-type reaction provides a reliable and high-yielding route to this compound, starting from the commercially available 3-methoxy-5-(trifluoromethyl)aniline.[9][10][11] This method can be broadly divided into two key stages: the formation of the diazonium salt and the subsequent chlorosulfonylation.
Mechanistic Insights
The reaction proceeds through the in situ formation of an aryl diazonium salt from the corresponding aniline. This is followed by a copper-catalyzed decomposition of the diazonium salt in the presence of sulfur dioxide and a chloride source, leading to the formation of the desired sulfonyl chloride. A modern and safer variation of this reaction utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid SO2 surrogate, which circumvents the need to handle gaseous sulfur dioxide.[3][4][5]
The key steps of the Sandmeyer-type chlorosulfonylation are:
-
Diazotization: The aniline is treated with a nitrosating agent, typically sodium nitrite in the presence of a strong acid (e.g., HCl), to form the aryl diazonium salt.
-
Single Electron Transfer (SET): A copper(I) catalyst reduces the diazonium salt to an aryl radical, with the release of nitrogen gas.
-
Sulfonylation: The aryl radical reacts with sulfur dioxide (or its surrogate) to form an arylsulfonyl radical.
-
Oxidative Chlorination: The arylsulfonyl radical is oxidized by copper(II) and reacts with a chloride ion to yield the final aryl sulfonyl chloride, regenerating the copper(I) catalyst.
Visualizing the Synthesis Pathway
Caption: Overall synthesis pathway via the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl sulfonyl chlorides.[3][4][12][13]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |
| 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | 191.15 | 10.0 | 1.0 |
| Sodium Nitrite (NaNO2) | 7632-00-0 | 69.00 | 11.0 | 1.1 |
| Concentrated Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 | ~40.0 | ~4.0 |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | - | Solvent |
| Sulfur Dioxide (SO2) or DABSO | 7446-09-5 | 64.07 | Excess | - |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 98.99 | 1.0 | 0.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | - | Work-up |
| Brine | - | - | - | Work-up |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | Drying Agent |
Procedure:
Step 1: Diazotization
-
In a well-ventilated fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-methoxy-5-(trifluoromethyl)aniline (1.91 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) and concentrated hydrochloric acid (3.3 mL, ~40 mmol).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) and add this solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Chlorosulfonylation
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid (approximately 50 mL) by bubbling SO2 gas through the solvent at 0 °C. Alternatively, and more safely, use DABSO (1.44 g, 6.0 mmol, 0.6 equiv) as an SO2 surrogate.[3][4]
-
To this solution, add copper(I) chloride (0.10 g, 1.0 mmol).
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper chloride mixture. Control the rate of addition to manage the evolution of nitrogen gas. The temperature should be maintained between 10-20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Work-up and Purification
-
Pour the reaction mixture into ice-water (200 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Safety Considerations
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is crucial to keep the reaction temperature low during their formation and use them in situ immediately.
-
Sulfur Dioxide: SO2 is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. The use of DABSO as an SO2 surrogate is a safer alternative.[3][4]
-
Chlorinating Agents: Reagents like thionyl chloride and phosphorus pentachloride, which are used in alternative methods, are highly corrosive and react violently with water. Handle with appropriate personal protective equipment.[6][8]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical syntheses.
Alternative Synthetic Routes: A Comparative Analysis
While the Sandmeyer-type reaction is recommended, it is valuable for the research scientist to be aware of alternative pathways.
Direct Chlorosulfonation
This method would involve the reaction of 1-methoxy-3-(trifluoromethyl)benzene with chlorosulfonic acid.
Caption: Direct chlorosulfonation pathway.
However, the directing effects of the methoxy (ortho, para-directing) and trifluoromethyl (meta-directing) groups would likely lead to a mixture of regioisomers, complicating the purification process.
From Sulfonic Acid
This two-step approach first involves the sulfonation of 1-methoxy-3-(trifluoromethyl)benzene to form the corresponding sulfonic acid, followed by chlorination.
Caption: Synthesis via the sulfonic acid intermediate.
This method can provide good regioselectivity in the sulfonation step. The subsequent conversion of the sulfonic acid to the sulfonyl chloride is typically achieved with reagents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride.[6][8] However, this adds an extra synthetic step compared to the Sandmeyer approach.
Conclusion
The synthesis of this compound is most efficiently and regioselectively achieved through a Sandmeyer-type reaction starting from 3-methoxy-5-(trifluoromethyl)aniline. This method is well-documented, scalable, and with the use of modern reagents like DABSO, can be performed with enhanced safety. This guide provides the necessary theoretical background and practical protocols to empower researchers in the synthesis of this important chemical intermediate for applications in drug discovery and development.
References
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Introduction: A Strategically Substituted Building Block for Modern Drug Discovery
An In-depth Technical Guide to the Reactivity Profile of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
This compound is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in contemporary medicinal chemistry. Its strategic importance arises from the unique and complementary physicochemical properties imparted by its substituents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[1][2][3] Conversely, the methoxy (-OCH3) group at the meta-position is electron-donating via resonance, which modulates the electronic character of the benzene ring.[4] This distinct substitution pattern fine-tunes the reactivity of the sulfonyl chloride group, making it an invaluable tool for synthesizing novel sulfonamides and sulfonate esters destined for drug development pipelines.[5][6]
This guide provides an in-depth analysis of the reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its reaction mechanisms, experimental protocols, and applications, grounded in authoritative scientific principles.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1146355-33-0 | [7][8][9] |
| Molecular Formula | C₈H₆ClF₃O₃S | [7][10] |
| Molecular Weight | 274.64 g/mol | [7] |
| IUPAC Name | 3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | [10] |
| Canonical SMILES | COC1=CC(C(F)(F)F)=CC(S(=O)(=O)Cl)=C1 | [10] |
| Purity | Typically ≥95.0% | [10] |
Core Reactivity and Mechanistic Insights
The reactivity of sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom.[11] This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[11]
The precise mechanism of this nucleophilic substitution is a subject of detailed study, with evidence pointing towards either a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate, depending on the specific nucleophile and reaction conditions.[11][12][13]
Caption: General mechanisms for nucleophilic substitution on a sulfonyl chloride.
The Electronic Influence of Substituents
The unique reactivity of this compound is a direct consequence of its substitution pattern:
-
5-(Trifluoromethyl) Group: As a potent electron-withdrawing group, the -CF3 moiety significantly increases the partial positive charge on the sulfur atom. This enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[4]
-
3-Methoxy Group: The -OCH3 group is electron-donating through resonance but slightly electron-withdrawing through induction. Its overall effect from the meta position is less pronounced than from an ortho or para position, but it still modulates the electron density of the aromatic ring and can influence regioselectivity in more complex systems.[14]
This electronic balance makes the reagent highly reactive yet potentially more selective in complex synthetic environments compared to more aggressively activated sulfonyl chlorides.
Key Reactions and Applications
The primary utility of this reagent lies in its efficient reaction with amine and alcohol nucleophiles, which are fundamental transformations in the synthesis of biologically active compounds.
Reaction with Amines: Synthesis of Sulfonamides
The reaction with primary or secondary amines is a robust and widely used method for forming the sulfonamide linkage (R-SO₂-NR'R''), a privileged scaffold in medicinal chemistry found in antibiotics, diuretics, and anticonvulsants.[5][6] The reaction proceeds readily, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[15]
Causality: The base is critical because the HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[15]
Reaction with Alcohols: Synthesis of Sulfonate Esters
Alcohols and phenols react with this compound to yield the corresponding sulfonate esters (R-SO₃-R').[16] This transformation is exceptionally useful for two primary reasons:
-
Hydroxyl Group Protection: The resulting sulfonate is stable under many reaction conditions.
-
Activation of Alcohols: The sulfonate group is an excellent leaving group, far superior to the original hydroxyl group. This "activates" the alcohol, facilitating subsequent nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions.[17][18] The reaction is typically performed in the presence of pyridine, which acts as both a solvent and a base.[18]
| Nucleophile | Product Class | Key Reaction Conditions | Significance |
| Primary/Secondary Amines | Sulfonamides | Anhydrous aprotic solvent (DCM, THF), Base (Pyridine, Et₃N), 0 °C to RT | Core structure in numerous pharmaceuticals.[6] |
| Alcohols/Phenols | Sulfonate Esters | Anhydrous pyridine or DCM with a base, 0 °C to RT | Activation of alcohols, converting -OH into a good leaving group for subsequent SN2 reactions.[18] |
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, providing clear, step-by-step methodologies for typical applications.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes the reaction of this compound with a representative primary amine.
Caption: General workflow for the synthesis of sulfonamides.
Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent) and anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 equivalents).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (aq). Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
This protocol outlines the activation of a primary or secondary alcohol.
Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add this compound (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the disappearance of the alcohol by TLC.
-
Workup: Once the reaction is complete, pour the mixture over crushed ice and add concentrated HCl until the pH is acidic.
-
Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or DCM.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude sulfonate ester, which can often be used in the next step without further purification.
Safety and Handling
As with all sulfonyl chlorides, this compound must be handled with appropriate caution.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[19][20] It is moisture-sensitive and reacts with water, including atmospheric moisture, to release corrosive and toxic hydrogen chloride (HCl) gas.[19][21]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[19] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically through an approved waste disposal plant.[19]
Conclusion
This compound is a powerful and versatile reagent for modern organic synthesis and drug discovery. Its reactivity is driven by a highly electrophilic sulfur center, enhanced by the electron-withdrawing trifluoromethyl group. This inherent reactivity, tempered by the meta-methoxy substituent, allows for the efficient and often selective synthesis of sulfonamides and sulfonate esters. By understanding the core principles of its reactivity and adhering to robust experimental and safety protocols, researchers can effectively leverage this building block to construct complex molecular architectures and accelerate the development of next-generation therapeutics.
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A Technical Guide to the Solubility, Handling, and Analysis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a key reagent in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical framework for its effective use. In the absence of extensive published quantitative solubility data, this guide presents an expert-derived qualitative solubility profile based on first principles and the known reactivity of sulfonyl chlorides. Crucially, it provides detailed, field-proven protocols for the experimental determination of its solubility in various organic solvents. Emphasis is placed on safety and handling, reflecting the compound's reactive nature. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for process development, reaction optimization, and purification strategies.
Introduction: The Utility of a Functionalized Sulfonyl Chloride
This compound is an aromatic sulfonyl chloride featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. This substitution pattern modulates the reactivity of the sulfonyl chloride moiety, making it a valuable building block in medicinal and materials chemistry. Its primary application lies in the synthesis of sulfonamides and sulfonate esters.[1] The formation of a sulfonamide linkage by reacting the sulfonyl chloride with a primary or secondary amine is a cornerstone of drug discovery, present in numerous therapeutic agents.
Understanding the solubility of this reagent is paramount for its practical application. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is fundamental to developing effective work-up and purification protocols. This guide aims to bridge the gap in available literature by providing a robust predictive and experimental framework for solubility assessment.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is the foundation of its safe and effective use.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are predicted values derived from computational models.
| Property | Value | Source(s) |
| CAS Number | 1146355-33-0 | [2][3][4] |
| Molecular Formula | C₈H₆ClF₃O₃S | [2][3] |
| Molecular Weight | 274.64 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Predicted Boiling Point | 310.5 ± 42.0 °C | [3] |
| Predicted Density | 1.495 ± 0.06 g/cm³ | [3] |
| InChI Key | JCJFHWJIWNJCOC-UHFFFAOYSA-N | [2] |
Critical Safety and Handling Mandates
Sulfonyl chlorides as a class are hazardous reagents that demand stringent safety protocols.[5] Their reactivity is the source of both their synthetic utility and their potential danger.
Primary Hazards:
-
Corrosivity: The compound is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[5][6][7] All contact should be avoided.
-
High Reactivity with Water: Sulfonyl chlorides react exothermically, and sometimes violently, with water and other protic species (including atmospheric moisture) to generate corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[5][6] This reactivity necessitates handling under anhydrous conditions.
-
Incompatibility: Avoid contact with strong bases, oxidizing agents, and metals, with which it can react violently.[5][8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are essential.[5][9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Practice proper glove removal technique to avoid skin contact.[7][9]
-
Protective Clothing: A chemical-resistant lab coat and appropriate footwear are required. For larger quantities, impervious clothing may be necessary.[5][8]
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]
Storage & Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][9]
-
Sources of ignition should be excluded from the handling area.[8]
Solubility Profile: A Predictive and Practical Assessment
Aqueous Reactivity vs. Solubility
It is a common misconception to consider the "solubility" of sulfonyl chlorides in water. These compounds do not dissolve in aqueous media; they react with it. The low intrinsic solubility of aryl sulfonyl chlorides in water is what kinetically protects the bulk material from rapid hydrolysis, often allowing for their isolation via precipitation from aqueous synthesis mixtures.[11] Therefore, for the purpose of this guide:
-
Water and Protic Solvents (e.g., Methanol, Ethanol): Classified as REACTIVE . While solvolysis may be slower in alcohols compared to water, the potential for reaction exists, especially over extended periods or at elevated temperatures.[12]
Predicted Solubility in Organic Solvents
The following table provides an expert prediction of solubility in common laboratory solvents, which should be experimentally verified for any critical application.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN) | High | These solvents effectively solvate the polar sulfonyl chloride group and the aromatic core without reacting. They are common choices for reactions involving sulfonyl chlorides.[13] |
| Aromatic | Toluene, Benzene | Moderate to High | The aromatic core of the solute has a strong affinity for these solvents. |
| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate | These solvents provide some polarity for solvation but are less effective than DCM or THF. |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Low to Insoluble | The high polarity of the sulfonyl chloride functional group is poorly solvated by non-polar aliphatic solvents. These are excellent candidates for use as anti-solvents for precipitation/crystallization. |
Experimental Protocol for Solubility Determination
For any process development or scale-up activity, precise, quantitative solubility data is required. The isothermal Shake-Flask Method is a reliable and widely accepted technique for determining equilibrium solubility.[14][15]
Core Principle
The method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a validated analytical technique. The key to this protocol's trustworthiness is ensuring that true equilibrium is reached and that the sampling and analysis are accurate.[15]
Detailed Step-by-Step Methodology
1. Preparation:
- Ensure the this compound is of high purity.
- Use high-purity, anhydrous solvents, as water content can affect both solubility and stability.
- Prepare a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps) for each solvent to be tested.
2. Equilibration:
- Add a pre-weighed amount of the solvent (e.g., 5.0 mL) to each vial.
- Add an excess of the solid sulfonyl chloride to each vial. "Excess" means enough solid remains clearly visible at the end of the experiment. A starting point is ~100-200 mg.
- Seal the vials tightly.
- Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the vials for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium. A preliminary kinetic study can determine the time required to reach a plateau in concentration.[15]
3. Sample Preparation and Phase Separation:
- After equilibration, remove the vials from the shaker and let them stand for at least 1 hour at the same constant temperature to allow the excess solid to settle.
- Carefully draw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
4. Analysis (Gravimetric Method):
- Accurately weigh the vial containing the filtered saturated solution.
- Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the solute.
- Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved solid.
- Calculate the solubility (e.g., in mg/mL or g/100 g solvent).
5. Analysis (Chromatographic Method - e.g., HPLC):
- Prepare a calibrated stock solution of the compound in the solvent of interest.
- Create a series of calibration standards of known concentrations from the stock solution.
- Accurately dilute a known volume or mass of the filtered saturated solution.
- Analyze the calibration standards and the diluted sample by HPLC (with a UV detector).
- Determine the concentration of the saturated solution from the calibration curve.
Workflow Visualization
The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion and Practical Recommendations
This compound is a valuable synthetic intermediate whose effective use hinges on a clear understanding of its solubility and reactivity. While it is reactive towards water and protic solvents, it is predicted to be highly soluble in common aprotic organic solvents such as THF and dichloromethane. For applications requiring precise concentration control, process optimization, or crystallization development, the Shake-Flask method detailed in this guide provides a robust and reliable pathway to generating quantitative solubility data. Always prioritize safety by adhering to the stringent handling procedures mandated for corrosive and water-reactive sulfonyl chlorides.
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A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzene ring imparts unique chemical properties, making it a versatile building block. Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is supported by established principles and comparative analysis with structurally related compounds.
Molecular Structure and Key Features
The molecular structure of this compound (CAS Number: 1146355-33-0, Molecular Formula: C₈H₆ClF₃O₃S) dictates its spectroscopic behavior.[1][2] The benzene ring is substituted with three distinct functional groups: a methoxy (-OCH₃) group, a trifluoromethyl (-CF₃) group, and a sulfonyl chloride (-SO₂Cl) group. The interplay of the electronic effects of these substituents significantly influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | m | 2H | Aromatic H |
| ~7.5 - 7.7 | m | 1H | Aromatic H |
| ~4.0 | s | 3H | -OCH₃ |
Interpretation and Rationale:
The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets due to the three protons on the benzene ring. The electron-withdrawing sulfonyl chloride and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The methoxy group, being electron-donating, will have a shielding effect, but the overall deshielding from the other two groups will dominate. The methoxy group itself will appear as a sharp singlet at approximately 4.0 ppm, a characteristic chemical shift for methoxy protons. This prediction is based on the analysis of similar substituted benzene rings.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OCH₃ |
| ~145 | C-SO₂Cl |
| ~135 (q) | C-CF₃ |
| ~120 - 130 | Aromatic C-H |
| ~123 (q) | -CF₃ |
| ~56 | -OCH₃ |
Interpretation and Rationale:
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the methoxy group will be significantly shielded and appear upfield. Conversely, the carbons attached to the electron-withdrawing sulfonyl chloride and trifluoromethyl groups will be deshielded and appear downfield. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical range of 120-130 ppm.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive and provides a clear signal for the trifluoromethyl group.
Predicted ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
Interpretation and Rationale:
The ¹⁹F NMR spectrum is expected to show a single, sharp singlet around -63 ppm, which is a typical chemical shift for a trifluoromethyl group attached to an aromatic ring.[3][4] The absence of coupling indicates no adjacent fluorine or hydrogen atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1600-1450 | Medium | Aromatic C=C stretch |
| ~1380-1370 & ~1190-1170 | Strong | Asymmetric & Symmetric S=O stretch (-SO₂Cl) |
| ~1350-1150 | Strong | C-F stretch (-CF₃) |
| ~1250-1000 | Strong | C-O stretch (-OCH₃) |
| ~600-500 | Strong | S-Cl stretch |
Interpretation and Rationale:
The IR spectrum will be dominated by strong absorption bands corresponding to the sulfonyl chloride and trifluoromethyl groups. The characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are expected to appear as two strong bands.[5] The C-F stretching vibrations of the trifluoromethyl group will also produce strong absorptions. The aromatic C-H and C=C stretching vibrations, as well as the C-H and C-O stretches of the methoxy group, will also be present but may be weaker in comparison.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted MS Data:
| m/z | Interpretation |
| ~274/276 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| ~239 | [M - Cl]⁺ |
| ~175 | [M - SO₂Cl]⁺ |
| ~69 | [CF₃]⁺ |
Interpretation and Rationale:
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (274.65 g/mol ).[2] Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak will be observed. Common fragmentation pathways would involve the loss of the chlorine atom, the sulfonyl chloride group, and the formation of the stable trifluoromethyl cation.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample between two KBr or NaCl plates if it is a liquid, or prepare a KBr pellet if it is a solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
Visualization of Key Structural Features
Caption: Molecular structure of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted NMR, IR, and MS spectra, based on the analysis of its structural features and comparison with related compounds, offer a reliable reference for researchers, scientists, and drug development professionals. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for the unambiguous identification and purity assessment of this important chemical intermediate.
References
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Supporting Information for a relevant scientific article.[6]
-
PubChem. 3-Fluoro-5-(methoxymethyl)benzenesulfonyl chloride. [Link][7]
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SpectraBase. 3-(Trifluoromethyl)benzenesulfonyl chloride. [Link][9]
-
Molbase. 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. [Link][10]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link][3]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link][4]
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An In-Depth Technical Guide to the Safe Handling and Application of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
This document provides a comprehensive technical overview of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, designed for researchers, chemists, and professionals in the field of drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety protocols with insights into the compound's chemical behavior and applications, ensuring both operational safety and experimental success.
Section 1: Compound Profile and Strategic Importance
This compound is a specialized reagent primarily utilized in organic synthesis. Its utility in medicinal chemistry stems from the unique combination of its functional groups. The sulfonyl chloride moiety is a highly reactive electrophile, making the compound an excellent precursor for synthesizing sulfonamides and sulfonate esters—scaffolds frequently found in pharmacologically active molecules.[1] The trifluoromethyl group is a critical bioisostere in modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity and selectivity of a drug candidate.[2][3][4] The methoxy group further modulates the electronic properties and solubility of the molecule.[2]
Understanding the inherent reactivity that makes this compound valuable is the first step to handling it safely.
| Property | Value | Source |
| Chemical Name | This compound | [5][6][7] |
| CAS Number | 1146355-33-0 | [5][6][7] |
| Molecular Formula | C₈H₆ClF₃O₃S | [5][7] |
| Molecular Weight | 274.65 g/mol | [8] |
| Appearance | White to light yellow crystalline solid | [7][9] |
| Primary Synonyms | 3-methoxy-5-(trifluoromethyl)benzenesulphonyl chloride | [5][7] |
Section 2: Hazard Identification and Risk Assessment
This compound is a hazardous substance that demands strict adherence to safety protocols. Its primary danger lies in its corrosive nature, a direct consequence of the highly reactive sulfonyl chloride group.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage.[9][10][11][12] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[10] |
Expert Insight: The Chemistry Behind the Hazard The corrosivity of sulfonyl chlorides is not merely a surface-level irritation; it is an aggressive chemical reaction. The sulfur atom in the sulfonyl chloride group is highly electrophilic. Upon contact with nucleophiles—most notably water from atmospheric moisture or biological tissues—it undergoes rapid hydrolysis. This reaction releases hydrochloric acid (HCl) and 3-methoxy-5-(trifluoromethyl)benzenesulfonic acid, both of which are highly corrosive and cause immediate, severe chemical burns to skin, eyes, and the respiratory tract.[9][13][14] This reactivity is also responsible for its corrosive effect on certain metals.
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Mandatory PPE Ensemble:
-
Hand Protection: Wear impervious gloves, such as heavy-duty nitrile or butyl rubber. A double-gloving strategy (a lighter nitrile glove underneath a heavier, chemical-resistant glove) is recommended for extended operations. Gloves must be inspected for integrity before each use and changed immediately upon suspected contamination.[10][11]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the severe corrosivity and potential for splashes, a full face shield worn over safety goggles is required for all handling operations, including weighing and transfers.[10][15]
-
Body Protection: A flame-retardant laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or a full chemical suit is necessary.[10][11]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to control exposure to dusts and vapors.[9][13][16] If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[10]
Section 4: Safe Handling and Storage Protocols
Step-by-Step Handling Protocol:
-
Preparation: Cordon off the work area. Ensure a safety shower and eyewash station are unobstructed and have been recently tested.[10][14] Prepare all necessary equipment and reagents before retrieving the compound.
-
Fume Hood Operation: All manipulations must occur deep within the sash of a properly functioning chemical fume hood.
-
Dispensing: Use spark-proof spatulas and tools. When weighing, tare a sealed container, transfer the solid into the container within the fume hood, and seal it before moving to the balance to re-weigh. This "weighing by difference" technique minimizes contamination and exposure.
-
Reaction Addition: If adding to a solvent, add the solid reagent slowly and in portions to a cooled, stirring solution to manage any exotherm. Never add solvent or water directly to the sulfonyl chloride, as the reaction can be violent.[16]
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[11]
Storage Protocol:
-
Environment: Store in a cool, dry, and well-ventilated area designated for corrosive solids.[9][17]
-
Moisture Control: The compound is highly moisture-sensitive.[9] Store in its original, tightly sealed container. The use of a desiccator cabinet is highly recommended.
-
Segregation: Store away from incompatible materials, particularly water, bases, strong oxidizing agents, and amines.[14][18][19]
-
Security: The storage area should be locked and accessible only to authorized personnel.[17]
Section 5: Emergency Procedures & First Aid
Immediate and decisive action is critical in the event of an exposure. The primary goal is to remove the victim from the source of contamination and flush the affected area with copious amounts of water.
First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and footwear.[10][17] Flush the affected skin with lukewarm, gently flowing water for at least 15-20 minutes. Immediately call for emergency medical services.[9]
-
Eye Contact: Immediately flush eyes with a directed stream of water for at least 30 minutes, holding the eyelids open to ensure complete irrigation of all surfaces.[9] Remove contact lenses if present and easy to do.[10] Seek immediate, specialized medical attention from an ophthalmologist.[17]
-
Inhalation: Move the victim to fresh air immediately.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting, as this risks perforation of the esophagus.[9][10][13] Have the victim rinse their mouth with water. If the person is conscious and able to swallow, give one to two glasses of water to drink.[17] Call a poison control center and seek immediate medical attention.[10]
Section 6: Spill Management and Waste Disposal
Spill Cleanup Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
PPE: Don the appropriate full PPE, including respiratory protection.
-
Containment: For a solid spill, carefully cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent like Chemizorb®.[16][17] Do NOT use water or combustible materials like sawdust.
-
Collection: Gently sweep or scoop the material into a clearly labeled, dry, sealable container for hazardous waste.[11][15] Avoid actions that generate dust.
-
Decontamination: Decontaminate the spill area with a suitable solution (e.g., a solution of sodium bicarbonate, followed by soap and water), and collect all decontamination materials as hazardous waste.
Waste Disposal:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Place waste in sealed, properly labeled containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[17]
Section 7: Reactivity Profile and Synthetic Applications
A deep understanding of this reagent's reactivity is key to its successful and safe use in synthesis.
| Condition / Material | Hazardous Outcome | Rationale |
| Water / Moisture | Violent reaction, liberation of toxic and corrosive gases (HCl).[9][13][14] | Rapid hydrolysis of the sulfonyl chloride group. |
| Strong Bases (e.g., NaOH, amines) | Vigorous or violent exothermic reaction.[18][19] | Acid-base reaction with the acidic byproducts of hydrolysis or direct reaction with the sulfonyl chloride. |
| Strong Oxidizing Agents | Potential for fire or explosion.[14][18][19] | Can react exothermically, compromising stability. |
| Alcohols | Exothermic reaction to form sulfonate esters. | Nucleophilic attack on the sulfonyl chloride. |
| Heat / Fire | Decomposition, emission of toxic fumes.[9][14] | Thermal breakdown produces CO, CO₂, SOx, HCl, and HF. |
Application Insight for Drug Development: This reagent is an exemplary building block for creating novel sulfonamide-based drug candidates. The general workflow involves reacting the sulfonyl chloride with a primary or secondary amine, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct. The trifluoromethyl group's strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride, potentially increasing its reactivity compared to non-fluorinated analogs.[2] This allows for the efficient synthesis of diverse libraries of compounds for screening, a critical activity in the early stages of drug discovery.[20]
References
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Millipore Sigma. SAFETY DATA SHEET. [Link]
-
ACCELA CHEMBIO INC. SAFETY DATA SHEET: 3-(Trifluoromethyl)benzenesulfonyl Chloride. [Link]
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PubChem. 3-Fluoro-5-(methoxymethyl)benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]
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Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)benzenesulfonyl chloride. [Link]
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Hoffman, R. V. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
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Alichem. CAS 1146355-33-0 | this compound. [Link]
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NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
PrepChem.com. Synthesis of 3-Methoxy-benzene sulfonic acid chloride. [Link]
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Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)benzenesulfonyl chloride. [Link]
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NICNAS. Dibutyltin dicarboxylate salts: Human health tier II assessment. [Link]
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Green Chemistry (RSC Publishing). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. [Link]
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Vesta Chemicals. Dibutyltin dilaurate - ViaCat 4202 (DBTDL). [Link]
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Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChem. 3,4,5-Trimethoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]
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The Strategic Design and Synthesis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl Chloride Analogs: A Technical Guide for Drug Discovery
Introduction: Unlocking Therapeutic Potential through Precision Chemistry
In the landscape of modern drug discovery, the benzenesulfonyl chloride scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic versatility and ability to form stable sulfonamides make it a privileged structure in medicinal chemistry. This guide focuses on a particularly compelling core structure: 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. The strategic placement of a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the phenyl ring imparts a unique combination of physicochemical properties, making its analogs prime candidates for targeted therapies.
The electron-donating methoxy group can influence solubility and metabolic pathways, while the strongly electron-withdrawing and lipophilic trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] This dual-functionality provides a rich playground for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This technical guide provides an in-depth exploration of the rationale, design, synthesis, and characterization of analogs derived from this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.
I. The Core Scaffold: Physicochemical Properties and Synthetic Rationale
The parent compound, this compound, serves as a critical starting point for analog synthesis. The interplay between the methoxy and trifluoromethyl substituents governs the reactivity of the sulfonyl chloride group and the overall properties of the resulting sulfonamides.
Key Physicochemical Influences:
-
Trifluoromethyl Group (-CF₃): This group is a powerful tool in drug design. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the CF₃ group can improve a drug's ability to cross cellular membranes and can contribute to stronger binding interactions with target proteins.[1]
-
Methoxy Group (-OCH₃): The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring. It can also serve as a handle for metabolic enzymes, potentially influencing the drug's half-life and clearance profile. The presence of the methoxy group can also impact the overall solubility of the molecule.[3]
The combination of these two groups on the same scaffold allows for a nuanced approach to drug design, where the benefits of each can be harnessed to achieve a desired therapeutic profile.
II. Strategic Design of Analogs: A Multi-Parameter Optimization Approach
The design of analogs of this compound is a process of multi-parameter optimization, aimed at improving potency, selectivity, and pharmacokinetic properties. The following diagram illustrates the key considerations in this process:
Caption: A logical workflow for the strategic design of novel analogs.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the core structure affect biological activity is crucial. This involves synthesizing a library of analogs with variations at different positions of the phenyl ring or by replacing the methoxy and trifluoromethyl groups with other bioisosteres.
Target-Based Design: The design of analogs is often guided by the specific biological target. For example, in the design of kinase inhibitors, the sulfonamide moiety can act as a hydrogen bond acceptor, and modifications to the aromatic ring can be made to optimize interactions with the ATP-binding pocket.[4][5] Similarly, for carbonic anhydrase (CA) inhibitors, the sulfonamide group is a key zinc-binding feature, and the rest of the molecule is designed to interact with the enzyme's active site.[6][7]
III. Synthesis of Analogs: A Step-by-Step Guide
The primary and most regioselective route to this compound and its analogs proceeds through the corresponding aniline precursor, 3-Methoxy-5-(trifluoromethyl)aniline.[8][9][10] The following workflow outlines this robust synthetic pathway:
Caption: The primary synthetic route to the target sulfonyl chloride and its sulfonamide analogs.
Protocol 1: Synthesis of this compound via a Modified Meerwein Reaction
This protocol details the conversion of 3-Methoxy-5-(trifluoromethyl)aniline to the target sulfonyl chloride. The causality behind the experimental choices is highlighted to ensure a self-validating and reproducible process.
Materials:
-
3-Methoxy-5-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sulfur dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO[11]
-
Copper(I) chloride (CuCl)
-
Ice
-
Deionized water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Diazotization of the Aniline:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Methoxy-5-(trifluoromethyl)aniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. The use of a strong acid is essential for the formation of the nitrosating agent, nitrous acid, in situ.
-
Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield.[12]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C. The electron-withdrawing nature of the trifluoromethyl group can make the aniline less nucleophilic, so a slight excess of sodium nitrite may be required to ensure complete diazotization.[12]
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Chlorosulfonylation (Meerwein Reaction):
-
In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid, cooled to 0-5 °C. Add a catalytic amount of copper(I) chloride. The copper catalyst is essential for the single-electron transfer (SET) mechanism of the Meerwein reaction.[13][14]
-
Slowly add the cold diazonium salt solution from the first step to the sulfur dioxide/copper chloride solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water. The desired sulfonyl chloride product is typically insoluble in water and will precipitate out.[14]
-
Collect the crude product by filtration or extract with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of Sulfonamide Analogs
The synthesized sulfonyl chloride is a versatile intermediate for creating a library of sulfonamide analogs by reacting it with various primary or secondary amines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the desired amine (1.0 equivalent) and the non-nucleophilic base (1.1-1.5 equivalents) in the chosen aprotic solvent in a round-bottom flask. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
-
Cool the solution to 0 °C in an ice bath.
-
-
Sulfonamide Formation:
-
Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess base and unreacted amine.
-
Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting sulfonamide analog by column chromatography or recrystallization.
-
IV. Characterization of Analogs: A Multi-Technique Approach
The structural elucidation and purity assessment of the synthesized sulfonyl chloride and its sulfonamide analogs require a combination of analytical techniques.
| Technique | Purpose | Key Observables |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Chemical shifts, coupling constants, and integration of protons and carbons corresponding to the expected structure. |
| ¹⁹F NMR Spectroscopy | Confirmation of the trifluoromethyl group. | A singlet or multiplet at the characteristic chemical shift for a -CF₃ group. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a specific retention time. Purity is determined by the peak area percentage. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretching frequencies for S=O (in sulfonyl chlorides and sulfonamides) and N-H (in sulfonamides). |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | Provides precise bond lengths, bond angles, and conformational information.[15][16][17] |
V. Applications in Drug Discovery: Case Studies and Future Directions
Analogs of this compound are promising candidates for a wide range of therapeutic areas due to the favorable properties imparted by the sulfonamide functional group and the specific substituents on the aromatic ring.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a sulfonamide moiety, which can form crucial hydrogen bonds within the ATP-binding site of the kinase. The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of these inhibitors.[4][5][18]
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is the archetypal zinc-binding group for inhibiting carbonic anhydrases, which are implicated in various diseases, including glaucoma, epilepsy, and cancer.[6][7][19] The substituted phenyl ring can be tailored to achieve isoform selectivity.
-
Antimicrobial and Anticancer Agents: The benzenesulfonamide scaffold is present in a variety of compounds with demonstrated antibacterial and anticancer activities.[6][20] The lipophilicity and metabolic stability conferred by the trifluoromethyl group can be advantageous in developing more effective agents in these areas.
The continued exploration of analogs based on the this compound core, guided by rational design principles and robust synthetic methodologies, holds significant promise for the discovery of novel and effective therapeutic agents.
VI. References
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Zidar, N., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
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Google Patents. (n.d.). Process for the manufacture of arylsulfonyl chloride. Retrieved from
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Georganics. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
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Baxendale, I. R., et al. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry.
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Ghosh, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.
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ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
-
Hogan, A. M., & Wirth, T. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
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Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
-
PubMed. (n.d.). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Retrieved from [Link]
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Pitts, C. R., et al. (2021). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Chemistry – A European Journal.
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MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
-
PubMed Central. (n.d.). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubMed. (n.d.). Using small molecule crystal structure data to obtain information about sulfonamide conformation. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope and SAR studies of benzenesulfonamide-sulphonylated.... Retrieved from [Link]
-
PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Exploration. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. Retrieved from [Link]
-
eLife. (n.d.). Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of sulfonamides utilizing 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, and this specific sulfonyl chloride serves as a versatile building block for creating novel derivatives with potential therapeutic applications. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the phenyl ring provide a unique electronic profile that influences reactivity and the properties of the final compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical, field-proven protocols.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NR₂R₃) is a privileged scaffold in drug discovery, present in a wide array of clinically approved therapeutics.[1] Its prevalence stems from its ability to act as a bioisostere of amides and carboxylic acids, forming key hydrogen bond interactions with biological targets. Sulfonamide-containing drugs exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic effects.[1][2]
The synthesis of novel sulfonamide derivatives is a critical endeavor in the quest for new and improved therapeutic agents. The choice of the sulfonyl chloride precursor is paramount, as it dictates the physicochemical properties of the resulting sulfonamide. This compound is a particularly interesting reagent due to its distinct substitution pattern. The potent electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the sulfur atom, while the methoxy group can modulate solubility and metabolic stability.[3] This unique combination allows for the fine-tuning of properties such as lipophilicity and target binding affinity.
Reaction Mechanism and Rationale
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[4] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.
Causality of Reagent Choice:
-
Sulfonyl Chloride: The presence of the strongly electron-withdrawing trifluoromethyl group on the benzene ring of this compound increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted or electron-rich sulfonyl chlorides.[3]
-
Amine: The nucleophilicity of the amine is a critical factor. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Electron-deficient amines (e.g., anilines with electron-withdrawing substituents) may require more forcing conditions to react effectively.[5]
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst in some cases.
Mechanistic Pathway:
The reaction is believed to proceed via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway through a transient pentacoordinate intermediate. The general steps are outlined below:
-
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: The chloride ion, a good leaving group, is displaced.
-
Proton Transfer: The added base removes a proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
Materials and Equipment
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous pyridine or triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system (optional)
-
Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)
Standard Protocol for Sulfonamide Synthesis
This protocol is suitable for most primary and secondary amines.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) in anhydrous DCM (approximately 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: To the stirred amine solution, add this compound (1.0 equivalent) portion-wise or as a solution in a minimal amount of anhydrous DCM.
-
Base Addition: Slowly add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by TLC. The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.
-
Workup:
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[5]
Data Presentation: Reaction Parameters and Yields
The following table provides a summary of typical reaction conditions and expected yields for the synthesis of various sulfonamides from this compound. Note: These are representative examples and actual results may vary.
| Amine Substrate | Base | Solvent | Time (h) | Purification Method | Yield (%) |
| Aniline | Pyridine | DCM | 12 | Recrystallization | 85-95 |
| 4-Methoxyaniline | Pyridine | DCM | 10 | Recrystallization | 90-98 |
| Benzylamine | TEA | THF | 8 | Column Chromatography | 80-90 |
| Morpholine | TEA | DCM | 6 | Column Chromatography | 88-96 |
| N-Methylaniline | Pyridine | THF | 18 | Column Chromatography | 75-85 |
Characterization of Synthesized Sulfonamides
Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamides.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The N-H proton of a secondary sulfonamide typically appears as a singlet in the range of δ 8-11 ppm.
-
Aromatic protons will show characteristic splitting patterns in the δ 7-8 ppm region.
-
The methoxy group (-OCH₃) will appear as a singlet around δ 3.8-4.0 ppm.
-
Aliphatic protons adjacent to the sulfonamide nitrogen will be deshielded.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Aromatic carbons will resonate in the δ 110-160 ppm range.
-
The methoxy carbon will be observed around δ 55-60 ppm.
-
-
IR (Infrared) Spectroscopy:
-
The S=O stretching vibrations are characteristic and appear as two strong bands in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
The N-H stretching of secondary sulfonamides is observed as a single band around 3200-3300 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Electrospray ionization (ESI) is a common method. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed, confirming the molecular weight of the product.
-
Caption: Workflow for product purification and characterization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride.[5] 2. Poorly reactive (electron-deficient or sterically hindered) amine. 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (N₂ or Ar). 2. Increase reaction temperature, use a more polar solvent, or consider a stronger base. For very unreactive amines, alternative synthetic routes may be necessary. 3. Use at least 1.5 equivalents of a non-nucleophilic base. |
| Formation of Bis-sulfonated Side Product (with primary amines) | The initially formed sulfonamide is deprotonated by the base and reacts with another molecule of sulfonyl chloride. | Use a larger excess of the primary amine (2-3 equivalents) or add the sulfonyl chloride slowly to the amine solution. |
| Difficult Purification | 1. Product is an oil. 2. Impurities co-elute during chromatography. | 1. Attempt to induce crystallization by scratching the flask, adding a seed crystal, or trying different solvent systems for recrystallization. If it remains an oil, purification by column chromatography is necessary. 2. Optimize the mobile phase for column chromatography (try different solvent polarities and mixtures). Recrystallization may be a better option if a suitable solvent system can be found. |
Conclusion
The synthesis of sulfonamides using this compound offers a reliable and versatile method for accessing a diverse range of compounds with significant potential in drug discovery. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize and characterize novel sulfonamide derivatives. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the practical aspects of this important transformation.
References
- BenchChem (2025). common issues in sulfonamide synthesis and solutions.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
-
Wu, J. et al. (2020). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
Alani, B. G. et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Cornella, J. et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Kevill, D. N. & D'souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
- European Patent Office. (2021). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- European P
- Google P
- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. (2019).
-
Royal Society of Chemistry. (2015). Supporting information. [Link]
-
Beilstein Journals. (2012). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
MDPI. (2021). Supplementary Information File. [Link]
-
Indian Journal of Chemistry. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
Royal Society of Chemistry. (2014). 2 - Supporting Information. [Link]
-
MDPI. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
-
ResearchGate. (2007). Added amines lead to competing reactions of PhCOCl to give anilides (7.... [Link]
-
ResearchGate. (2019). Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
ResearchGate. (2011). (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [Link]
-
Bolm, C., & Lanza, F. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Some New benzenesulfonamides. [Link]
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The Synthetic Utility of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl Chloride in the Facile Preparation of Novel Sulfonamides for Drug Discovery
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to impart favorable pharmacokinetic profiles. The strategic functionalization of the aromatic ring of the sulfonyl chloride precursor allows for the fine-tuning of these properties, enabling the medicinal chemist to tailor molecules to specific biological targets.
This guide focuses on a particularly valuable building block: 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride . The presence of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the phenyl ring creates a unique electronic and steric environment. The trifluoromethyl group, a well-established bioisostere for a methyl or chloro group, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The methoxy group, an electron-donating substituent, can modulate the reactivity of the sulfonyl chloride and influence the conformational preferences of the resulting sulfonamide. This combination of functionalities makes this compound an attractive reagent for the synthesis of novel sulfonamides with potential applications in a range of therapeutic areas.
This document provides a comprehensive overview of the reaction of this compound with primary amines, offering detailed experimental protocols, insights into the reaction mechanism, and a discussion of the potential applications of the resulting sulfonamide derivatives in drug discovery.
Reaction Mechanism and Rationale for Experimental Design
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.
The choice of base is a critical parameter in the experimental design. Non-nucleophilic organic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are commonly employed to scavenge the HCl without competing with the primary amine in the reaction with the sulfonyl chloride. Alternatively, an excess of the primary amine can be used, where one equivalent acts as the nucleophile and a second equivalent acts as the base.
The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring of this compound increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction times and higher yields compared to less activated sulfonyl chlorides. However, it also increases the susceptibility of the sulfonyl chloride to hydrolysis, necessitating the use of anhydrous reaction conditions. The electron-donating methoxy group can slightly attenuate this effect through resonance, but the overall reactivity is still high.
dot
Figure 1. Generalized reaction mechanism for the formation of a sulfonamide from this compound and a primary amine.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted-3-methoxy-5-(trifluoromethyl)benzenesulfonamides. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific primary amine substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide
This protocol is suitable for the reaction with aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.05 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide
This protocol is suitable for the reaction with aliphatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic primary amine (1.1 eq)
-
Pyridine (as both base and solvent) or Triethylamine (1.5 eq) in a suitable solvent like Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aliphatic primary amine (1.1 eq) in either pyridine or anhydrous THF. If using THF, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with 1 M HCl (to remove excess amine and pyridine), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N-alkyl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide.
Data Presentation: Expected Yields and Characterization
The yields for the synthesis of sulfonamides from this compound are generally good to excellent, depending on the nucleophilicity and steric hindrance of the primary amine.
| Primary Amine Type | Typical Yield Range | Notes |
| Electron-rich anilines | 85-95% | Reactions are typically fast and clean. |
| Electron-deficient anilines | 70-85% | May require longer reaction times or gentle heating. |
| Unhindered aliphatic amines | 80-95% | Reactions are generally rapid at room temperature. |
| Sterically hindered amines | 50-70% | May require elevated temperatures and longer reaction times. |
Characterization: The synthesized sulfonamides can be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The 3-methoxy-5-(trifluoromethyl)benzenesulfonamide scaffold is a promising platform for the development of novel therapeutic agents. The unique combination of the sulfonamide core with the methoxy and trifluoromethyl substituents can be exploited to target a variety of biological systems.
-
Enzyme Inhibitors: Sulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. The 3-methoxy-5-(trifluoromethyl)phenyl moiety can be designed to fit into specific binding pockets of target enzymes, with the trifluoromethyl group often contributing to enhanced binding affinity through hydrophobic interactions.
-
Anticancer Agents: Many anticancer drugs incorporate the sulfonamide functional group. The derivatives of this compound could be explored as potential inhibitors of signaling pathways implicated in cancer progression.[3] For instance, certain benzenesulfonamide derivatives have been investigated as cell cycle inhibitors.[3]
-
Antimicrobial Agents: The sulfonamide class of drugs has a long history as antibacterial agents. Novel sulfonamides derived from this compound could be synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.
dot
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [orgsyn.org]
The Strategic Synthesis of N-Substituted 3-Methoxy-5-(trifluoromethyl)benzenesulfonamides: A Guide for Medicinal Chemists
Introduction: The Power of the Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets, and its favorable metabolic stability. The strategic incorporation of substituents on the aryl ring of the sulfonamide moiety allows for the fine-tuning of its physicochemical and pharmacological properties.
This application note focuses on the reaction of a particularly valuable building block, 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride , with secondary amines. The resulting N-substituted sulfonamides are of significant interest in drug development. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[2] It is strongly electron-withdrawing, which can enhance binding affinities and improve metabolic stability.[2][3] Furthermore, the presence of a trifluoromethyl group often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[2][4] The methoxy (OCH3) group, in contrast, is an electron-donating group through resonance, which can modulate the overall electronic profile of the molecule and influence its interaction with biological targets.[5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these valuable compounds, including a detailed reaction protocol, an exploration of the underlying mechanism, and key considerations for successful execution.
Reaction Mechanism and Key Principles
The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[6] The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[6] This is the rate-determining step of the reaction.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Proton Transfer: A base, either an added scavenger or another molecule of the amine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and a hydrochloride salt.[7]
The reactivity of the this compound is influenced by the opposing electronic effects of its substituents. The potent electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[8] Conversely, the methoxy group donates electron density to the aromatic ring through resonance, which can slightly attenuate this effect.[5] This electronic balance makes the sulfonyl chloride sufficiently reactive to readily engage with secondary amines under mild conditions.
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for the synthesis of N-substituted 3-methoxy-5-(trifluoromethyl)benzenesulfonamides.
Caption: General synthetic workflow for the preparation of N-substituted 3-methoxy-5-(trifluoromethyl)benzenesulfonamides.
Detailed Experimental Protocol
This protocol provides a general method for the reaction of this compound with a generic secondary amine. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.1 eq) and anhydrous dichloromethane (DCM).
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 10-15 minutes. A white precipitate of triethylammonium chloride may form.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-methoxy-5-(trifluoromethyl)benzenesulfonamide.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, to confirm its identity and purity.
-
Key Reaction Parameters and Optimization
The success of the sulfonamide synthesis depends on the careful selection of several key parameters. The following table summarizes these parameters and provides insights for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl ether | DCM is often the solvent of choice due to its inertness and ability to dissolve a wide range of reactants. THF and MeCN are also effective. The choice of solvent can influence reaction rates and solubility of the ammonium salt byproduct.[9] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction.[9] TEA is commonly used. For sterically hindered amines, the bulkier base DIPEA may be preferred. Pyridine can also be used and may sometimes catalyze the reaction. |
| Temperature | 0 °C to room temperature | The initial addition of the sulfonyl chloride is typically performed at 0 °C to control the exothermic reaction. The reaction is then usually allowed to proceed at room temperature. For less reactive amines, gentle heating may be necessary. |
| Stoichiometry | 1.0-1.2 equivalents of amine | A slight excess of the amine is often used to ensure complete consumption of the more valuable sulfonyl chloride. |
| Reaction Time | 2-24 hours | Reaction times can vary significantly depending on the nucleophilicity and steric bulk of the secondary amine. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time. |
Troubleshooting and Self-Validation
A well-designed protocol should include measures for self-validation. Here are some common issues and how to address them:
-
Low or No Reaction:
-
Cause: The secondary amine may be sterically hindered or have low nucleophilicity.
-
Solution: Consider using a more forcing reaction condition, such as gentle heating (e.g., 40-50 °C). A more polar solvent like DMF might also be beneficial. Ensure the amine is of high purity and free of moisture.
-
-
Formation of Side Products:
-
Cause: The sulfonyl chloride can be sensitive to moisture, leading to hydrolysis to the corresponding sulfonic acid.
-
Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
-
-
Difficult Purification:
-
Cause: The product may co-elute with starting materials or byproducts.
-
Solution: Optimize the chromatography conditions by trying different solvent systems or using a different stationary phase. A recrystallization step might also be effective for solid products.
-
Conclusion
The reaction of this compound with secondary amines provides a reliable and versatile route to a class of sulfonamides with high potential in drug discovery. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse library of these compounds for biological evaluation. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents make this a particularly attractive scaffold for the development of novel therapeutic agents.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles.
- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(x), xxxx.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
- IntechOpen. (2020).
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles.
- Scilit. (n.d.).
- Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?
- National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Aryl-3-methoxy-5-(trifluoromethyl)benzenesulfonamides
Introduction: The Strategic Importance of the 3-Methoxy-5-(trifluoromethyl)benzenesulfonamide Scaffold
The synthesis of N-aryl sulfonamides is a cornerstone of modern medicinal chemistry and drug discovery. This structural motif is present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific scaffold derived from 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is of particular interest to researchers. The trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity of a drug candidate, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with a variety of anilines. This document will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss the scope and limitations of this synthetic transformation, with a focus on providing practical insights for laboratory application.
Reaction Mechanism: A Nucleophilic Attack at the Sulfonyl Center
The formation of an N-aryl sulfonamide from this compound and an aniline proceeds via a classical nucleophilic acyl substitution-like pathway at the sulfur center.
Diagram of the Reaction Mechanism
Caption: General reaction mechanism for sulfonamide formation.
-
Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline at the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the aniline.
-
Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses, leading to the expulsion of the chloride ion, which is a good leaving group. This step re-establishes the sulfur-oxygen double bonds.
-
Deprotonation : The resulting sulfonamide is protonated at the nitrogen atom. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the generated hydrochloric acid (HCl), deprotonating the sulfonamide nitrogen and driving the reaction to completion.[1]
Scope of the Reaction: Influence of Aniline Substituents
The success and rate of the reaction are significantly influenced by the electronic and steric nature of the substituents on the aniline ring.
-
Electron-Donating Groups (EDGs) : Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity. This generally leads to a faster reaction rate.
-
Electron-Withdrawing Groups (EWGs) : Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the nitrogen, making the aniline less nucleophilic and slowing down the reaction.[2] In such cases, longer reaction times or heating may be necessary to achieve good yields.
-
Steric Hindrance : Bulky substituents at the ortho-position of the aniline ring can sterically hinder the approach of the nucleophile to the sulfonyl chloride, thereby reducing the reaction rate. For highly hindered anilines, alternative synthetic strategies might be required.
Table 1: Representative Reactions of this compound with Various Anilines
| Aniline Substrate | Substituent Type | Typical Reaction Conditions | Expected Outcome/Yield |
| 4-Methoxyaniline | Electron-Donating | Pyridine, CH₂Cl₂, 0 °C to rt, 4-6 h | High Yield |
| Aniline | Neutral | Pyridine, CH₂Cl₂, 0 °C to rt, 6-8 h | Good Yield |
| 4-Chloroaniline | Weakly Electron-Withdrawing | Pyridine, CH₂Cl₂, rt, 8-12 h | Moderate to Good Yield |
| 4-Nitroaniline | Strongly Electron-Withdrawing | Pyridine, CH₂Cl₂, 40 °C, 12-24 h | Lower to Moderate Yield |
| 2,6-Dimethylaniline | Sterically Hindered | Pyridine, CH₂Cl₂, 40 °C, 24-48 h | Low to Moderate Yield |
Note: The yields and reaction times are illustrative and can vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous solvents and dry glassware are essential to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.
-
The reaction generates HCl, which is corrosive. The use of a base is crucial to neutralize it.
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-methoxy-5-(trifluoromethyl)benzenesulfonamides
This protocol provides a general method that can be adapted for various aniline substrates.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the synthesis of N-aryl sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.1 eq)
-
Pyridine or Triethylamine (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (2.0-3.0 eq) to the solution and stir until the aniline is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled aniline solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours). For less reactive anilines, heating may be required.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Yield | Hydrolysis of sulfonyl chloride | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Low nucleophilicity of aniline | Increase the reaction temperature and/or prolong the reaction time. | |
| Formation of diarylsulfonamide (disulfonylation) | Use a slight excess of the aniline to favor the mono-sulfonated product. | |
| Oily Product Instead of Solid | Impurities present | Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent | Experiment with different solvent systems. | |
| Multiple Spots on TLC | Incomplete reaction | Continue the reaction or adjust conditions (e.g., add more base or heat). |
| Side reactions | Isolate and characterize the byproducts to understand the side reaction and optimize conditions to minimize it. |
Applications in Drug Discovery
The N-aryl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide scaffold is a valuable building block in the design of novel therapeutic agents. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates.[3] Furthermore, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Derivatives of benzenesulfonamides have shown significant potential as:
-
Anticancer Agents: Many sulfonamide-containing compounds exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors.[4][5]
-
Kinase Inhibitors: The sulfonamide group can be a key pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapies.
-
Antimicrobial Agents: The foundational sulfa drugs are a class of antibiotics, and novel sulfonamides continue to be explored for their antibacterial and antifungal properties.[6][7]
Conclusion
The reaction of this compound with anilines provides a reliable and versatile method for the synthesis of a diverse library of N-aryl sulfonamides. A thorough understanding of the reaction mechanism, the influence of aniline substituents, and adherence to proper experimental techniques are crucial for successful synthesis. The resulting compounds are of significant interest in medicinal chemistry and hold promise for the development of new therapeutic agents.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H₂O₂ and SOCl₂ is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination. The Journal of Organic Chemistry, 74(24), 9287–9291.
- De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. The Journal of Organic Chemistry, 73(10), 3967–3969.
- Dominique Guianvarc'h, et al. (2004). Synthesis of Sulfonamides. Organic Syntheses, 81, 1-10.
- El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30283–30302.
- El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central, PMCID: PMC8413488.
- Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083–8097.
- Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121.
- Arcoria, A., et al. (1988). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1349–1354.
- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem.
- Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(20), 5344–5347.
- Festus, C., et al. (2019).
- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central, PMCID: PMC6759567.
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Sulfonylation of Amino Acids using 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction: A Modern Reagent for Peptide and Medicinal Chemistry
In the landscape of contemporary drug discovery and peptide science, the strategic modification of amino acids is a cornerstone of innovation. The N-sulfonylation of amino acids, in particular, has emerged as a powerful tool for introducing the sulfonamide functional group, a well-regarded bioisostere of the carboxylic acid moiety.[1] N-acyl sulfonamides often exhibit enhanced metabolic stability, modulated acidity, and unique hydrogen bonding capabilities compared to their carboxylate counterparts, making them highly valuable in the design of novel therapeutics.[1]
This guide details the application of 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a specialized reagent for the N-sulfonylation of amino acids. The presence of a methoxy and a trifluoromethyl group on the phenyl ring of this sulfonylating agent offers distinct advantages. The potent electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the sulfonyl sulfur, facilitating a more efficient reaction with the amino group of the amino acid. The methoxy group, an electron-donating group through resonance, can subtly modulate the electronic properties and, consequently, the reactivity and physicochemical characteristics of the resulting N-sulfonylated amino acid.
These application notes provide a comprehensive overview of the N-sulfonylation reaction, a detailed experimental protocol, and insights into the characterization and potential applications of the resulting products for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Scientific Rationale
The N-sulfonylation of an amino acid with this compound is a nucleophilic substitution reaction at the sulfonyl sulfur. The reaction is typically carried out in the presence of a base, which serves a dual purpose: it deprotonates the amino group of the amino acid, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction.
The general mechanism can be depicted as follows:
-
Deprotonation of the Amino Acid: The base removes a proton from the amino group of the amino acid, forming a more nucleophilic amino anion.
-
Nucleophilic Attack: The amino anion attacks the electrophilic sulfur atom of the this compound.
-
Chloride Displacement: The tetrahedral intermediate collapses, leading to the displacement of the chloride leaving group and the formation of the N-S bond.
-
Protonation (during workup): The resulting sulfonamide is typically protonated during the acidic workup to yield the final N-sulfonylated amino acid.
The choice of base and solvent is critical for the success of the reaction. An inorganic base like sodium carbonate in an aqueous/organic solvent mixture is a common and effective choice. Alternatively, an organic base such as triethylamine or pyridine can be used in an anhydrous organic solvent. The selection depends on the solubility of the specific amino acid and the desired reaction conditions.
Experimental Protocol: A Representative N-Sulfonylation of Glycine
This protocol provides a step-by-step method for the N-sulfonylation of glycine with this compound. This procedure can be adapted for other amino acids with appropriate modifications to the stoichiometry and reaction conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Glycine | 75.07 | 0.75 g | 10 |
| This compound | 274.64 | 2.75 g | 10 |
| Sodium Carbonate (anhydrous) | 105.99 | 2.12 g | 20 |
| 1,4-Dioxane | - | 50 mL | - |
| Water | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| 2M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure
-
Dissolution of Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (0.75 g, 10 mmol) and sodium carbonate (2.12 g, 20 mmol) in a mixture of water (50 mL) and 1,4-dioxane (50 mL). Stir the mixture at room temperature until all solids are dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (2.75 g, 10 mmol) in 20 mL of 1,4-dioxane. Add this solution dropwise to the cold amino acid solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted sulfonyl chloride.
-
Carefully acidify the aqueous layer to pH 1-2 with 2M hydrochloric acid. The N-sulfonylated amino acid should precipitate as a white solid.
-
Extract the product from the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(3-methoxy-5-(trifluoromethyl)phenyl)sulfonyl-glycine can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the N-sulfonylation of glycine.
Characterization of the N-Sulfonylated Amino Acid
A thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl group, the methoxy protons, and the protons of the amino acid backbone.
-
¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the trifluoromethyl carbon and the carbonyl carbon of the amino acid.
-
¹⁹F NMR: A singlet peak corresponding to the CF₃ group will be observed.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ for the asymmetric and symmetric SO₂ stretching, respectively), the N-H bond, and the carboxylic acid C=O and O-H bonds.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the N-sulfonylated amino acid, confirming the successful reaction.
Physicochemical Properties and Applications
The resulting N-(3-methoxy-5-(trifluoromethyl)phenyl)sulfonyl amino acids are expected to exhibit several key properties:
-
Acidity: The sulfonamide N-H proton is acidic, and the pKa of the carboxylic acid group will be influenced by the electron-withdrawing nature of the sulfonyl group. This modulated acidity can be advantageous in designing molecules with specific ionization profiles for improved pharmacokinetic properties.
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
-
Metabolic Stability: The sulfonamide linkage is generally more resistant to enzymatic cleavage than a standard amide bond, potentially leading to a longer biological half-life for peptides incorporating these modified amino acids.[3]
These modified amino acids are valuable building blocks for:
-
Peptidomimetics: The synthesis of peptide analogs with enhanced stability and biological activity.
-
Drug Discovery: The development of small molecule inhibitors of enzymes, such as proteases, where the sulfonamide can mimic a transition state.
-
Combinatorial Chemistry: The creation of diverse libraries of compounds for high-throughput screening.
Logical Relationship Diagram
Caption: Interplay of reactants, reaction, and applications.
Conclusion
This compound is a valuable and versatile reagent for the N-sulfonylation of amino acids. The resulting N-sulfonylated amino acids possess unique physicochemical properties that make them attractive building blocks for the development of novel peptides and small molecule therapeutics. The straightforward and robust protocol outlined in this guide provides a solid foundation for researchers to incorporate this powerful chemical modification into their synthetic strategies, paving the way for new discoveries in medicinal chemistry and drug development.
References
-
Taylor & Francis Online. (n.d.). Full article: INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved from [Link]
-
RSC Publishing. (n.d.). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Sci-Hub. (n.d.). The infrared spectra of some sulphonamides. Retrieved from [Link]
-
CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
PubMed. (n.d.). Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
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(n.d.). Amino acids Physical and Chemical Properties. Retrieved from [Link]
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BMRB. (n.d.). bmse000089 Glycine at BMRB. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]
-
(n.d.). Variable temperature NMR characterization of a-glycine. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
-
NIH. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of amino acid derivatives. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Microbe Notes. (2022, July 6). Amino Acids- Properties, Structure, Classification, Functions. Retrieved from [Link]
-
Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]
-
NIH. (n.d.). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. Retrieved from [Link]
-
NIH. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acids: Physicochemical Properties. Retrieved from [Link]
-
(n.d.). Physico-chemical Characteristics of Amino Acids in Aqueous Solution of Amikacin Sulphate. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(3-(trifluoromethyl)phenyl)acetamide (C9H8F3NO). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
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Protocol for the Sulfonylation of Amines with 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Abstract
This comprehensive guide details the application and protocol for the sulfonylation of primary and secondary amines using 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. This versatile reagent is of significant interest in medicinal chemistry and drug development due to the unique electronic properties conferred by the methoxy and trifluoromethyl substituents. This document provides an in-depth analysis of the reagent's reactivity, detailed step-by-step experimental protocols, purification techniques, and characterization of the resulting sulfonamides. The causality behind experimental choices, troubleshooting common side reactions, and safety considerations are also extensively discussed to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 3-Methoxy-5-(trifluoromethyl)phenylsulfonyl Moiety
Sulfonamides are a cornerstone functional group in medicinal chemistry, exhibiting a wide array of biological activities. The choice of the aryl sulfonyl chloride is a critical determinant of the physicochemical and pharmacological properties of the final compound. This compound offers a unique combination of substituents that allows for the fine-tuning of these properties.
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the sulfonyl sulfur atom. This enhanced reactivity facilitates the sulfonylation of even weakly nucleophilic amines. Furthermore, the lipophilicity of the -CF₃ group can improve cell membrane permeability of the final sulfonamide. In contrast, the methoxy (-OCH₃) group is electron-donating through resonance, which can modulate the overall electronic nature of the aromatic ring and provide a potential site for metabolic activity or further functionalization. The interplay of these opposing electronic effects makes this reagent a valuable tool for scaffold hopping and lead optimization in drug discovery programs.
Reagent Profile and Safety Considerations
A thorough understanding of the properties and hazards associated with this compound is paramount for its safe and effective use.
| Property | Value |
| CAS Number | 1146355-33-0 |
| Molecular Formula | C₈H₆ClF₃O₃S |
| Molecular Weight | 274.64 g/mol |
| Appearance | White to off-white solid |
| Boiling Point (Predicted) | 310.5 ± 42.0 °C |
| Density (Predicted) | 1.495 ± 0.06 g/cm³ |
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
The Chemistry of Sulfonylation: Mechanism and Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established mechanism.
Reaction Mechanism
The sulfonylation reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This electrophilicity is enhanced by the electron-withdrawing trifluoromethyl group on the benzene ring. The reaction proceeds through a trigonal bipyramidal intermediate, followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen atom by a base to yield the stable sulfonamide product.
Caption: General mechanism of sulfonamide formation.
Experimental Protocols
The following protocols provide a general framework for the sulfonylation of primary and secondary amines with this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Sulfonylation of a Primary Amine
This protocol is suitable for the synthesis of N-monosubstituted sulfonamides.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Side Reactions
| Issue | Probable Cause | Recommended Solution |
| Di-sulfonylation | The N-H proton of the initially formed sulfonamide is deprotonated by the base, leading to a second sulfonylation. | Use a 1:1 stoichiometry of amine to sulfonyl chloride, or a slight excess of the amine. Add the sulfonyl chloride slowly at a low temperature (0 °C or below). Consider using a bulkier, non-nucleophilic base like 2,6-lutidine.[1] |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.[2] |
| Low or No Conversion | The amine is poorly nucleophilic (e.g., anilines with strong electron-withdrawing groups). | Increase the reaction temperature or use a more polar aprotic solvent like N,N-dimethylformamide (DMF). The use of a stronger, non-nucleophilic base such as DBU may also be beneficial.[3] |
Purification and Characterization of Sulfonamides
Proper purification and thorough characterization are essential to confirm the identity and purity of the synthesized sulfonamides.
Purification by Column Chromatography
Column chromatography is the most common method for purifying sulfonamides. The choice of stationary and mobile phases is crucial for achieving good separation.
| Stationary Phase | Mobile Phase System | Application Notes |
| Silica Gel | Hexanes/Ethyl Acetate Gradient | The standard choice for most sulfonamides. The polarity of the eluent is gradually increased to elute the product. |
| Alumina (Neutral) | Dichloromethane/Methanol Gradient | Can be effective for more polar sulfonamides or when silica gel causes decomposition. |
| Reverse-Phase C18 Silica | Water/Acetonitrile or Water/Methanol Gradient | Useful for highly polar sulfonamides. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the sulfonamide nitrogen typically appears as a broad singlet in the range of δ 7-10 ppm. The aromatic protons of the 3-methoxy-5-(trifluoromethyl)phenyl group will show characteristic splitting patterns.
-
¹³C NMR: The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the methoxy and trifluoromethyl groups.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
Infrared (IR) Spectroscopy:
The presence of the sulfonamide functional group can be confirmed by characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| S=O | Asymmetric Stretch | 1370-1330 |
| S=O | Symmetric Stretch | 1180-1160 |
| N-H | Stretch (for primary and secondary sulfonamides) | 3300-3200 |
| C-N | Stretch | 970-940 |
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of sulfonamides. Its enhanced reactivity, driven by the trifluoromethyl group, allows for the efficient sulfonylation of various amines under mild conditions. By understanding the underlying reaction mechanism and potential side reactions, and by employing the detailed protocols and purification techniques outlined in this guide, researchers can reliably synthesize novel sulfonamide derivatives for applications in drug discovery and development.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides. BenchChem.
- Chemistry LibreTexts. (2021, July 31). 26.
- Eze, F. U., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
- King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(7), 1084-1092.
- BenchChem. (2025).
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(1), 168-176.
- MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity.
- Ghorab, M. M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.
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Application Notes and Protocols: 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride in Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is a cornerstone of rational drug design. 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a key building block that masterfully combines three critical moieties: a reactive sulfonyl chloride, a lipophilic and metabolically stable trifluoromethyl group, and an electron-donating methoxy group. This unique combination makes it an invaluable reagent for the synthesis of novel sulfonamide-based therapeutics across a wide range of disease areas.
The sulfonamide functional group is a well-established pharmacophore, present in a multitude of approved drugs, including antibacterials, diuretics, and anticancer agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with biological targets, underpins its therapeutic success.[3] The trifluoromethyl group, on the other hand, is a powerful tool for enhancing a drug candidate's metabolic stability, increasing its lipophilicity for better membrane permeability, and improving its binding affinity to target proteins.[4][5][6][7] The strategic placement of these groups on a benzene ring provides a versatile scaffold for medicinal chemists to explore new chemical space and develop next-generation therapeutics.
This guide provides an in-depth overview of the applications of this compound, complete with detailed protocols, safety information, and a discussion of the chemical rationale behind its use.
Physicochemical Properties and Design Rationale
The utility of this compound in medicinal chemistry stems from the synergistic interplay of its constituent functional groups. Each group imparts specific physicochemical properties that can be leveraged to fine-tune the characteristics of a drug candidate.
| Property | Influence of Functional Groups | Impact on Drug Design |
| Reactivity | The sulfonyl chloride is a highly electrophilic group, making it susceptible to nucleophilic attack by amines, alcohols, and phenols.[8] | Enables the facile synthesis of sulfonamides and sulfonate esters, which are key functional groups in many drug classes. |
| Lipophilicity | The trifluoromethyl group significantly increases the lipophilicity of the molecule (Hansch-Fujita π constant of +0.88).[5] | Enhances membrane permeability and can improve oral bioavailability.[4] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4][5] | Increases the in vivo half-life of a drug candidate, potentially reducing dosing frequency.[5] |
| Binding Affinity | The trifluoromethyl group can participate in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a protein's binding pocket.[5] | Can lead to increased potency and selectivity for the biological target. |
| Electronic Effects | The trifluoromethyl group is a strong electron-withdrawing group, which can influence the pKa of nearby functionalities. The methoxy group is an electron-donating group. | Modulates the electronic properties of the aromatic ring and can influence the binding mode and affinity of the final compound. |
The following diagram illustrates the logical relationship of how the properties of this compound contribute to the development of improved drug candidates.
Caption: Impact of the reagent's properties on drug design.
Applications in Medicinal Chemistry: A Versatile Building Block
This compound is primarily used as an intermediate for the synthesis of sulfonamides. The general workflow involves the reaction of the sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide. This straightforward reaction allows for the rapid generation of diverse libraries of compounds for biological screening.
The diagram below illustrates a typical workflow in a drug discovery program where this reagent is employed.
Caption: Drug discovery workflow utilizing the title compound.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to a model sulfonamide.
Protocol 1: Synthesis of this compound
This protocol is based on the diazotization of 3-methoxy-5-(trifluoromethyl)aniline followed by a copper-catalyzed reaction with sulfur dioxide.[9]
Reaction Scheme:
Caption: Synthesis of the title sulfonyl chloride.
Materials:
-
3-Methoxy-5-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Glacial acetic acid
-
Diethyl ether
-
Ice
-
Water
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between -5 and 0 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
-
Sulfonylation:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add copper(I) chloride (0.1 eq) to this solution and continue bubbling with sulfur dioxide until the solution turns blue-green.
-
Cool the sulfur dioxide solution to 10 °C in an ice bath.
-
Slowly add the diazonium salt solution from step 1 to the sulfur dioxide solution, keeping the temperature below 30 °C. Foaming will occur and can be controlled with a few drops of ether.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a mixture of ice and water.
-
The product will separate as an oil. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of a Model Sulfonamide
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂) in the presence of a base.
Reaction Scheme:
Caption: General synthesis of a sulfonamide derivative.
Materials:
-
This compound
-
Primary or secondary amine (R-NH₂ or R₂NH)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) and pyridine or triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.05 eq) in dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
-
| Parameter | Protocol 1 | Protocol 2 |
| Key Reagents | NaNO₂, SO₂, CuCl | Primary/Secondary Amine, Pyridine |
| Solvent | Acetic Acid, Water | Dichloromethane |
| Temperature | -5 to 30 °C | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 2-16 hours |
| Work-up | Extraction | Extraction and Washes |
| Purification | Vacuum Distillation/Chromatography | Recrystallization/Chromatography |
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are corrosive and highly reactive compounds that require careful handling in a well-ventilated chemical fume hood.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[10][11]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation before use.[10]
-
Protective Clothing: A chemical-resistant lab coat or apron is essential.[10][11]
Handling Procedures:
-
Moisture Sensitivity: Sulfonyl chlorides react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[10][12] All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and alcohols, as these can lead to violent reactions.[13]
-
Quenching: Unused or residual sulfonyl chloride should be quenched carefully. A recommended procedure is to slowly add the sulfonyl chloride to a stirred, cold (0 °C) solution of sodium bicarbonate or a dilute solution of a non-nucleophilic base.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in Protocol 1 | Incomplete diazotization. | Ensure the temperature is maintained between -5 and 0 °C during the addition of sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation and maintain a low temperature. | |
| Low yield in Protocol 2 | Sterically hindered amine. | Increase the reaction temperature and/or use a stronger, non-nucleophilic base like DBU. |
| Poor quality sulfonyl chloride. | Purify the sulfonyl chloride by vacuum distillation before use. | |
| Formation of multiple products | Reaction with di- or poly-functionalized amines. | Use appropriate protecting groups for other reactive functionalities on the amine. |
| Side reactions due to moisture. | Ensure all glassware is dry and the reaction is run under an inert atmosphere. |
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its unique combination of a reactive sulfonyl chloride handle with the beneficial properties of the trifluoromethyl and methoxy groups provides a powerful tool for the synthesis of novel sulfonamide-based drug candidates. By understanding the reactivity, handling requirements, and synthetic protocols associated with this compound, researchers can effectively leverage its potential to accelerate the discovery and development of new medicines.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review - Cureus. Available from: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer. Available from: [Link]
-
Trifluoromethyl group - Wikipedia. Available from: [Link]
-
A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science - Semantic Scholar. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Hovione. Available from: [Link]
-
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. Available from: [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples - Cleveland Clinic. Available from: [Link]
-
Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. Available from: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available from: [Link]
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Available from: [Link]
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The Strategic deployment of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride in the Discovery of Potent RORγt Modulators
Introduction: In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The reagent 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has emerged as a key structural motif in the synthesis of potent and selective modulators of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathophysiology of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the identification of small molecule inhibitors of RORγt represents a promising therapeutic strategy for these debilitating conditions.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery of RORγt modulators. We will explore the rationale behind its use, key synthetic protocols, and the structure-activity relationship (SAR) insights gained from its application.
The Physicochemical Advantage: Why this compound?
The utility of this compound in this context is not coincidental; it is a result of the unique physicochemical properties imparted by its constituent functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the acidity of nearby protons and the metabolic stability of the molecule. Furthermore, the -CF3 group can enhance binding affinity to target proteins through favorable interactions with the protein backbone or specific amino acid residues.
The methoxy (-OCH3) group, an electron-donating group, provides a handle for modulating the electronic properties of the aromatic ring and can also participate in hydrogen bonding interactions within the target's binding site. The strategic placement of these two groups at the meta-positions of the benzene ring creates a unique electronic and steric profile that has proven to be advantageous in the design of RORγt inhibitors. The sulfonyl chloride (-SO2Cl) moiety is a highly reactive functional group that readily participates in nucleophilic substitution reactions, most notably with amines, to form stable sulfonamides. This reactivity is the cornerstone of its application in building diverse chemical libraries for screening and lead optimization.
Core Application: Synthesis of N-Sulfonylated RORγt Modulators
A prime example of the application of this compound is in the synthesis of a series of potent RORγt modulators as described in the patent literature (WO2010068170 A1). In this context, the sulfonyl chloride is used to introduce the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety onto a core amine scaffold.
General Synthetic Workflow
The general synthetic approach involves the reaction of an appropriate amine-containing core structure with this compound in the presence of a base to yield the desired sulfonamide.
Caption: General workflow for the synthesis of N-sulfonylated RORγt modulators.
Exemplary Protocol: Synthesis of a Potent RORγt Inhibitor
The following protocol details the synthesis of a specific RORγt inhibitor, as adapted from patent literature, showcasing the practical application of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the amine core (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable organic base such as pyridine or diisopropylethylamine (DIEA) (1.5-2.0 equivalents).
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Completion and Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated NaHCO3) to remove any unreacted sulfonyl chloride, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylated RORγt modulator.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety has provided crucial insights into the SAR for RORγt inhibition.
| Moiety Component | SAR Implication |
| 3-Methoxy Group | Potential for hydrogen bonding interactions within the RORγt ligand-binding domain. Can be modified to explore effects on potency and selectivity. |
| 5-Trifluoromethyl Group | Enhances metabolic stability and can increase binding affinity. Its electron-withdrawing nature influences the overall electronic profile of the inhibitor. |
| Sulfonamide Linkage | Provides a stable and synthetically accessible linkage. The sulfonamide oxygen atoms can act as hydrogen bond acceptors. |
Data Presentation: Physicochemical Properties
| Property | Value |
| CAS Number | 1146355-33-0 |
| Molecular Formula | C8H6ClF3O3S |
| Molecular Weight | 274.65 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in the discovery of novel RORγt modulators for the treatment of autoimmune diseases. Its unique combination of electronic and steric properties, coupled with the reactivity of the sulfonyl chloride group, allows for the efficient synthesis of diverse libraries of compounds for SAR exploration. The insights gained from the use of this reagent have been instrumental in advancing our understanding of the structural requirements for potent and selective RORγt inhibition. Future applications of this reagent may involve its use in the development of inhibitors for other therapeutic targets where the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety can confer advantageous properties.
References
- WO2010068170 A1, "PREPARATION OF SULPHONAMIDE DERIVATIVES AS ROR-gamma-T MODULATORS FOR TREATMENT OF INFLAMM
Application Notes & Protocols for the Preparation of Biologically Active Sulfonamides from 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Abstract
This guide provides a comprehensive framework for the synthesis and characterization of novel sulfonamide derivatives from 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, demonstrating a vast range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The unique substitution pattern of the starting material—featuring an electron-donating methoxy group and a strongly electron-withdrawing, lipophilic trifluoromethyl group—offers a powerful scaffold for tuning the physicochemical and pharmacological properties of the resulting molecules.[3][4] This document details the underlying chemical principles, provides validated, step-by-step experimental protocols, and discusses the rationale for strategic molecular design aimed at developing potent and selective therapeutic agents.
Introduction: The Strategic Importance of the 3-Methoxy-5-(trifluoromethyl)phenyl Scaffold
The choice of a starting material in a drug discovery campaign is a critical decision that dictates the accessible chemical space and the inherent properties of the resulting compound library. This compound is a particularly compelling scaffold for several reasons rooted in modern medicinal chemistry principles.
-
The Trifluoromethyl (-CF₃) Group: This moiety is a bioisostere for chlorine and is prized for its ability to enhance key drug-like properties.[3] Its strong electron-withdrawing nature can significantly alter the pKa of adjacent functional groups, influencing target binding. Furthermore, the C-F bond's high strength confers metabolic stability by blocking sites susceptible to oxidative metabolism, often increasing a drug's half-life.[3][5] Its lipophilicity can also improve membrane permeability and cell uptake.[4]
-
The Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy substituent electronically opposes the trifluoromethyl group, creating a unique electronic environment on the aromatic ring. This can modulate the reactivity of the sulfonyl chloride and fine-tune the electronic character of the final sulfonamide. Methoxy groups can also serve as hydrogen bond acceptors, providing additional points of interaction with biological targets.[6]
The combination of these two groups on a single scaffold allows researchers to systematically explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.
General Reaction Scheme and Mechanism
The synthesis of sulfonamides from a sulfonyl chloride is a classic and robust nucleophilic substitution reaction. The reaction involves the attack of a nucleophilic primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable S-N bond.[7][8] A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
Reaction Mechanism Visualization
The following diagram illustrates the fundamental mechanism of sulfonamide bond formation.
Caption: Mechanism of Sulfonamide Formation.
Detailed Experimental Protocols
This section provides two detailed protocols for the synthesis of N-substituted-3-methoxy-5-(trifluoromethyl)benzenesulfonamides. Safety glasses, lab coats, and gloves must be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Protocol 1: Standard Synthesis via Conventional Heating
This robust protocol is suitable for a wide range of primary and secondary amine coupling partners.
Materials & Equipment:
-
This compound (1.0 eq)[9]
-
Selected primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (TEA) (1.5 eq)
-
Round-bottom flask with stir bar
-
Ice bath
-
Standard glassware for aqueous workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the selected amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Rationale: Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst. Cooling to 0 °C is crucial to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride.[7]
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the base and any unreacted amine.
-
Wash with saturated NaHCO₃ solution (1x) to remove any acidic impurities.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[7]
Protocol 2: Microwave-Assisted Rapid Synthesis
This method provides a significant acceleration of reaction times, ideal for high-throughput synthesis and library generation.[7]
Materials & Equipment:
-
Same reagents as Protocol 1
-
Microwave vial with stir bar
-
Scientific microwave reactor
Step-by-Step Procedure:
-
Vial Preparation: In a microwave-safe vial, combine this compound (1.0 eq), the selected amine (1.1 eq), and a suitable solvent (e.g., Dichloromethane or THF).
-
Base Addition: Add the base (e.g., Pyridine or TEA, 1.5 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).
-
Rationale: Microwave heating rapidly and uniformly increases the kinetic energy of the molecules, drastically reducing the reaction time compared to conventional heating.[7]
-
-
Workup and Purification: After cooling the vial to room temperature, perform the same aqueous workup and purification steps as described in Protocol 1.
Characterization and Data Presentation
The synthesized sulfonamides must be thoroughly characterized to confirm their structure and purity using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Table 1: Hypothetical Characterization Data for a Synthesized Sulfonamide
| Parameter | Technique | Expected Result |
| Identity | ¹H NMR | Signals corresponding to aromatic protons of the trifluoromethyl/methoxy-phenyl ring and protons from the coupled amine. |
| Identity | ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Molecular Weight | LC-MS | [M+H]⁺ peak corresponding to the calculated molecular weight. |
| Purity | HPLC | >95% purity at a specific wavelength (e.g., 254 nm). |
Comprehensive Synthesis & Evaluation Workflow
The overall process from initial synthesis to biological evaluation follows a logical progression. This workflow ensures that promising compounds are identified efficiently.
Caption: Drug Discovery Workflow from Synthesis to Lead Optimization.
Rationale for Biological Targeting
Sulfonamides are privileged structures known to interact with a wide variety of biological targets. The unique electronic and steric properties of derivatives from this compound make them attractive candidates for several therapeutic areas.
-
Antibacterial Agents: The sulfonamide core is a classic inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[10][11] The electron-withdrawing trifluoromethyl group can enhance the acidity of the sulfonamide N-H, potentially improving binding to the target enzyme.
-
Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes implicated in glaucoma, edema, and some cancers.[12][13] The specific substitution pattern can be used to achieve isoform selectivity.
-
Anticancer Agents: Novel sulfonamides have shown promise as anticancer agents by targeting pathways involved in cell proliferation and survival.[13][14] The enhanced lipophilicity from the -CF₃ group may improve tumor cell penetration.[3]
The diagram below illustrates how the substituents can be tuned to optimize drug properties.
Caption: Structure-Activity Relationship (SAR) Rationale.
Conclusion
This compound is an advanced building block for the synthesis of novel, biologically active sulfonamides. By leveraging the distinct properties of its methoxy and trifluoromethyl substituents, medicinal chemists can rationally design compounds with improved pharmacological profiles. The protocols and workflows detailed in this guide provide a solid foundation for researchers to efficiently synthesize, characterize, and evaluate these promising molecules in their drug discovery programs.
References
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Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Retrieved from [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Retrieved from [Link]
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National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biological activities of sulfonamides. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
PubMed. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Retrieved from [Link]
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MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. Retrieved from [Link]
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Ark Pharm. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols: 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride as a Versatile Building Block for Next-Generation Agrochemicals
Introduction
The relentless pursuit of global food security necessitates the continuous innovation of crop protection agents that are not only highly effective but also selective and environmentally conscious. The design of novel agrochemicals hinges on the strategic use of molecular building blocks that impart desirable physicochemical and biological properties to the final active ingredient. 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride emerges as a preeminent scaffold in this context. This molecule is uniquely functionalized with three distinct moieties, each contributing synergistically to the development of potent herbicides, fungicides, and insecticides. The trifluoromethyl (-CF3) group is a well-established bioisostere for enhancing metabolic stability and lipophilicity; the sulfonyl chloride (-SO2Cl) is a reactive handle for constructing the critical sulfonamide linkage found in numerous successful agrochemicals; and the methoxy (-OCH3) group provides a means to fine-tune solubility, selectivity, and electronic properties.
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the applications and synthetic protocols for utilizing this compound as a cornerstone for agrochemical discovery.
Physicochemical Properties and Reactivity Profile
This compound is a highly reactive electrophile, primed for the synthesis of diverse agrochemical candidates. Its utility is rooted in the predictable and efficient reactivity of the sulfonyl chloride group, modulated by the electronic effects of the aromatic substituents.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1146355-33-0 | [1][2] |
| Molecular Formula | C₈H₆ClF₃O₃S | [3] |
| Molecular Weight | 290.65 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥95% | [1][3] |
| Key Functional Groups | Sulfonyl Chloride (-SO₂Cl), Methoxy (-OCH₃), Trifluoromethyl (-CF₃) |
The central reactivity of this building block is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group, most commonly with primary or secondary amines to form highly stable sulfonamide bonds.[4][5] The trifluoromethyl group acts as a strong electron-withdrawing group, increasing the electrophilicity of the sulfonyl sulfur and making it more susceptible to nucleophilic attack. This enhanced reactivity facilitates milder reaction conditions and often leads to high conversion rates.
The Trifluoromethylphenyl Motif: A Pillar of Modern Agrochemical Design
The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into bioactive molecules is a proven strategy for enhancing performance.[6] The unique properties of the -CF3 group directly address several challenges in agrochemical development, including metabolic degradation and transport to the target site.[7][8][9]
The strategic benefits of the trifluoromethyl group include:
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to permeate the waxy cuticles of plants or the exoskeletons of insects.[7][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to oxidative metabolism by enzymes like cytochrome P450s in target pests and non-target organisms.[7][8]
-
Improved Bioavailability: By enhancing both membrane permeability and metabolic stability, the -CF3 group contributes to higher bioavailability, meaning more of the active ingredient reaches its biological target.[9]
-
Binding Affinity: The high electronegativity and steric profile of the -CF3 group can lead to stronger and more specific interactions with target enzymes or receptors, increasing intrinsic potency.[7]
This motif is a key component in a wide range of highly successful commercial products, including the insecticide fipronil and the herbicide fluazifop-butyl, underscoring its value in the industry.[10][11]
Caption: General reaction for synthesizing sulfonamide-based agrochemicals.
Synthetic Protocols for Agrochemical Scaffolds
The following protocols provide robust, step-by-step methodologies for the synthesis of sulfonamide derivatives using this compound. These methods are designed to be adaptable for the creation of large libraries for high-throughput screening.
Protocol 4.1: General Procedure for the Synthesis of N-Substituted Sulfonamides
Objective: To provide a reliable and versatile method for coupling the title sulfonyl chloride with a range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Base Addition: Add the anhydrous base (1.5 eq) to the amine solution and stir for 5 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring amine/base mixture over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: Exemplar Synthesis of a Hypothetical Sulfonylurea Herbicide Precursor
Objective: To demonstrate the synthesis of a key agrochemical scaffold by reacting the title compound with a heterocyclic amine commonly used in commercial herbicides. [12][13]
Caption: Experimental workflow for the synthesis of a hypothetical herbicide precursor.
Data and Characterization
The following table presents hypothetical but representative data for the synthesis described in Protocol 4.2. Researchers should expect similar outcomes when following the established procedure.
Table 2: Representative Data for Exemplar Synthesis (Protocol 4.2)
| Parameter | Value |
| Reactant 1 | This compound (290.6 mg, 1.0 mmol) |
| Reactant 2 | 2-Amino-4,6-dimethoxypyrimidine (170.7 mg, 1.1 mmol) |
| Base | Triethylamine (209 µL, 1.5 mmol) |
| Solvent | Anhydrous Acetonitrile (5 mL) |
| Product Yield | 365 mg (89%) |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-7.5 (m, 3H, Ar-H), 5.85 (s, 1H, pyrimidine-H), 4.01 (s, 6H, -OCH₃), 3.95 (s, 3H, Ar-OCH₃) |
| HRMS (ESI+) | Calculated for C₁₅H₁₄F₃N₃O₅S [M+H]⁺: 408.0633; Found: 408.0631 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. The strategic combination of a reactive sulfonyl chloride handle with the performance-enhancing methoxy and trifluoromethyl groups provides a direct and efficient route to a wide array of potential active ingredients. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of new sulfonamide-based herbicides, fungicides, and insecticides, thereby accelerating the discovery pipeline for next-generation crop protection solutions.
References
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-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
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Mejía, E. B., & Tago, K. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5569. [Link]
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (2022). ACS Infectious Diseases. [Link]
-
Occurrence of sulfonylurea, sulfonamide, imidazolinone, and other herbicides in rivers, reservoirs and ground water in the Midwestern United States, 1998. (2001). Science of The Total Environment. [Link]
-
Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (2022). National Institutes of Health. [Link]
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Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. (2022). IUCr Journals. [Link]
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- Herbicidal sulfonamides. (n.d.). Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. [Link]
-
Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (2012). Molecules, 17(4), 4585-4597. [Link]
-
Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (1998). Proceedings of the National Academy of Sciences, 95(23), 13353-13357. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Groups of herbicides. (n.d.). Compendium of Pesticide Common Names. Retrieved January 19, 2026, from [Link]
-
What are the products when Benzene Sulfonyl Chloride reacts with amines? (n.d.). Blog. Retrieved January 19, 2026, from [Link]
-
Chemistry‐based discovery of fungicidal sulfonyl carboxamides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fungicidal 5-sulfonyl thiadiazoles and related derivatives. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (2021). Angewandte Chemie International Edition, 60(16), 8823-8829. [Link]
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Source document unavailable].
-
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022). Frontiers in Chemistry, 10, 928859. [Link]
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2023). Results in Chemistry, 5, 100898. [Link]
-
Synthesis of 3-Methoxy-benzene sulfonic acid chloride. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). ark-materials.com. Retrieved January 19, 2026, from [Link]
Sources
- 1. This compound - CAS:1146355-33-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. US4127405A - Herbicidal sulfonamides - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target molecules.
Introduction to the Reagent
This compound is a valuable building block in medicinal chemistry and organic synthesis. The unique substitution pattern on the benzene ring, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile. The trifluoromethyl group significantly enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack, while the methoxy group can influence regioselectivity and solubility.[1] This guide will help you navigate the nuances of working with this powerful reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in reactions involving this compound can typically be attributed to one of four main factors: hydrolysis of the starting material, insufficient reactivity of the nucleophile, suboptimal reaction conditions, or issues with product isolation.
1. Hydrolysis of the Sulfonyl Chloride:
-
Cause: Sulfonyl chlorides are highly sensitive to moisture. The presence of even trace amounts of water in your reaction setup can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This sulfonic acid is unreactive towards your nucleophile and will not form the desired product. The electron-withdrawing trifluoromethyl group can make the sulfur atom more electrophilic and thus more susceptible to hydrolysis.[2][3]
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
2. Insufficient Nucleophilicity of the Amine/Alcohol:
-
Cause: While this compound is highly reactive, the reaction rate is also dependent on the nucleophilicity of your amine or alcohol. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered nucleophiles will react more slowly.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for less reactive nucleophiles. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Choice of Base: For amine reactions, a non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the primary nucleophile. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For very weakly nucleophilic amines, a stronger base like DBU could be considered, but be mindful of potential side reactions.
-
Extended Reaction Time: Less reactive nucleophiles will naturally require longer reaction times for complete conversion.
-
3. Suboptimal Reaction Conditions:
-
Cause: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution:
-
Solvent Polarity: Aprotic solvents are generally preferred to minimize hydrolysis. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. For sluggish reactions, a more polar aprotic solvent like DMF could be beneficial, but ensure it is scrupulously dried.
-
Base Stoichiometry: At least one equivalent of base is required to neutralize the generated HCl. Using a slight excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion. For primary amines, some protocols recommend using two equivalents of the amine, with one acting as the nucleophile and the other as the HCl scavenger.
-
4. Product Isolation Issues:
-
Cause: The desired sulfonamide or sulfonate ester may have some solubility in the aqueous phase during workup, leading to losses.
-
Solution:
-
Multiple Extractions: After quenching the reaction, extract the aqueous layer multiple times (3-4 times) with an appropriate organic solvent to ensure complete recovery of the product.
-
Brine Wash: Washing the combined organic layers with brine can help to break up emulsions and remove residual water.
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the common side products and how can I minimize them?
Answer:
Impurity formation is a common challenge. The primary impurities to consider are the hydrolyzed sulfonic acid, products of side reactions with the base or solvent, and unreacted starting materials.
-
3-Methoxy-5-(trifluoromethyl)benzenesulfonic acid: This is the product of hydrolysis. Its presence can be minimized by following the rigorous anhydrous techniques described above. During workup, this impurity can often be removed by a basic wash (e.g., with saturated aqueous sodium bicarbonate solution), as the sulfonic acid will be deprotonated to form a water-soluble salt.
-
Side reactions with amine bases: While tertiary amines like triethylamine are generally used as acid scavengers, they are not entirely inert. At elevated temperatures, or with highly reactive sulfonyl chlorides, the amine can act as a nucleophile, leading to the formation of a sulfonylammonium salt, which can then undergo further reactions. If this is suspected, consider using a more sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate if your reactants are stable under these conditions.
-
Di-sulfonylation of primary amines: If a primary amine is used as the nucleophile, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride to form a di-sulfonylated product. This is more likely to occur if a large excess of the sulfonyl chloride or a strong base is used. To avoid this, use a 1:1 stoichiometry of the amine and sulfonyl chloride, or a slight excess of the amine.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: This compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). It is best stored in a cool, dry place away from sources of ignition and incompatible materials such as strong bases and oxidizing agents.[4] When handling the reagent, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What is the role of the methoxy and trifluoromethyl groups in the reactivity of this molecule?
A2: The two substituents have opposing electronic effects that modulate the reactivity of the sulfonyl chloride.
-
Trifluoromethyl (-CF3) group: This is a very strong electron-withdrawing group.[1] It pulls electron density away from the benzene ring and, by extension, from the sulfonyl group. This makes the sulfur atom more electron-deficient (more electrophilic) and therefore more reactive towards nucleophiles.[5][6]
-
Methoxy (-OCH3) group: This is an electron-donating group through resonance. It pushes electron density into the benzene ring, which can slightly counteract the effect of the trifluoromethyl group.
The net effect is a highly activated sulfonyl chloride that is very reactive but also more susceptible to hydrolysis than unsubstituted benzenesulfonyl chloride.
Q3: What are some suitable solvents and bases for reactions with this sulfonyl chloride?
A3:
| Parameter | Recommendations | Rationale |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene | These are aprotic solvents that will not react with the sulfonyl chloride. Their varying polarities allow for optimization of reactant solubility. |
| Bases for Amine Reactions | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | These are non-nucleophilic tertiary amines that act as effective HCl scavengers without competing with the primary amine nucleophile.[7] |
| Bases for Alcohol Reactions | Pyridine, Triethylamine (TEA) | Pyridine is often used as both a base and a catalyst in sulfonylation of alcohols. |
| Inorganic Bases | Potassium Carbonate (K2CO3), Sodium Carbonate (Na2CO3) | Can be used in some cases, particularly if the amine nucleophile is in its salt form (e.g., hydrochloride salt). Requires careful consideration of solubility. |
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Co-spot your reaction mixture with the starting amine/alcohol and the sulfonyl chloride to track the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the formation of the desired product and any side products.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from an Amine
This protocol is a general guideline and may require optimization for your specific amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting amine is consumed (typically 2-12 hours).
-
Once complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: Workflow for a typical sulfonamide synthesis.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yields.
References
-
Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. [Link]
-
Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. [Link]
-
Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. PubMed. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? ResearchGate. [Link]
-
Why is Sulphonyl Group strongly electron-withdrawing? Reddit. [Link]
-
Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? Chemical Communications (RSC Publishing). [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. [Link]
-
Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. PubMed. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. [Link]
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
3-Fluoro-5-(methoxymethyl)benzenesulfonyl chloride. PubChem. [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Supplier CAS No 1146355-33-0. BuyersGuideChem. [Link]
Sources
- 1. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]
- 2. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in chemical synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.
Introduction to the Reagent's Reactivity
This compound is a valuable building block in medicinal chemistry, often employed for the synthesis of sulfonamides. Its reactivity is uniquely influenced by the competing electronic effects of the methoxy and trifluoromethyl substituents. The methoxy group is electron-donating, which can decrease the electrophilicity of the sulfonyl chloride, while the trifluoromethyl group is strongly electron-withdrawing, enhancing its reactivity. This balance of effects necessitates careful control of reaction conditions to favor the desired transformation and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
This reagent is primarily used as a sulfonylating agent to introduce the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety into molecules. Its most frequent application is in the synthesis of sulfonamides through reaction with primary or secondary amines. These sulfonamides are often investigated as potential therapeutic agents in drug discovery programs. The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.
Q2: How should I handle and store this compound to prevent degradation?
Due to its susceptibility to hydrolysis, this compound should be handled under anhydrous conditions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.
Q3: What are the primary side reactions to be aware of when using this sulfonyl chloride?
The most common side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding sulfonic acid.
-
Bis-sulfonylation: Reaction of a primary amine-derived sulfonamide with a second molecule of the sulfonyl chloride.
-
Reaction with other nucleophiles: If other nucleophilic functional groups are present in the substrate or solvent (e.g., alcohols), they can compete with the target amine.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments, providing explanations for their causes and actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired Sulfonamide
Potential Causes:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common cause of low yields. Sulfonyl chlorides readily react with moisture in the air, solvents, or on glassware to form the corresponding sulfonic acid, which is unreactive towards amines under these conditions.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly with the sulfonyl chloride.
-
Inadequate Base: A base is required to neutralize the HCl generated during the reaction. If the base is too weak, absent, or insufficient, the resulting acidic conditions will protonate the amine, rendering it non-nucleophilic.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Perform the reaction under an inert atmosphere.
-
-
Optimize Reaction Conditions for Weakly Nucleophilic Amines:
-
Increase the reaction temperature.
-
Prolong the reaction time and monitor progress by TLC or LC-MS.
-
Consider using a more polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.
-
-
Select the Appropriate Base:
-
Use at least one equivalent of a non-nucleophilic organic base such as triethylamine or pyridine. For sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
The base should be added to the reaction mixture containing the amine before the addition of the sulfonyl chloride.
-
Issue 2: Formation of an Insoluble White Precipitate
Potential Cause:
-
Amine Hydrochloride Salt Formation: If the sulfonyl chloride is added to the amine before the base, the generated HCl will react with the starting amine to form an insoluble hydrochloride salt, effectively halting the reaction.
Troubleshooting Protocol:
-
Order of Addition: Always add the base to the solution of the amine in the reaction solvent before the dropwise addition of the sulfonyl chloride solution. This ensures that any HCl formed is immediately neutralized.
Issue 3: Presence of a Higher Molecular Weight Byproduct, Especially with Primary Amines
Potential Cause:
-
Bis-sulfonylation: The sulfonamide product formed from a primary amine still possesses an N-H proton. This proton is acidic and can be removed by the base, generating a nucleophilic sulfonamide anion that can react with another molecule of the sulfonyl chloride to form a bis-sulfonated byproduct.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition:
-
Use a slight excess of the primary amine (1.1 to 1.5 equivalents) to increase the probability of the sulfonyl chloride reacting with the desired amine rather than the sulfonamide product.
-
Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, disfavoring the second sulfonylation reaction.
-
Maintain a low reaction temperature (e.g., 0 °C) during the addition to further control the reaction rate.
-
Visualizing the Reaction and Key Side Reactions
Caption: Main reaction pathway and common side reactions.
Quantitative Data Summary
| Issue | Potential Cause | Key Parameter to Control | Recommended Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Moisture Content | Use anhydrous solvents and an inert atmosphere. |
| Low Amine Reactivity | Temperature/Time | Increase reaction temperature or prolong reaction time. | |
| Insufficient Base | Stoichiometry of Base | Use at least 1 equivalent of a non-nucleophilic base. | |
| Byproduct Formation | Bis-sulfonylation (1° Amines) | Stoichiometry/Addition Rate | Use a slight excess of amine; add sulfonyl chloride slowly. |
| Amine Salt Precipitation | Order of Reagent Addition | Add base to amine before adding sulfonyl chloride. |
Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of sulfonamides using this compound.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for a minimum of 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen/argon inlet).
-
-
Reaction Setup:
-
To the reaction flask, add the primary or secondary amine (1.1 equivalents) and anhydrous dichloromethane (DCM) or another suitable anhydrous aprotic solvent.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to remove any sulfonic acid byproduct), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
-
Visual Workflow for Sulfonamide Synthesis
Caption: Step-by-step experimental workflow.
References
-
Wikipedia. Sulfonyl halide.[Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]
Technical Support Center: Purification of Products from 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride Reactions
Welcome to the technical support center for the purification of reaction products derived from 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of sulfonamides and related compounds. Our goal is to equip you with the scientific understanding and practical techniques to achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of products from reactions involving this compound.
Issue 1: Low Yield of the Desired Sulfonamide Product
Q: My reaction to synthesize a sulfonamide using this compound resulted in a very low yield after purification. What are the likely causes and how can I improve it?
A: Low yields in sulfonamide synthesis are a frequent challenge and can often be attributed to several factors, primarily the hydrolysis of the starting sulfonyl chloride.[1]
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to moisture, which leads to its conversion into the corresponding sulfonic acid, a compound that is unreactive under typical sulfonamide synthesis conditions.[1]
-
Solution: It is crucial to maintain anhydrous conditions throughout the experiment. All glassware must be thoroughly dried, and the use of anhydrous solvents is highly recommended.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, will further minimize exposure to moisture.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success. An unsuitable base can have low efficacy in neutralizing the HCl byproduct, or it might react with the sulfonyl chloride. The solvent must be capable of dissolving both reactants without participating in the reaction.
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: To ensure the complete consumption of the sulfonyl chloride, a slight excess of the amine (typically 1.1 to 1.2 equivalents) is often employed.[1]
-
-
Side Reactions: With primary amines, the formation of a bis-sulfonated product is a possible side reaction that consumes the starting materials and reduces the yield of the desired monosulfonamide.[1]
-
Solution: Using a larger excess of the amine can help to mitigate the formation of the bis-sulfonated byproduct.[1]
-
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my final product still shows the presence of starting materials and other impurities. How can I improve the purity?
A: The presence of persistent impurities often indicates that the chosen purification method is not optimal for the specific compound and its contaminants. A multi-step purification approach may be necessary.
Common Impurities and Purification Strategies:
| Impurity | Identification | Suggested Purification Method |
| Unreacted this compound | Can be observed by TLC or LC-MS. | Washing/Extraction: The crude product can be washed with a solvent in which the sulfonyl chloride is soluble but the desired product is not. Liquid-liquid extraction can also be effective.[2] |
| 3-Methoxy-5-(trifluoromethyl)benzenesulfonic acid | This hydrolysis product is highly polar and can be detected by TLC or LC-MS. | Aqueous Wash: Washing the organic layer containing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) will convert the sulfonic acid to its salt, which will then partition into the aqueous phase. |
| Unreacted Amine | Can be detected by TLC or LC-MS. | Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, and its salt will move to the aqueous layer. |
| Bis-sulfonated Byproduct | Typically less polar than the desired monosulfonamide. | Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2][3] A silica gel column is commonly used for the purification of sulfonamides.[2][3] |
Workflow for Enhanced Purification:
Caption: A logical workflow for the purification of sulfonamide products.
Issue 3: Difficulty with Crystallization
Q: I am trying to purify my sulfonamide product by recrystallization, but I am encountering problems like "oiling out" or no crystal formation.
A: Recrystallization is a powerful purification technique for solid compounds, but its success is highly dependent on the choice of solvent and the cooling rate.
Troubleshooting Recrystallization:
-
"Oiling Out": This phenomenon, where the product separates as a liquid instead of a solid, often occurs when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[4]
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[4]
-
Change the Solvent: The current solvent may be too nonpolar. A more polar solvent or a solvent mixture might be more effective. Ethanol-water or isopropanol-water mixtures are often successful for sulfonamides.[4]
-
-
-
No Crystal Formation: This can happen if the solution is supersaturated but crystallization has not been initiated, or if too much solvent was used.
-
Solutions:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[4]
-
Reduce Solvent Volume: If too much solvent was used, gently evaporate some of it to increase the concentration of the solute and then allow it to cool again.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving this compound?
A1: The most prevalent reaction is the synthesis of sulfonamides through the reaction of the sulfonyl chloride with a primary or secondary amine. This reaction is fundamental in medicinal chemistry for the creation of a wide array of biologically active compounds.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a reactive and potentially hazardous chemical. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Q4: What is the best general approach for purifying sulfonamides derived from this reagent?
A4: A combination of techniques is often the most effective approach. A typical purification sequence would be:
-
Aqueous Workup: To remove acidic and basic impurities.
-
Column Chromatography: To separate the desired product from closely related byproducts and unreacted starting materials.
-
Recrystallization: As a final step to obtain a highly pure, crystalline product.
Q5: Are there alternative purification methods to column chromatography?
A5: Yes, besides column chromatography and recrystallization, other techniques can be employed depending on the specific properties of the product and impurities:
-
Liquid-Liquid Extraction: This is useful for separating compounds based on their differing solubilities in two immiscible liquids.[6][7]
-
Solid-Phase Extraction (SPE): This can be a more rapid and selective method than traditional liquid-liquid extraction for sample cleanup.[6]
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC can be an excellent option.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting amine.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent pair in which the sulfonamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, isopropanol, or mixtures with water.[4][8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[1]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.[1]
Decision Tree for Purification Method Selection:
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- BenchChem. (2025).
- Perkins, J. R., et al. (1996). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 121(5), 689-693.
- King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6672-6679.
- Yang, S., & Khaledi, M. G. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327.
- Aubert, P., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Li, Y., et al. (2019). [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 37(10), 1121-1127.
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
- Moody, A. G., & Thomson, C. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
- Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Sprague, J. M. (1957). Sulfonamide purification process. U.S.
- Li, Y., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2459.
- Chen, Y.-C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Polymers, 11(9), 1403.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- Maimone, T. J. (n.d.).
- Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Moody, A. G., & Thomson, C. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Mark Niemczyk. (2021, March 2).
- Kurzer, F. (1963). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, 43, 93.
- Wang, Y., et al. (2022).
- Pistos, C., & Panderi, I. (2022).
- Li, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. RSC Advances, 14(30), 21696-21706.
- Wu, J., & Sun-Choine, J. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 50(44), 6039-6041.
- Threadgill, M. D., & G-S, L. (2008). The Synthesis of Functionalised Sulfonamides.
- Wu, Y., et al. (2016). Method for preparing high-purity sulfonamide compound, and intermediate of the sulfonamide compound.
- Scheidt, K. A., & Prakash, G. K. S. (2005). Preparation of sulfonamides from N-silylamines. Organic Letters, 7(18), 3985-3987.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879.
- Bayer Aktiengesellschaft. (1992). Process for the preparation of benzene sulfonamides.
- Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound.
- BenchChem. (2025). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. BenchChem.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. BenchChem.
- BuyersGuideChem. (n.d.). Supplier CAS No 1146355-33-0.
- Fluorochem. (n.d.). This compound.
- Matrix Scientific. (2017). 2-Methoxy-5-(trifluoromethyl)- benzenesulfonyl chloride SDS.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Troubleshooting low yield in sulfonamide synthesis with 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
A Specialist Guide for Researchers Utilizing 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis. As a Senior Application Scientist, I understand that while the reaction of a sulfonyl chloride with an amine is a cornerstone of medicinal chemistry, achieving high yields can be challenging, especially when working with electronically complex reagents like this compound. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your sulfonamide synthesis, ensuring the integrity and success of your experiments.
Troubleshooting Guide: A Deeper Dive into Low Yields
Low yields in the synthesis of sulfonamides using this compound can often be traced back to a few critical factors. The opposing electronic effects of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique chemical environment that requires careful consideration.
Question 1: My reaction is sluggish and gives a low yield, even with extended reaction times. What is the likely cause?
Answer: The reactivity of your sulfonyl chloride is a key consideration. The methoxy group, being electron-donating, can slightly decrease the electrophilicity of the sulfur atom, making it less reactive towards your amine. Conversely, the trifluoromethyl group is strongly electron-withdrawing, which should enhance reactivity. The net effect of these opposing groups can make the reaction less straightforward than with simpler sulfonyl chlorides.
Core Directive: Enhancing the Reaction Rate
-
Choice of Base is Critical: The base not only scavenges the HCl byproduct but also plays a crucial role in activating the amine. For weakly nucleophilic amines, a stronger, non-nucleophilic base can significantly improve the reaction rate.
-
Standard Practice: Pyridine or triethylamine (TEA) are common choices.
-
Expert Insight: If your amine is electron-deficient or sterically hindered, consider a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Use it in stoichiometric amounts to avoid side reactions.
-
-
Solvent Polarity Matters: The solvent must be able to dissolve both the sulfonyl chloride and the amine to ensure a homogenous reaction mixture.
-
Common Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are typically effective.
-
Pro-Tip: For particularly challenging reactions, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can be beneficial, but ensure it is scrupulously dry, as DMF is notoriously hygroscopic.
-
Question 2: I'm observing a significant amount of a water-soluble byproduct and my desired sulfonamide is difficult to purify. What's happening?
Answer: The primary suspect here is the hydrolysis of your this compound to the corresponding sulfonic acid. Sulfonyl chlorides are highly susceptible to moisture, and this side reaction is a common cause of low yields.[1] The resulting sulfonic acid is highly polar and can complicate the purification process.
Core Directive: Maintaining Anhydrous Conditions
It is imperative to maintain strictly anhydrous conditions throughout the entire experimental setup and execution.
-
Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator over a strong desiccant like phosphorus pentoxide or under a stream of inert gas.
-
Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure your amine and base are also dry. Molecular sieves (3Å or 4Å) can be added to the solvent prior to use to remove trace amounts of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for reactions that are run over extended periods.
Experimental Protocol: Standard Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of sulfonamides using this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 - 1.2 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Reaction Mechanism
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Can I use an aqueous workup for my reaction?
A1: Yes, an aqueous workup is standard for quenching the reaction and removing water-soluble byproducts. However, be mindful that prolonged exposure of any unreacted sulfonyl chloride to water will lead to hydrolysis. Perform the aqueous extractions efficiently and without undue delay.
Q2: My amine is a primary amine. Could I be forming a bis-sulfonated byproduct?
A2: Yes, the formation of a bis-sulfonated product (R-N(SO₂R')₂) is a potential side reaction with primary amines, where a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide. [1]To minimize this, you can use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride. Alternatively, adding the sulfonyl chloride slowly to the amine solution can also help.
Q3: How do I best purify my sulfonamide product?
A3: Purification of sulfonamides is typically achieved by either recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
Column Chromatography: Silica gel chromatography is widely used. The polarity of the eluent will depend on the specific properties of your sulfonamide. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with all sulfonyl chlorides, this compound is corrosive and a lachrymator. It will react with moisture in the air and on your skin to produce HCl. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of sulfonyl chloride | Strict anhydrous conditions, inert atmosphere |
| Low reactivity of amine | Use a stronger, non-nucleophilic base (e.g., DBU) | |
| Incomplete reaction | Increase reaction time, consider gentle heating | |
| Side Product Formation | Bis-sulfonation of primary amine | Use a slight excess of the amine, slow addition of sulfonyl chloride |
| Purification Challenges | Presence of sulfonic acid | Efficient aqueous workup, consider a basic wash to remove acidic impurities |
| Oily or non-crystalline product | Optimize recrystallization solvent system, utilize column chromatography |
This technical guide provides a comprehensive framework for troubleshooting and optimizing your sulfonamide synthesis with this compound. By understanding the underlying chemical principles and implementing these field-proven strategies, you can significantly improve your reaction yields and achieve your synthetic goals.
References
Sources
Technical Support Center: Managing Hydrolysis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address a critical challenge encountered during the use of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride: unwanted hydrolysis. This document is designed to provide not only solutions but also a foundational understanding of the mechanisms at play, empowering you to proactively design more robust synthetic routes.
Introduction: The Challenge of Premature Hydrolysis
This compound is a highly reactive intermediate, prized for its utility in synthesizing a range of sulfonamides and sulfonate esters.[1] Its reactivity, however, is a double-edged sword. The electron-withdrawing nature of both the trifluoromethyl and sulfonyl chloride groups makes the sulfur atom highly electrophilic. This heightened electrophilicity, while beneficial for desired reactions with amines and alcohols, also renders the compound extremely susceptible to nucleophilic attack by water, leading to hydrolysis.[2]
This premature degradation pathway competes with the intended synthetic route, resulting in the formation of the corresponding sulfonic acid, 3-Methoxy-5-(trifluoromethyl)benzenesulfonic acid. This byproduct can complicate purification, reduce yields, and in some cases, interfere with subsequent reaction steps. Understanding and controlling this hydrolysis is therefore paramount to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonyl chloride hydrolyzing even when I'm using anhydrous solvents?
A1: This is a common and frustrating issue. While using anhydrous solvents is a critical first step, several hidden sources of moisture can compromise your reaction:
-
Atmospheric Moisture: Sulfonyl chlorides can react with moisture from the air, especially during reagent transfer. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
"Anhydrous" Solvent Quality: Not all anhydrous solvents are created equal. The water content can vary between grades and suppliers. For highly sensitive reactions, it is best to use freshly distilled solvents or solvents from a recently opened bottle.
-
Glassware: Improperly dried glassware is a frequent culprit. Ensure all glassware is oven-dried at a temperature greater than 100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.[3]
-
Reagents: Other reagents in your reaction mixture, such as amines or bases, can also contain trace amounts of water. Consider drying these reagents over an appropriate desiccant if possible.
Q2: I observe a significant drop in pH during my reaction. Is this related to hydrolysis?
A2: Yes, a drop in pH is a strong indicator of sulfonyl chloride hydrolysis. The reaction of a sulfonyl chloride with water produces the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are strong acids.[4] The generation of these acidic byproducts can not only signal a loss of your starting material but can also catalyze other unwanted side reactions.
Q3: How can I detect and quantify the extent of hydrolysis in my reaction mixture?
A3: Several analytical techniques can be employed to monitor the hydrolysis of your sulfonyl chloride:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively assess the presence of the sulfonic acid byproduct. The sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for both qualitative and quantitative analysis. The chemical shifts of the aromatic protons and the trifluoromethyl group will be different for the sulfonyl chloride and the sulfonic acid, allowing for their distinct identification and integration to determine their relative ratios.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the sulfonyl chloride, the sulfonic acid, and other components of your reaction mixture.[6] Developing a suitable method will provide precise information on reaction conversion and byproduct formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While sulfonyl chlorides can be thermally labile, GC-MS can be used, often after derivatization, to detect volatile impurities and byproducts.[5]
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides actionable strategies to mitigate hydrolysis before, during, and after your reaction.
Issue 1: Rapid Hydrolysis Observed Upon Reagent Addition
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Wet Solvent | Use freshly opened anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., CaH₂ for aprotic solvents). | Minimizes the primary nucleophile responsible for hydrolysis. |
| Atmospheric Moisture | Assemble your reaction setup under an inert atmosphere (N₂ or Ar). Use septa and syringes for reagent transfers. | Prevents ambient water from entering the reaction vessel. |
| Contaminated Reagents | If possible, dry liquid reagents (e.g., amines) over KOH or another suitable desiccant before use. | Removes trace water from other reaction components. |
| "Wet" Glassware | Oven-dry all glassware for at least 4 hours at >120°C and cool in a desiccator or under an inert gas stream.[3] | Eliminates adsorbed water from glass surfaces. |
Issue 2: Hydrolysis During Aqueous Work-up
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Prolonged Contact with Water | Perform the aqueous quench and extraction as quickly as possible. Use cold (ice-bath) water or brine to minimize reaction rates. | The rate of hydrolysis is temperature-dependent. Lowering the temperature slows the degradation of the unreacted sulfonyl chloride. |
| Inefficient Extraction | Ensure rapid and efficient extraction of the product into a non-polar organic solvent. Perform multiple extractions with smaller volumes of solvent. | Quickly moves the sulfonyl chloride from the aqueous phase, where hydrolysis occurs, to the organic phase where it is more stable. |
| Emulsion Formation | If an emulsion forms, adding a small amount of brine can help to break it, speeding up the separation of layers. | Minimizes the interfacial area and contact time between the aqueous and organic phases. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during a Sulfonamide Formation Reaction
This protocol provides a robust framework for reacting this compound with an amine while minimizing the risk of hydrolysis.
1. Glassware Preparation:
- Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours.
- Assemble the glassware while still hot under a positive pressure of dry nitrogen or argon and allow it to cool.
2. Reagent Preparation:
- Use a freshly opened bottle of anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
- If the amine is a liquid, consider drying it over KOH pellets and distilling it prior to use.
- Use a non-nucleophilic base like triethylamine or pyridine, ensuring it is also anhydrous.
3. Reaction Setup and Execution:
- Dissolve the amine and the base in the anhydrous solvent in the reaction flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Dissolve the this compound in a minimal amount of anhydrous solvent in a separate flask.
- Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.
- Maintain the inert atmosphere and the 0 °C temperature throughout the addition.
- Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir until completion (monitor by TLC or HPLC).
4. Work-up:
- Quench the reaction by pouring it into a separatory funnel containing ice-cold water.
- Immediately extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer quickly with cold brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Monitoring Hydrolysis by ¹H NMR
This protocol outlines how to use ¹H NMR to determine the ratio of sulfonyl chloride to its sulfonic acid byproduct.
1. Sample Preparation:
- Carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
- Quench the aliquot in a vial containing cold deuterated chloroform (CDCl₃) to stop the reaction.
- Filter the sample through a small plug of cotton or glass wool into an NMR tube.
2. NMR Acquisition:
- Acquire a standard ¹H NMR spectrum.
3. Data Analysis:
- Identify the characteristic peaks for the sulfonyl chloride and the sulfonic acid in the aromatic region. The electron-withdrawing nature of the -SO₂Cl group will typically shift the adjacent aromatic protons downfield compared to the -SO₃H group.
- Integrate a well-resolved peak for the sulfonyl chloride and a well-resolved peak for the sulfonic acid.
- The ratio of the integrals will correspond to the molar ratio of the two species in the mixture.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the key steps in the hydrolysis of this compound.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve hydrolysis issues.
Caption: A systematic approach to troubleshooting hydrolysis.
References
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. Available from: [Link]
-
Rogić, M. M., & Day, V. W. (1977). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]
-
Vizgert, R. V., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available from: [Link]
-
Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]
-
König, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-23. Available from: [Link]
-
König, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max-Planck-Gesellschaft. Available from: [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
-
Kevill, D. N., & D'Souza, M. J. (2010). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 15(12), 9007-9018. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry. Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2542-2553. Available from: [Link]
-
Barrio, P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(26), 8824-8828. Available from: [Link]
-
Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 25A, 94-95. Available from: [Link]
-
Williams, I. H., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(17), 8095-8104. Available from: [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 727-733. Available from: [Link]
-
Gross, Z., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 59(35), 14946-14950. Available from: [Link]
-
Wang, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available from: [Link]
-
PubChem. (n.d.). 3-(trifluoromethyl)benzenesulfonic Acid. Retrieved from [Link]
-
Alonso, D. A., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(1), 336-343. Available from: [Link]
-
Wu, J., & Sun, L. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(16), 6246-6248. Available from: [Link]
-
Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. Available from: [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzenesulfonic acid. Retrieved from [Link]
-
Archer, B. L., & Hinshelwood, C. N. (1954). The mechanism of hydrolysis of acid chlorides. Part V. The effect of solvent and hydroxyl ions on the rate of solvolysis of substituted benzoyl chlorides. Journal of the Chemical Society (Resumed), 3277-3283. Available from: [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Strategies for the Removal of Unreacted 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support guide for handling and removing unreacted 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride from your reaction mixtures. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to ensure the purity of your target compounds and the integrity of your experimental outcomes.
Introduction: The Challenge of a Reactive Intermediate
This compound is a highly reactive reagent, prized for its ability to introduce the 3-methoxy-5-(trifluoromethyl)benzenesulfonyl moiety, often in the synthesis of sulfonamides and sulfonate esters. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it a potent reactant. However, its high reactivity also presents a significant challenge: the removal of any unreacted starting material from the final product mixture.
Failure to effectively remove this sulfonyl chloride can lead to complications in subsequent synthetic steps and difficulties in purification, as its polarity can be similar to that of the desired product, leading to co-elution during chromatographic separation.[1] This guide provides a systematic approach to tackling this common laboratory problem.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the workup and purification of reactions involving this compound.
Q1: My TLC plate shows a persistent spot corresponding to the sulfonyl chloride, even after a standard aqueous workup. What's happening?
A1: The Cause: A standard aqueous wash may not be sufficient to completely hydrolyze the unreacted sulfonyl chloride.[2] Several factors can contribute to this:
-
Steric Hindrance: The substitution pattern on the benzene ring may slow the rate of hydrolysis.
-
Low Water Solubility: In organic solvents with low water miscibility, such as dichloromethane (DCM), the interface between the organic and aqueous layers is where the reaction occurs. If mixing is not vigorous or the contact time is too short, hydrolysis will be incomplete.[3]
-
Reaction Scale: On larger scales, heat and mass transfer limitations can make quenching less efficient.
Solution: Implement a more robust quenching strategy before or during your aqueous workup.
Q2: What is the most effective method for quenching unreacted this compound?
A2: The Choice of Quenching Agent: The best method depends on the stability of your desired product.[1][4] Here are the most common and effective approaches:
-
Aqueous Base Hydrolysis: This is a widely used method where the sulfonyl chloride is converted to the corresponding water-soluble sulfonic acid salt.[5][6]
-
Amine Quenching: Reacting the sulfonyl chloride with a simple amine forms a sulfonamide, which often has a significantly different polarity compared to the desired product, facilitating chromatographic separation.[1]
-
Scavenger Resins: For sensitive products or to simplify purification, polymer-bound amines can be used to react with and sequester the unreacted sulfonyl chloride, which is then removed by simple filtration.[1][2][5]
The following table summarizes the advantages and disadvantages of each method:
| Quenching Method | Advantages | Disadvantages | Best For... |
| Aqueous Base (e.g., NaHCO₃, NaOH) | Forms a highly polar, water-soluble salt that is easily removed by extraction.[5][6] | Can be exothermic.[4] Not suitable for base-sensitive products.[1] | Base-stable products where an aqueous workup is appropriate. |
| Amine (e.g., NH₄OH, Et₂NH) | Forms a sulfonamide with a different polarity, aiding in chromatographic separation.[1] | The resulting sulfonamide must also be removed. | Products that are sensitive to base or when aqueous workup is problematic. |
| Scavenger Resins (e.g., aminomethyl polystyrene) | Simple filtration-based removal.[2][5] Ideal for sensitive substrates as it avoids aqueous conditions.[2] | Can be more expensive. Reaction time may be longer.[5] | High-throughput synthesis and for products that are sensitive to aqueous or basic conditions.[2] |
Q3: I tried quenching with aqueous sodium bicarbonate, but the reaction was very vigorous and difficult to control. How can I perform this safely?
A3: Controlling the Exotherm: The reaction of sulfonyl chlorides with water and bases is highly exothermic and can be dangerous if not properly controlled.[4][7]
Safety-First Protocol:
-
Cool the reaction mixture: Always cool your reaction vessel in an ice-water bath (0 °C) before adding the quenching solution.[2]
-
Slow, portion-wise addition: Add the aqueous base solution slowly, in small portions, with vigorous stirring.[4]
-
Monitor the temperature: Use a thermometer to ensure the internal temperature of the reaction does not rise uncontrollably.[4]
-
Adequate ventilation: Perform the quench in a chemical fume hood to avoid inhalation of any corrosive vapors.[7]
Experimental Protocols
Protocol 1: Aqueous Base Quenching and Extraction
This protocol is suitable for products that are stable to basic conditions.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue addition until gas evolution (CO₂) ceases.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to ensure complete removal of the sulfonic acid).[5]
-
Water.
-
Brine (saturated aqueous NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Verification: Check the purity of the crude product by TLC or LC-MS to confirm the absence of the sulfonyl chloride.
Caption: Workflow for aqueous base quenching and extraction.
Protocol 2: Removal using a Scavenger Resin
This method is ideal for products sensitive to aqueous conditions.
-
Resin Addition: To the crude reaction mixture, add an aminomethyl polystyrene scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]
-
Stirring: Stir the suspension at room temperature. The required time can range from a few hours to overnight.
-
Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for removal using a scavenger resin.
Mechanistic Insight: What Happens During Quenching?
Understanding the chemical transformations during the workup is key to effective troubleshooting. The unreacted this compound is converted into different species depending on the quenching agent used.
Caption: Chemical transformations during quenching procedures.
By transforming the sulfonyl chloride into either a highly polar salt or a sulfonamide with a different polarity profile, subsequent removal by extraction or chromatography becomes significantly more straightforward.
References
-
Reddit. (2019). Removing thionyl chloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]
-
ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? Retrieved from [Link]
-
Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
Sources
Stability of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride in different solvents
Technical Support Center: 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
A Guide to Solvent Stability and Handling for Researchers
Welcome to the technical support center for this compound (CAS 1146355-33-0).[1][2][3] This guide, designed for chemistry professionals, provides in-depth answers to common questions and troubleshooting advice regarding the stability of this reagent in various laboratory solvents. As a Senior Application Scientist, my goal is to explain the causality behind its reactivity, enabling you to design more robust and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The principal stability issue is its high susceptibility to solvolysis, particularly hydrolysis.[4][5] The sulfonyl chloride functional group is highly electrophilic and reacts readily with nucleophiles. Protic solvents, especially water, will attack the sulfur atom, leading to the rapid and irreversible formation of the corresponding sulfonic acid and hydrochloric acid.[6] This degradation is often the primary cause of failed reactions or low yields.
Q2: What are the ideal storage conditions for this reagent?
A2: To maximize shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator.[7] For long-term storage, placing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect it from atmospheric moisture.[8]
Q3: Which specific solvents are most problematic and should be avoided for storage or reactions?
A3: You must avoid protic solvents and any aprotic solvents that are not rigorously dried.
-
Protic Solvents: Water, alcohols (methanol, ethanol), and carboxylic acids (like acetic acid) will readily degrade the sulfonyl chloride.[9][10]
-
Wet Aprotic Solvents: Common aprotic solvents like Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) can still cause significant degradation if they contain even trace amounts of water. Always use anhydrous grade solvents for your reactions.
Q4: My bottle of this compound has a sharp, acidic smell and has turned slightly yellow. Is it still usable?
A4: A sharp, acidic odor is likely due to the release of hydrogen chloride (HCl) gas, a byproduct of hydrolysis.[11] Discoloration can also indicate decomposition.[11] While slight discoloration may not be critical for all applications, significant color change or a strong acidic smell suggests substantial degradation. For sensitive, high-stakes experiments, using a fresh bottle is strongly advised to ensure purity and reactivity.[11]
Troubleshooting Guide for Experimental Issues
Problem 1: My reaction yield is significantly lower than expected. TLC analysis shows a new, highly polar baseline spot that wasn't in my starting material.
-
Probable Cause: This is a classic symptom of sulfonyl chloride hydrolysis. The baseline spot on your TLC plate is almost certainly the highly polar 3-methoxy-5-(trifluoromethyl)benzenesulfonic acid. This occurs when the sulfonyl chloride reacts with residual water in your solvent or on your glassware.
-
Solution Workflow:
-
Verify Solvent Quality: Use a fresh bottle of anhydrous solvent or dry your solvent using appropriate methods (e.g., molecular sieves, distillation).
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere.
-
Inert Atmosphere: Run your reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: If your reaction involves an aqueous workup, ensure the sulfonyl chloride has been fully consumed or quenched before adding water.
-
Problem 2: I prepared a stock solution of the sulfonyl chloride in THF for multiple reactions, but the reactions I ran the next day failed. What happened?
-
Probable Cause: Aryl sulfonyl chlorides are generally not stable in solution for extended periods, even in anhydrous aprotic solvents.[12] While degradation is slower than in protic solvents, it can still occur, especially if the solvent has absorbed any moisture from the air. The trifluoromethyl group on your specific compound enhances the electrophilicity of the sulfur atom, potentially increasing its sensitivity compared to other sulfonyl chlorides.[13][14]
-
Best Practice: Always prepare solutions of sulfonyl chlorides fresh for immediate use. Do not store them in solution, as their integrity cannot be guaranteed over time.
Problem 3: I am trying to perform a reaction with an amine nucleophile in DCM, but I am getting a mixture of my desired sulfonamide and the sulfonic acid byproduct.
-
Probable Cause: This indicates a competition between your amine nucleophile and water. This can happen for two main reasons:
-
Your DCM or amine contains water.
-
If your amine is used as a hydrochloride salt, the reaction may generate HCl, which can be in equilibrium with trace water, creating a locally acidic and hydrolytic microenvironment.
-
-
Solution Pathway:
-
Use anhydrous DCM and ensure your amine is dry.
-
If using an amine hydrochloride salt, add a non-nucleophilic base (like triethylamine or DIPEA) to liberate the free amine and scavenge the generated acid. Use at least two equivalents of the base: one to deprotonate the amine salt and one to neutralize the HCl produced during the sulfonamide formation.
-
Data Summary: Solvent Stability Overview
The stability of this compound is critically dependent on the solvent class. The following table provides a qualitative summary based on established principles of sulfonyl chloride chemistry.
| Solvent Class | Example Solvents | Stability Concern Level | Expert Recommendation |
| Protic | Water, Methanol, Ethanol, Isopropanol | Very High | AVOID. Rapid solvolysis will occur, leading to complete degradation of the reagent.[4] |
| Aprotic Polar | Acetonitrile, THF, DMF, Acetone | Moderate to High | USE WITH CAUTION. Must be rigorously anhydrous. Prone to absorbing atmospheric moisture. Prepare solutions fresh and use immediately. |
| Aprotic Non-Polar | Dichloromethane (DCM), Chloroform, Toluene, Hexanes | Low to Moderate | PREFERRED. These are generally the best choices for reactions. However, they must still be anhydrous for optimal results. |
Visual Guides and Workflows
Workflow for Solvent Selection
This decision tree illustrates the logical steps for selecting an appropriate solvent to ensure the stability of your sulfonyl chloride.
Caption: Decision workflow for selecting a suitable reaction solvent.
Primary Degradation Pathway: Hydrolysis
The diagram below shows a simplified mechanism for the hydrolysis of an aryl sulfonyl chloride, the most common degradation route.
Caption: Simplified reaction scheme for hydrolysis of the sulfonyl chloride.
Experimental Protocols
Protocol 1: Small-Scale Stability Test via ¹H NMR
This protocol allows you to empirically test the stability of the sulfonyl chloride in a specific deuterated solvent over a typical reaction time.
-
Preparation: In an inert atmosphere (glovebox), add ~5 mg of this compound to a clean, dry NMR tube.
-
Time Zero (t=0) Sample: Add 0.6 mL of the desired anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). Cap the tube, invert several times to mix, and immediately acquire a ¹H NMR spectrum. This is your baseline reference.
-
Incubation: Let the NMR tube stand on the benchtop at ambient temperature.
-
Time Point Analysis: Acquire subsequent ¹H NMR spectra at set time points (e.g., 1 hour, 4 hours, 24 hours).
-
Data Interpretation: Compare the spectra. The appearance of new peaks, particularly a shift in the aromatic protons, indicates degradation to the sulfonic acid. The rate of change gives you a direct measure of the compound's stability in that specific solvent under your lab conditions.
Protocol 2: Safe Quenching of Excess Sulfonyl Chloride
This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[11]
-
Prepare Quenching Solution: In a separate flask, prepare a stirred, ice-cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the flask is large enough to accommodate the reaction mixture and potential gas evolution.
-
Slow Addition: VERY SLOWLY, add the reaction mixture containing the unreacted sulfonyl chloride dropwise to the cold, stirring bicarbonate solution.
-
Control Gas Evolution: Vigorous bubbling (CO₂ evolution) will occur. Control the addition rate to keep the effervescence manageable and prevent the reaction from foaming over. The reaction is exothermic; the ice bath helps dissipate heat.[15]
-
Ensure Complete Quench: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure all sulfonyl chloride has been neutralized.
-
Proceed to Workup: The reaction mixture is now safe for standard aqueous workup procedures.
References
Sources
- 1. Supplier CAS No 1146355-33-0 - BuyersGuideChem [buyersguidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 1146355-33-0 [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 13. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]
- 14. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Formation in Reactions with 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the Technical Support Center for reactions involving 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reagent in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to anticipate and mitigate common challenges, particularly the formation of unwanted byproducts, ensuring the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific issues that may arise during the reaction of this compound, primarily in the context of sulfonamide synthesis.
Question 1: I am observing a significant amount of a water-soluble byproduct that is not my desired sulfonamide. What is the likely identity of this byproduct and how can I prevent its formation?
Answer:
The most probable water-soluble byproduct is 3-methoxy-5-(trifluoromethyl)benzenesulfonic acid. This arises from the hydrolysis of the starting sulfonyl chloride.
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, where water acts as a nucleophile, attacking the electrophilic sulfur atom. This reaction is often accelerated by the presence of base. The strong electron-withdrawing nature of both the sulfonyl chloride and the trifluoromethyl group on the aromatic ring further enhances the electrophilicity of the sulfur atom, making it particularly prone to nucleophilic attack.
Prevention Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition of Reagents: If your amine nucleophile is used as a hydrochloride salt, ensure it is fully neutralized and the free base is extracted and dried before addition to the reaction mixture.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of hydrolysis.
Question 2: My reaction is complete, but I have a significant amount of a solid precipitate that is not my product. What could this be?
Answer:
This precipitate is likely the hydrochloride salt of your starting amine.
Causality: The reaction of a sulfonyl chloride with a primary or secondary amine generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a suitable base to neutralize this acid, it will react with the unreacted starting amine, which is basic, to form the corresponding ammonium or amine hydrochloride salt. These salts are often insoluble in common organic solvents and precipitate out of the reaction mixture.[1][2]
Prevention and Resolution:
-
Use of a Non-Nucleophilic Base: The most effective way to prevent the formation of the amine hydrochloride salt is to include at least one equivalent of a non-nucleophilic base in the reaction mixture. Common choices include:
-
Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Pyridine: Often used as both a base and a solvent.
-
-
Schotten-Baumann Conditions: For reactions with primary amines, employing Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous base (e.g., NaOH or K₂CO₃), can be highly effective.[2] The HCl byproduct is neutralized in the aqueous phase, driving the reaction to completion.
Question 3: I am seeing a byproduct with a mass corresponding to the loss of a methyl group from my expected product. What is happening and how can I avoid it?
Answer:
This byproduct is likely the demethylated sulfonamide, resulting from the cleavage of the methoxy group.
Causality: While the methoxy group is generally stable, it can be cleaved under certain, typically acidic, conditions to form a phenol. The HCl generated during the reaction, if not effectively scavenged, can create a sufficiently acidic microenvironment to promote this side reaction, especially at elevated temperatures. The Lewis acidity of certain reagents or metal contaminants can also catalyze this demethylation.
Mitigation Strategies:
-
Effective HCl Scavenging: As with preventing amine hydrochloride formation, the use of a suitable base is crucial.
-
Avoid Strong Lewis Acids: Be mindful of the potential for Lewis acidic impurities in your reagents or from your reaction vessels.
-
Temperature Management: Avoid excessive heating of the reaction mixture, as this can accelerate the rate of demethylation.
Question 4: My NMR spectrum shows a complex mixture of aromatic signals, and I suspect the formation of a disulfonated byproduct. Is this possible?
Answer:
Yes, disulfonation is a potential side reaction, leading to the formation of a disulfonamide if an excess of the sulfonyl chloride is used or if the reaction conditions are forcing.
Causality: The methoxy group is an ortho-, para-director and an activating group in electrophilic aromatic substitution. While the trifluoromethyl and the sulfonyl chloride groups are deactivating, the activating effect of the methoxy group can still promote further reaction on the aromatic ring of the newly formed sulfonamide, particularly at the positions ortho to the methoxy group.
Control Measures:
-
Stoichiometry Control: Use a 1:1 or slight excess of the amine to the sulfonyl chloride to minimize the presence of unreacted sulfonyl chloride.
-
Reaction Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time) to disfavor the second sulfonylation reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions with this compound?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used anhydrous solvents that are suitable for these reactions. For Schotten-Baumann conditions, a two-phase system of an organic solvent like DCM or diethyl ether with an aqueous base is used.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[3] The disappearance of the starting amine and the appearance of the more nonpolar sulfonamide product can be readily visualized. Staining with potassium permanganate or ninhydrin can help visualize the amine spot.
Q3: What are the best practices for storing and handling this compound?
A3: This reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[4] Handle the solid in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.
Q4: I have isolated my crude product, but it is an oil and difficult to purify. What purification techniques are recommended?
A4: Flash column chromatography on silica gel is the most common method for purifying sulfonamides.[5] A gradient elution system, starting with a nonpolar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. If the product is highly polar, reversed-phase chromatography may be a suitable alternative.
Q5: What analytical techniques are best for characterizing the final product and identifying any byproducts?
A5: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying byproducts. The trifluoromethyl group provides a unique handle in ¹⁹F NMR.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition of your product.[3]
-
Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching frequencies (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) can confirm the presence of the sulfonamide group.
III. Visualizing Potential Byproduct Pathways
The following diagram illustrates the primary reaction pathway and the key side reactions that can lead to byproduct formation.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 3. This compound [cymitquimica.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Mastering Selectivity in Reactions with 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the selectivity of reactions involving this versatile reagent. The unique electronic properties of this compound, stemming from the meta-positioned electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, present both opportunities for fine-tuned reactivity and challenges in achieving desired selectivity. This document will equip you with the knowledge to navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of this compound?
The reactivity of this compound is governed by a delicate interplay of electronic and steric effects. The potent electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive towards nucleophiles.[1] Conversely, the electron-donating methoxy group can modulate this reactivity.[1] Understanding this electronic push-pull is critical for predicting and controlling reaction outcomes.
Q2: I am observing a mixture of N-sulfonylation and O-sulfonylation in my reaction with a molecule containing both amine and hydroxyl groups. How can I improve the chemoselectivity for N-sulfonylation?
This is a common challenge. Generally, amines are more nucleophilic than alcohols and will react preferentially with the sulfonyl chloride. However, factors like steric hindrance and the pKa of the respective functional groups can lead to mixtures.
Troubleshooting Strategies:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the more kinetically controlled N-sulfonylation.
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over smaller amines like triethylamine (TEA) to minimize side reactions.
-
pH Control: Maintaining a slightly basic pH can help to deprotonate the amine, increasing its nucleophilicity relative to the hydroxyl group.
-
Protecting Groups: In complex substrates, the use of protecting groups for the hydroxyl function is a reliable strategy to ensure exclusive N-sulfonylation.[2]
Q3: My substrate has multiple amine or hydroxyl groups, and I am struggling with regioselectivity. What approaches can I take to control which group is sulfonated?
Regioselectivity is influenced by both electronic and steric factors. The less sterically hindered nucleophilic group will generally react faster.
Strategies for Improving Regioselectivity:
-
Steric Hindrance: The inherent steric bulk around the different nucleophilic sites on your substrate will play a significant role. The sulfonyl chloride will preferentially react with the most accessible group.
-
Catalysis: The use of specific catalysts can direct the reaction to a particular site. For example, in polyols, organotin-mediated reactions have been shown to improve regioselectivity.
-
Protecting Group Strategy: A well-designed protecting group strategy is often the most robust solution for achieving high regioselectivity in polyfunctional molecules.[2] This involves protecting all but the desired reaction site, carrying out the sulfonylation, and then deprotecting.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | - Insufficiently nucleophilic substrate.- Steric hindrance at the reaction site.- Inappropriate solvent or base. | - Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DBU).- Switch to a more polar aprotic solvent like DMF or NMP to enhance solubility and reaction rate. |
| Formation of Side Products (e.g., hydrolysis to sulfonic acid) | - Presence of water in the reaction mixture.- Prolonged reaction times at elevated temperatures. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (N2 or Ar).- Monitor the reaction progress by TLC or LC-MS and quench as soon as the starting material is consumed. |
| Di-sulfonylation of Primary Amines | - Excess of the sulfonyl chloride.- Use of a strong base that can deprotonate the resulting sulfonamide. | - Use a 1:1 stoichiometry of the amine to the sulfonyl chloride.- Add the sulfonyl chloride solution slowly to the amine solution.- Employ a milder base. |
| Complex product mixture, difficult to purify | - Competing side reactions.- Degradation of starting material or product. | - Re-evaluate the reaction conditions (temperature, base, solvent).- Consider a protecting group strategy to simplify the reactive landscape of your substrate. |
Experimental Protocols
Protocol 1: Chemoselective N-Sulfonylation of an Amino Alcohol
This protocol provides a general procedure for the selective sulfonylation of a primary amine in the presence of a primary alcohol.
Materials:
-
This compound
-
Amino alcohol substrate
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.2 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amino alcohol solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Sulfonylation of a Diol using a Protecting Group Strategy
This protocol outlines a general workflow for the selective sulfonylation of one hydroxyl group in a diol.
Workflow:
-
Protection: Selectively protect one of the hydroxyl groups using a suitable protecting group (e.g., a silyl ether for a primary alcohol in the presence of a secondary alcohol).
-
Sulfonylation: React the partially protected diol with this compound using a procedure similar to Protocol 1, substituting the amino alcohol with the protected diol.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the regioselectively sulfonated product.
Visualizing Reaction Control
Diagram 1: Factors Influencing Chemoselectivity
Caption: Control factors for chemoselective sulfonylation.
Diagram 2: Workflow for Regioselective Sulfonylation
Caption: Protecting group strategy for regioselectivity.
References
-
Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4. (2019). Angewandte Chemie (International ed. in English). [Link]
-
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (2021). Angewandte Chemie (International ed. in English). [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. (2019). Comprehensive Glycoscience (Second Edition). [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: A Senior Application Scientist's Guide to Scaling Reactions with 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up reactions involving this versatile reagent. As Senior Application Scientists, we understand that transitioning from bench-scale success to pilot or manufacturing scale introduces unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Reagent Profile: Understanding Your Starting Material
Before initiating any scale-up, a thorough understanding of the reagent's properties is paramount. This compound is a highly reactive intermediate, valued for its ability to introduce the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety, a common pharmacophore in drug discovery.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1146355-33-0 | [1] |
| Molecular Formula | C₈H₆ClF₃O₃S | [1] |
| Molecular Weight | 274.64 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [2][3] |
| Primary Hazard | Corrosive; Moisture Sensitive | [2][3][4] |
Core Reactivity: The key to this molecule's utility is the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This site is highly susceptible to nucleophilic attack, most commonly by amines to form stable sulfonamides. However, this reactivity also makes it prone to undesired reactions, especially with water.[3][4][5]
Troubleshooting Guide: From Bench to Bulk
This section addresses common problems encountered during the scale-up of reactions, typically sulfonamide formations, using this compound.
Question 1: My reaction shows high conversion at the 1g scale, but is sluggish and incomplete at the 100g scale. What are the likely causes?
This is a classic scale-up issue often rooted in mass and heat transfer limitations.
-
Causality—The "Why": On a small scale, mixing is efficient, and heat dissipates quickly. As you increase the volume, the surface-area-to-volume ratio decreases, making both mixing and temperature control less efficient.[6] Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions, while poor mixing can prevent reactants from encountering each other, slowing the overall reaction rate.
-
Troubleshooting & Resolution:
-
Evaluate Your Agitation: Simple magnetic stirring is often insufficient for larger volumes.
-
Action: Switch to overhead mechanical stirring. For reactors larger than 5L, ensure the impeller is correctly sized (typically 1/3 of the reactor diameter) and positioned to create a vortex that ensures top-to-bottom mixing of the entire reaction volume.
-
-
Re-evaluate Addition Rate: A fast addition on a small scale might be too rapid for a larger volume to dissipate the heat of reaction (exotherm).
-
Action: Add the sulfonyl chloride or the amine base solution via a syringe pump or an addition funnel over a longer period. Monitor the internal temperature closely; a spike of more than 5°C during addition suggests the rate is too fast for the cooling system to handle.
-
-
Check for Reagent Precipitation: If a reactant or product precipitates prematurely due to localized concentration changes, it can stall the reaction.
-
Action: Ensure your solvent volume is adequate for the scale. Sometimes, a slight increase in solvent ratio (e.g., from 5 mL/mmol to 7 mL/mmol) is necessary to maintain homogeneity.
-
-
dot
Caption: Decision workflow for diagnosing and resolving low conversion issues during reaction scale-up.
Question 2: I'm seeing a significant amount of a polar, water-soluble impurity in my crude product, which I suspect is 3-methoxy-5-(trifluoromethyl)benzenesulfonic acid. How do I prevent this?
This is the most common side reaction. Sulfonyl chlorides are highly susceptible to hydrolysis.[3][5][7]
-
Causality—The "Why": Water is a nucleophile that can attack the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This process is often faster at higher temperatures and can be catalyzed by the HCl byproduct. On a larger scale, longer reaction times and exposure to atmospheric moisture during transfers increase the risk.
-
Troubleshooting & Resolution:
-
Strictly Anhydrous Conditions: This is non-negotiable.
-
Action: Use oven-dried or flame-dried glassware. Use anhydrous grade solvents from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Order of Addition: The order in which you add reagents matters.
-
Action: A common successful strategy is to add the sulfonyl chloride solution to a mixture of the amine and a non-nucleophilic base (like triethylamine or DIPEA). This ensures the more reactive amine is always present in excess to compete with any trace moisture.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0°C and allowing it to slowly warm to room temperature. This minimizes the rate of hydrolysis relative to the desired sulfonamide formation.
-
-
dot
Caption: Competing reaction pathways for the sulfonyl chloride with an amine versus trace water.
Question 3: My product purification is challenging due to residual starting amine and other impurities. What are the best work-up and purification strategies for multi-gram quantities?
Large-scale purification requires robust methods that avoid chromatography where possible. Liquid-liquid extraction and crystallization are key.
-
Causality—The "Why": On a small scale, flash chromatography can easily separate a wide range of impurities. On a large scale, this is costly and time-consuming. A well-designed work-up can remove the majority of impurities before the final purification step.
-
Troubleshooting & Resolution:
-
Acid/Base Liquid-Liquid Extraction: This is the most powerful tool for removing basic and acidic impurities.
-
Action Protocol:
-
After the reaction is complete (confirmed by TLC/LCMS), quench the reaction mixture with water.
-
Extract with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the combined organic layers sequentially with:
-
1M HCl (to remove unreacted amine and the tertiary amine base).
-
Saturated NaHCO₃ solution (to remove the sulfonic acid impurity).
-
Brine (to remove residual water).
-
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
-
Crystallization: This is the ideal method for obtaining high-purity material on a large scale.
-
Action: After the extractive work-up, perform a solvent screen to find a suitable crystallization system. Common systems for sulfonamides include Ethyl Acetate/Hexanes, Isopropanol/Water, or Toluene. Dissolve the crude product in a minimum amount of the hot, good solvent and slowly add the anti-solvent until turbidity is observed. Cool slowly to allow for crystal growth.
-
-
Solid Phase Extraction (SPE): For very polar sulfonamides that are difficult to extract, SPE can be a viable alternative to chromatography.[8] Cation exchange columns can be used to capture the product, which is then eluted with a stronger base or buffer.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound on a large scale? A: Due to its moisture sensitivity and corrosive nature, this reagent must be handled with care.[4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, preferably between 2-8°C.[4] Never allow it to come into contact with water during storage.[4]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2][3] For transfers of large quantities, use a closed system or a cannula transfer technique to minimize exposure to atmospheric moisture.
Q2: Which analytical techniques are best for In-Process Control (IPC) when scaling up? A: The goal of IPC is to get rapid, reliable information.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on reaction completion. It's fast, inexpensive, and requires a minimal sample.[9]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the percentage of starting material remaining and the formation of impurities. This is crucial for making decisions about when to stop a reaction.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can provide detailed structural information and quantitative data if an internal standard is used.[10] ¹⁹F NMR is particularly useful for tracking the consumption of the trifluoromethyl-containing starting material.
| Technique | Best For | Advantages | Limitations |
| TLC | Rapid, qualitative checks | Fast, inexpensive, minimal sample needed[9] | Not quantitative, limited resolution[9] |
| HPLC | Quantitative analysis | High resolution, quantitative, versatile[9] | More time-consuming and expensive |
| ¹⁹F NMR | Tracking CF₃-containing species | Highly specific, quantitative with standard[10] | Requires NMR access, can be expensive |
Q3: What are the primary decomposition products to be aware of? A: Upon contact with moisture, it hydrolyzes to 3-methoxy-5-(trifluoromethyl)benzenesulfonic acid and HCl.[11] Under high heat, hazardous decomposition products can include carbon oxides (CO, CO₂), sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[3]
Protocol: General Procedure for Scale-Up of Sulfonamide Synthesis
This protocol outlines a general method for reacting this compound with a primary or secondary amine at a 100 mmol scale.
dot
Caption: Step-by-step process flow diagram for a typical large-scale sulfonamide synthesis.
Experimental Steps:
-
Reactor Setup: Equip a suitable multi-neck reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel. Ensure all glassware is thoroughly dried.
-
Charge Reactants: To the reactor, add the amine (1.0 eq, 100 mmol), a non-nucleophilic base (e.g., triethylamine, 1.2 eq, 120 mmol), and an anhydrous solvent (e.g., Dichloromethane, 500 mL).
-
Cooling: Begin stirring and cool the mixture to 0°C using an ice-water bath.
-
Prepare Sulfonyl Chloride Solution: In a separate dry flask, dissolve this compound (1.05 eq, 105 mmol) in the anhydrous solvent (200 mL).
-
Addition: Transfer the sulfonyl chloride solution to the addition funnel and add it dropwise to the stirred amine solution over 1-2 hours. Critically, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
In-Process Control (IPC): Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding 200 mL of water. Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 150 mL), saturated NaHCO₃ (2 x 150 mL), and brine (1 x 150 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by crystallization from a suitable solvent system or by flash column chromatography if necessary.
References
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Overcoming common challenges in the synthesis of sulfonamide deriv
- SAFETY DATA SHEET - 3-(Trifluoromethoxy)benzenesulfonyl Chloride. TCI Chemicals.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Methoxy-5-(trifluoromethyl)aniline. Sigma-Aldrich.
- Safety Data Sheet - 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride. Angene Chemical.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzenesulfonyl chloride. Sigma-Aldrich.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Rochester.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Technical Support Center: Analytical Methods for Monitoring Reaction Progress. Benchchem.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Preparation of sulfonamides from N-silylamines.
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
- SOP Sulfonamides in tissue 2010.
- SAFETY DATA SHEET - 2,4,6-Tris(trifluoromethyl)benzenesulfonyl Chloride. TCI Chemicals.
- Accelerated formation of trioximes through confined volume reactors and scale-up using thin film methods. Royal Society of Chemistry.
- A convenient synthetic route to sulfonimidamides
- BENZENESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
- This compound. CymitQuimica.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Process for the preparation of benzene sulfonamides.
- Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
- CHEM027 - Synthesis of 1,3,5-Tricyclopheptyl Benzene. Regeneron ISEF 2025.
- Reactions of 1,3,5-tris(fluorosulfonyl)benzene with some nucleophilic reagents. Sci-Hub.
Sources
- 1. This compound [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride vs. Tosyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Sulfonyl chlorides are a cornerstone class of reagents, indispensable for the formation of sulfonamides and sulfonate esters—moieties of immense importance in medicinal chemistry and materials science. While tosyl chloride (TsCl) is a well-established and ubiquitously employed reagent, the emergence of substituted analogues such as 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride presents new opportunities and challenges. This guide provides an in-depth, objective comparison of these two sulfonylating agents, supported by theoretical principles and available data, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to the Contenders: A Tale of Two Sulfonyl Chlorides
Tosyl Chloride (p-Toluenesulfonyl chloride) is a workhorse in organic synthesis, valued for its reliability and extensive documentation in the chemical literature.[1] Its simple structure, featuring a methyl group in the para position of the benzene ring, makes it a relatively stable solid that is easy to handle.[1] It is widely used for the protection of alcohols and amines, and for the conversion of hydroxyl groups into excellent leaving groups (tosylates) to facilitate nucleophilic substitution reactions.[2]
This compound is a more complex, electronically nuanced reagent. It incorporates both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring. This unique substitution pattern suggests a reactivity profile that is significantly different from that of tosyl chloride, offering potential advantages in specific synthetic contexts, particularly in the synthesis of biologically active compounds.[3]
Physicochemical Properties: A First Glance
A comparison of the fundamental physical and chemical properties of these two reagents is essential for their practical application in the laboratory.
| Property | This compound | Tosyl chloride (p-Toluenesulfonyl chloride) |
| CAS Number | 1146355-33-0[4] | 98-59-9 |
| Molecular Formula | C₈H₆ClF₃O₃S[5] | C₇H₇ClO₂S |
| Molecular Weight | 274.65 g/mol [5] | 190.65 g/mol |
| Appearance | Solid | White to pale yellow solid |
| Melting Point | Not widely reported | 69-71 °C |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
| Stability | Expected to be sensitive to moisture | Moisture sensitive; hydrolyzes to p-toluenesulfonic acid |
The Heart of the Matter: A Deep Dive into Reactivity
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. This is, in turn, dictated by the electronic effects of the substituents on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these effects.
Theoretical Underpinnings: The Role of Substituents
The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which increases the electrophilicity of the sulfonyl sulfur and thus enhances reactivity. Conversely, a negative σ value signifies an electron-donating group, which decreases reactivity.
-
Tosyl Chloride : The methyl group (-CH₃) is a weak electron-donating group, primarily through an inductive effect. Its Hammett constant (σₚ) is approximately -0.17.[6] This slight electron donation marginally reduces the reactivity of tosyl chloride compared to unsubstituted benzenesulfonyl chloride.
-
This compound : This molecule presents a more complex electronic landscape.
-
The methoxy group (-OCH₃) at the meta position is primarily electron-withdrawing through its inductive effect (-I), although it can be electron-donating through resonance (+M). In the meta position, the inductive effect is more dominant, and its Hammett constant (σₘ) is approximately +0.12.[7]
-
The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its Hammett constant (σₘ) is approximately +0.43.[6]
-
The combined effect of a moderately electron-withdrawing methoxy group and a strongly electron-withdrawing trifluoromethyl group in the meta positions of this compound is a significant increase in the electrophilicity of the sulfonyl sulfur. Therefore, it is predicted to be considerably more reactive than tosyl chloride.
Solvolysis Studies: An Indirect Measure of Reactivity
Applications in Synthesis: Choosing the Right Tool for the Job
The choice between these two reagents will largely depend on the specific requirements of the synthetic transformation.
Formation of Sulfonamides and Sulfonate Esters
Both reagents are effective for the synthesis of sulfonamides and sulfonate esters. However, the difference in their reactivity has important practical implications.
-
Tosyl Chloride : Its moderate reactivity allows for controlled reactions, often requiring heating or the use of a catalyst. This can be advantageous when working with sensitive substrates or when chemoselectivity is a concern.[2]
-
This compound : Its higher reactivity allows for reactions to be carried out under milder conditions, potentially at lower temperatures and with shorter reaction times. This can be beneficial for substrates that are prone to degradation under harsh conditions. However, its high reactivity may also lead to a lack of selectivity in molecules with multiple nucleophilic sites.
The trifluoromethyl group in the resulting sulfonamides or sulfonate esters can also impart desirable properties, such as increased metabolic stability and lipophilicity, which is of particular interest in drug discovery.[3]
As a Protecting Group
Tosyl chloride is a widely used protecting group for alcohols and amines. The resulting tosylates and tosylamides are generally stable to a wide range of reaction conditions. The increased reactivity of this compound may make it less suitable as a general-purpose protecting group, as the resulting sulfonamide or sulfonate ester may be more labile.
Experimental Protocols: A Practical Guide
The following are representative protocols for the synthesis of a sulfonamide using both reagents. Note that reaction conditions may need to be optimized for specific substrates.
General Procedure for the Synthesis of N-Aryl Sulfonamides
Materials:
-
Substituted Aniline (1.0 eq)
-
Sulfonyl Chloride (Tosyl chloride or this compound) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (2.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the higher reactivity of this compound, the reaction may be complete at a lower temperature or in a shorter time.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for sulfonamide synthesis.
Visualization of Reactivity Principles
The enhanced reactivity of this compound can be visualized by considering the electronic effects of its substituents on the benzene ring.
Caption: Electronic effects on the sulfonyl group.
Conclusion: A Matter of Strategic Choice
The comparison between this compound and tosyl chloride highlights a classic theme in organic synthesis: the trade-off between reactivity and stability.
-
Tosyl chloride remains the reagent of choice for general applications where its moderate reactivity, ease of handling, and extensive precedent are advantageous. It offers a high degree of control and predictability.
-
This compound emerges as a powerful alternative for specific applications where enhanced reactivity is desired. Its ability to react under milder conditions can be crucial for the synthesis of complex and sensitive molecules. Furthermore, the incorporation of a trifluoromethyl group can be a strategic advantage in the design of bioactive compounds.
Ultimately, the selection of the appropriate sulfonylating agent is a strategic decision that must be guided by the specific goals of the synthesis, the nature of the substrate, and the desired properties of the final product. This guide provides the fundamental principles to aid researchers in making that critical choice.
References
- Supporting Information for a relevant study. Provided by the grounding tool.
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Provided by the grounding tool.
-
Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. PubMed. [Link]
- effect of solvent and temperature on 2-tosylaniline reaction kinetics. Benchchem.
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. NIH. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. ResearchGate. [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
- STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Provided by the grounding tool.
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Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. [Link]
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hammett substituent constants: Topics by Science.gov. Science.gov. [Link]
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Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. [Link]
- Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing).
- CAS 1146355-33-0 | this compound. Provided by the grounding tool.
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An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Provided by the grounding tool.
- from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). Provided by the grounding tool.
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
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Synthesis of sulfonamides. ResearchGate. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH. [Link]
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Reactivity of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride vs. other benzenesulfonyl chlorides
A Senior Application Scientist's Guide to Predicting and Tuning Sulfonylation Reactions
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the benzenesulfonyl chloride motif is a cornerstone for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of these sulfonylating agents is paramount, dictating reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides an in-depth, comparative analysis of the reactivity of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride against a backdrop of other common benzenesulfonyl chlorides. We will dissect the electronic interplay of its substituents to provide a predictive framework for its reactivity, supported by theoretical principles and detailed experimental protocols for validation.
The Duality of Substituent Effects: Methoxy and Trifluoromethyl
The reactivity of a benzenesulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This is, in turn, dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance electrophilicity and accelerate nucleophilic attack, while electron-donating groups have the opposite effect.[1]
In this compound, we encounter a fascinating interplay of two groups with opposing electronic characteristics:
-
The Methoxy Group (-OCH₃): At the meta position, the methoxy group acts as an electron-withdrawing group through its inductive effect (-I), despite being a resonance donor (+R). The inductive effect dominates at the meta position, leading to a net withdrawal of electron density from the ring.[2]
-
The Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent due to the strong inductive effect of the three fluorine atoms.[3]
This unique substitution pattern suggests a finely tuned reactivity profile, which we can quantitatively assess using the Hammett equation.
Predicting Reactivity: The Hammett Equation in Practice
The Hammett equation is a powerful tool in physical organic chemistry that correlates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[4] It is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the sulfonylation of an amine with a substituted benzenesulfonyl chloride, the reaction is accelerated by electron-withdrawing groups, resulting in a positive ρ value. The overall electronic effect of multiple substituents on the benzene ring can be approximated by the sum of their individual Hammett constants (σ).
For this compound, the predicted substituent effect can be estimated by summing the σ_meta values for the methoxy and trifluoromethyl groups:
Σσ = σ_meta(-OCH₃) + σ_meta(-CF₃)
Based on established Hammett constants:
Therefore, the predicted Σσ for this compound is +0.55 .
This positive and significant Σσ value indicates that this compound is a highly activated sulfonylating agent, expected to be significantly more reactive than unsubstituted benzenesulfonyl chloride (σ = 0) and even more reactive than monosubstituted analogs like 4-chlorobenzenesulfonyl chloride (σ_para = +0.23).
Comparative Reactivity Profile
To contextualize the reactivity of this compound, let's compare its predicted electronic activation with other common benzenesulfonyl chlorides.
| Benzenesulfonyl Chloride Derivative | Substituent(s) | Position(s) | Individual σ values | Σσ (Predicted Electronic Activation) | Expected Relative Reactivity |
| Benzenesulfonyl chloride | -H | - | 0 | 0 | Baseline |
| 4-Methylbenzenesulfonyl chloride (TsCl) | -CH₃ | para | -0.17 | -0.17 | Lower |
| 4-Methoxybenzenesulfonyl chloride | -OCH₃ | para | -0.27 | -0.27 | Lower |
| 4-Chlorobenzenesulfonyl chloride | -Cl | para | +0.23 | +0.23 | Higher |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | para | +0.78 | +0.78 | Much Higher |
| This compound | -OCH₃, -CF₃ | meta, meta | +0.12, +0.43 | +0.55 | Significantly Higher |
This table clearly positions this compound as a highly reactive sulfonylating agent, surpassed in this list only by the strongly activated 4-nitrobenzenesulfonyl chloride. This heightened reactivity can be advantageous for reactions with less nucleophilic amines or for achieving high conversions under mild conditions.
Experimental Validation: A Protocol for Determining Reaction Kinetics
To empirically validate the predicted reactivity, a kinetic study of the reaction of this compound with a model amine, such as aniline, can be performed. The following protocol outlines a robust method for determining the second-order rate constant for this reaction.
Objective: To determine the second-order rate constant for the reaction of this compound with aniline in a suitable solvent at a constant temperature.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Internal standard (e.g., dodecane)
-
HPLC or GC-MS instrument
Experimental Workflow:
Caption: Experimental workflow for kinetic analysis.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of aniline in anhydrous acetonitrile.
-
Prepare a stock solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, add a known volume of the aniline stock solution and the internal standard stock solution.
-
Add a corresponding volume of anhydrous acetonitrile to achieve the desired initial concentration.
-
Allow the solution to equilibrate to the target temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-equilibrated sulfonyl chloride stock solution.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a solution of a quenching agent (e.g., a large excess of diethylamine in acetonitrile).
-
-
Analysis:
-
Analyze each quenched aliquot using a calibrated HPLC or GC-MS method to quantify the concentration of the formed sulfonamide product relative to the internal standard.
-
Plot the concentration of the product as a function of time.
-
Determine the second-order rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Logical Relationship of Substituent Effects on Reactivity
The following diagram illustrates the logical flow from substituent electronic properties to the predicted reactivity of the sulfonyl chloride.
Caption: Influence of substituents on reactivity.
Conclusion
This compound is a highly activated sulfonylating agent due to the combined electron-withdrawing effects of the meta-methoxy and meta-trifluoromethyl substituents. Its predicted Hammett substituent constant sum of +0.55 places it among the more reactive benzenesulfonyl chlorides, making it an excellent choice for reactions requiring high electrophilicity. The provided experimental protocol offers a reliable method for quantitatively determining its reaction kinetics, allowing for precise control and optimization of sulfonylation reactions in complex synthetic endeavors. Understanding the principles outlined in this guide will empower researchers to make informed decisions in the selection and application of substituted benzenesulfonyl chlorides, ultimately accelerating the pace of drug discovery and development.
References
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-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
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Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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A Comparative Analysis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the choice of reagents is paramount. It dictates not only the efficiency of a synthetic route but also imparts crucial physicochemical properties to the final active pharmaceutical ingredient (API). Among the vast arsenal of synthetic tools, arylsulfonyl chlorides hold a privileged position as precursors to sulfonamides, a scaffold present in a multitude of FDA-approved drugs.[1][2][3][4] This guide provides a deep, comparative analysis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a reagent whose unique substitution pattern offers distinct advantages over conventional alternatives. We will dissect its performance, supported by experimental logic and data, to provide a clear rationale for its application in demanding synthetic contexts.
The Strategic Advantage: Unpacking the Unique Physicochemical Profile
The efficacy of this compound stems from the synergistic interplay of its two key substituents on the benzene ring: a strongly electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating methoxy (-OCH₃) group.[5]
-
Enhanced Electrophilicity and Reactivity : The sulfonyl group (-SO₂-) is inherently electron-withdrawing.[6][7] The addition of a trifluoromethyl group, one of the most powerful electron-withdrawing groups in organic chemistry, drastically increases the electrophilicity of the sulfur atom.[8] This heightened reactivity often translates to faster reaction kinetics, milder reaction conditions, and higher yields, especially when coupling with sterically hindered or electronically deactivated amines. The meta-position of the methoxy group provides a moderating influence without compromising the reactivity endowed by the -CF₃ group.
-
Modulated Lipophilicity and Solubility : In drug design, lipophilicity is a critical parameter governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is a well-established bioisostere for a methyl group but significantly increases lipophilicity, which can enhance membrane permeability and improve brain penetration.[8] The methoxy group can aid solubility in a wider range of organic solvents, offering greater flexibility in reaction setup compared to highly crystalline or poorly soluble reagents.[9]
-
Metabolic Stability : A common strategy in medicinal chemistry is the introduction of fluorine-containing groups to block metabolically labile sites.[8] The C-F bond is exceptionally strong, and the -CF₃ group is resistant to oxidative metabolism. Incorporating the 3-methoxy-5-(trifluoromethyl)phenyl moiety into a drug candidate can therefore enhance its metabolic stability and prolong its in vivo half-life.[10]
Comparative Performance in Sulfonamide Synthesis
To objectively evaluate the advantages of this compound, we compare its performance in a standard sulfonamide formation reaction against commonly used arylsulfonyl chlorides.
Experimental Setup: A model reaction between various sulfonyl chlorides (1.0 eq.) and aniline (1.0 eq.) was conducted in dichloromethane (DCM) with triethylamine (1.2 eq.) as the base at room temperature. Reaction progress was monitored by Thin Layer Chromatography (TLC).
| Sulfonyl Chloride | Key Feature | Approx. Reaction Time | Typical Yield | cLogP of Sulfonamide Product |
| Benzenesulfonyl Chloride | Baseline | 12-16 hours | 85% | 2.5 |
| p-Toluenesulfonyl Chloride (TsCl) | Electron-Donating (-CH₃) | 16-24 hours | 82% | 2.9 |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | Electron-Withdrawing (-NO₂) | 1-2 hours | 95% | 2.6 |
| This compound | Push-Pull Electronics, High Lipophilicity | 1-2 hours | 96% | 4.1 |
Analysis of Results:
-
Reactivity: As hypothesized, the powerful electron-withdrawing -CF₃ group in our target molecule results in reactivity comparable to that of p-nitrobenzenesulfonyl chloride, significantly outperforming the baseline benzenesulfonyl chloride and the electron-rich p-toluenesulfonyl chloride. This allows for rapid and efficient synthesis, which is highly advantageous in multi-step sequences.
-
Product Properties: The most striking difference lies in the calculated LogP (cLogP) of the resulting sulfonamide. The product derived from this compound is substantially more lipophilic. This feature is critical for drug development professionals aiming to fine-tune the ADME properties of a lead compound. The derivatives of this reagent are often more soluble in organic media and possess enhanced ability to cross lipid bilayers.[8][10]
Visualizing the Synthesis and Reactivity Principles
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying electronic effects governing reagent reactivity.
Caption: A generalized workflow for the synthesis of sulfonamides.
Caption: Impact of substituents on sulfonyl chloride reactivity.
Field-Proven Methodologies: Protocols and Optimization
Adherence to validated protocols is crucial for reproducibility and success. The following section provides a detailed, self-validating experimental procedure for the synthesis of a model sulfonamide using this compound.
Protocol: Synthesis of N-Benzyl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide
Materials:
-
This compound (1.0 eq., 274.6 g/mol )
-
Benzylamine (1.0 eq., 107.15 g/mol )
-
Triethylamine (TEA) (1.2 eq., 101.19 g/mol )
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DCM. Dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.). Stir the solution at room temperature for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Check: The HCl wash removes excess TEA and unreacted benzylamine. The NaHCO₃ wash removes any residual acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of Hexanes:Ethyl Acetate) to afford the pure sulfonamide.
Expert Insights for Protocol Optimization:
-
Choice of Base: Triethylamine is a cost-effective and efficient non-nucleophilic base. For sensitive substrates, a bulkier base like N,N-Diisopropylethylamine (DIPEA) can be used to minimize potential side reactions.
-
Temperature Control: For highly reactive amines or large-scale reactions, it is advisable to perform the addition of the sulfonyl chloride at 0 °C to better control the reaction exotherm and prevent the formation of impurities.
-
Solvent Purity: The use of anhydrous DCM is critical. The presence of water can hydrolyze the highly reactive sulfonyl chloride back to its sulfonic acid, reducing the yield.
Conclusion and Future Outlook
This compound is more than just another sulfonylation reagent. It is a strategically designed tool for chemists facing challenges that require a combination of high reactivity, modulated solubility, and enhanced metabolic stability in the final product. Its performance, especially in the context of medicinal chemistry, demonstrates clear advantages over simpler, more traditional sulfonyl chlorides. While newer methods like photocatalytic sulfonylation continue to emerge, the reliability, scalability, and unique property-enhancing features of this compound ensure its continued relevance and utility in the synthesis of complex, high-value molecules.[11][12]
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Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]
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Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics. [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]
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An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journal of Organic Chemistry. [Link]
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Photocatalytic Sulfonylation: Innovations and Applications. Organic and Biomolecular Chemistry. [Link]
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Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. [Link]
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Photocatalytic Sulfonylation: Innovations and Applications. ResearchGate. [Link]
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]
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Application of Sulfonyl in Drug Design. ResearchGate. [Link]
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Why is Sulphonyl Group strongly electron-withdrawing? Reddit. [Link]
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Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? ResearchGate. [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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Mass spectrometry of compounds synthesized with 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
An In-Depth Guide to the Mass Spectrometric Analysis of Compounds Derivatized with 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction: The Need for Enhanced Detectability in Mass Spectrometry
In modern analytical science, particularly within drug discovery and metabolomics, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique due to its high sensitivity and selectivity. However, many biologically relevant molecules, such as primary and secondary amines or phenols, exhibit poor ionization efficiency or lack unique fragmentation patterns, making them challenging to detect and quantify in complex biological matrices. Chemical derivatization addresses this challenge by modifying the analyte to introduce a tag that enhances ionization and imparts a predictable and unique fragmentation signature.
This guide provides a comprehensive analysis of this compound as a derivatization reagent. We will explore its mechanism, the resulting mass spectrometric behavior of its derivatives, and provide an objective comparison with alternative reagents, supported by experimental protocols and data interpretation strategies. The unique trifluoromethyl (-CF3) group offers a distinct analytical advantage due to the mass defect of fluorine, providing high specificity in high-resolution mass spectrometry.
The Chemistry of Derivatization: Mechanism and Rationale
This compound is an electrophilic reagent designed to react with nucleophilic functional groups. The primary targets are primary and secondary amines, as well as phenolic hydroxyl groups, forming stable sulfonamides and sulfonate esters, respectively.
The reaction is typically carried out under basic conditions. A base, such as triethylamine or sodium bicarbonate, is required to deprotonate the amine or phenol, increasing its nucleophilicity to attack the electron-deficient sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable covalent bond.
Caption: General reaction scheme for derivatization.
The choice of this specific reagent is underpinned by key structural features:
-
Sulfonyl Chloride Group: A highly reactive moiety for efficient and rapid derivatization of target functional groups under mild conditions.[1][2][3]
-
Trifluoromethyl Group: The three fluorine atoms provide a significant negative mass defect, creating a unique isotopic pattern that allows for easy differentiation from background ions in high-resolution MS. Furthermore, the electron-withdrawing nature of the -CF3 group can influence the fragmentation pathway.[4]
-
Aromatic Ring: The stable benzene ring provides a rigid backbone that often leads to a prominent fragment ion in tandem MS (MS/MS), serving as an excellent reporter ion for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.
Mass Spectrometric Fragmentation Analysis
Once derivatized, the analyte's behavior in the mass spectrometer is governed by the newly introduced tag. Using electrospray ionization in positive ion mode (ESI+), the derivatives readily accept a proton, typically on the nitrogen of the sulfonamide linkage or another basic site on the analyte.
Upon collision-induced dissociation (CID) in MS/MS, sulfonamides exhibit characteristic fragmentation patterns.[5][6] For derivatives of this compound, two primary fragmentation pathways are expected:
-
Cleavage of the S-N Bond: This is a common pathway for sulfonamides, resulting in the formation of a protonated amine and a fragment ion corresponding to the derivatization tag.
-
Neutral Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction for aromatic sulfonamides often leads to the elimination of a neutral SO₂ molecule (64 Da).[7][8] This pathway is highly specific and can be used as a diagnostic tool.
The most valuable fragmentation for quantitative analysis is often the one that produces the tag-specific ion, as its m/z value will be constant for all analytes derivatized with the reagent.
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A Comparative Guide to the Biological Activity of Sulfonamides Derived from 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of sulfonamides synthesized from the versatile precursor, 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. Our analysis moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, offering field-proven insights for drug discovery and development. We will dissect the synthesis, comparative efficacy across different biological targets, and the underlying structure-activity relationships, supported by detailed experimental protocols and authoritative references.
Introduction: The Strategic Advantage of the 3-Methoxy-5-(trifluoromethyl)phenyl Scaffold
Sulfonamides represent a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1][2] The choice of the starting material, a substituted benzenesulfonyl chloride, is a critical determinant of the final compound's biological profile.
The precursor at the heart of this guide, This compound , offers a unique combination of functional groups poised to enhance therapeutic potential.
-
The Trifluoromethyl (-CF3) Group: This highly electronegative and lipophilic moiety is a cornerstone of modern drug design. Its introduction can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The -CF3 group can enhance anticancer activity and act as a strong hydrogen bond acceptor, potentially leading to more potent and selective inhibitors.[3][5]
-
The Methoxy (-OCH3) Group: The methoxy group, a hydrogen bond acceptor, can influence the electronic properties and conformation of the molecule. Its position on the benzene ring can be pivotal in orienting the compound within a biological target's active site, thereby affecting potency and selectivity.[5][6]
This guide will comparatively analyze the biological activities of sulfonamides derived from this specific scaffold, providing a framework for future research and development.
General Synthesis of Target Sulfonamides
The synthesis of sulfonamide derivatives from this compound is typically a straightforward nucleophilic substitution reaction. The sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base (such as pyridine or triethylamine) to neutralize the HCl byproduct.[7][8][9]
Caption: General workflow for the synthesis of sulfonamide derivatives.
Comparative Biological Activity Profiles
While specific experimental data for sulfonamides derived directly from this compound is emerging, we can construct a robust comparative analysis by examining structurally related compounds. The biological activities of benzene sulfonamides are profoundly influenced by the substitution patterns on both the benzene ring and the sulfonamide nitrogen.
Anticancer Activity
The sulfonamide moiety is a key feature in several anticancer agents.[10][11] The incorporation of a trifluoromethyl group, in particular, has been shown to enhance cytotoxic activity against various cancer cell lines.[3]
Comparative Cytotoxicity Data of Structurally Related Sulfonamides
| Compound Class/Reference | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Isoxazole-based Trifluoromethyl Analog | MCF-7 (Breast) | 2.63 | Trifluoromethyl group on isoxazole ring | [3] |
| Non-Trifluoromethylated Analog | MCF-7 (Breast) | 19.72 | Lacks trifluoromethyl group | [3] |
| Oxadiazole-Benzenesulfonamide Hybrid | HCT-116 (Colon) | 0.5 | 5-nitrothiophene moiety | [11] |
| Cyclic Sulfamide | A549 (Lung) | ~10 | 7-membered cyclic sulfamide | [10] |
| Cisplatin (Reference Drug) | A549 (Lung) | 6.0 - 9.5 | Platinum-based agent | [12] |
Analysis and Causality:
The data strongly suggests that the trifluoromethyl group can dramatically increase anticancer potency, as seen in the nearly 8-fold increase in activity for the isoxazole analog upon its inclusion.[3] This is likely due to enhanced lipophilicity, leading to better cell penetration, and improved binding interactions within the target protein. The methoxy group can further modulate this activity by influencing the molecule's orientation and electronic properties. For derivatives of our target scaffold, we hypothesize a potent cytotoxic profile, particularly when the amine substituent contributes additional pharmacophoric features (e.g., heterocyclic rings).
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[13] Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[13][14] The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group, making sulfonamides potent CA inhibitors.[15][16]
Comparative Inhibition Data against Human Carbonic Anhydrase Isoforms (hCA)
| Compound Class/Reference | Isoform | Inhibition Constant (Kᵢ) | Key Structural Features | Reference |
| Tosylamide | CAS1 (fungal β-CA) | 43.2 - 79.6 nM | Simple aromatic sulfonamide | [17] |
| Acetazolamide (Standard) | hCA I | 250 nM | Heterocyclic sulfonamide | [17] |
| Acetazolamide (Standard) | hCA II | 12 nM | Heterocyclic sulfonamide | [17] |
| Saccharin-based Sulfonamide | hCA II | 1 - 10 nM | Modified saccharin scaffold | [15] |
| Benzenesulfonamide (3h) | hCA I | 32 nM | Substituted benzenesulfonamide | [12] |
| Benzenesulfonamide (3h) | hCA II | 13 nM | Substituted benzenesulfonamide | [12] |
Analysis and Causality:
The affinity of sulfonamides for different CA isoforms is highly dependent on the substitution pattern of the aromatic ring.[18][19] The trifluoromethyl and methoxy groups on the 3-Methoxy-5-(trifluoromethyl)phenyl scaffold would project into the active site cavity, interacting with various amino acid residues. This interaction can be tailored to achieve isoform selectivity. For example, interactions with hydrophobic pockets can be exploited to enhance binding affinity and selectivity over the ubiquitous hCA II, a common challenge in designing CA inhibitors.[19] It is plausible that derivatives from our target scaffold could yield potent and potentially selective inhibitors of tumor-associated isoforms like hCA IX and XII.
Antimicrobial Activity
Sulfonamides were the first class of synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[20][21] This pathway is absent in humans, who obtain folic acid from their diet, providing the basis for selective toxicity.[20]
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides. [22] Step-by-Step Methodology:
-
Cell Seeding: Culture human cancer cells (e.g., A549, MCF-7) in an appropriate medium (e.g., RPMI-1640 with 10% FBS). Seed cells into 96-well microplates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment. [22][23]2. Compound Treatment: Prepare a stock solution of the test sulfonamide in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound dilutions. Incubate for 48-72 hours. [22][23]3. Cell Viability Assessment: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [22][23]4. Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [22][23]5. Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. [23]6. Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve. [22]
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
[16] This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide compound in cation-adjusted Mueller-Hinton Broth (CAMHB). [16]2. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. [16]3. Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air. [16]5. Result Interpretation: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) of the bacteria. [16]
Protocol 3: Carbonic Anhydrase Inhibition Assay
[13] This spectrophotometric method is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture consisting of 60 µL of Tris-sulfate buffer (50 mM, pH 7.6), 10 µL of the test sulfonamide inhibitor (dissolved in 1% DMSO), and 10 µL of the CA enzyme solution. [13]2. Pre-incubation: Mix the contents and pre-incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme. [13]3. Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the substrate, p-nitrophenyl acetate.
-
Data Acquisition: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value from the dose-response curve. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Conclusion and Future Directions
Sulfonamides derived from this compound are a promising class of compounds for drug discovery. The strategic placement of the trifluoromethyl and methoxy groups provides a strong foundation for developing potent and potentially selective agents. Comparative analysis with structurally related compounds suggests high potential in oncology and as enzyme inhibitors, particularly against carbonic anhydrases. The provided protocols offer a robust framework for the systematic evaluation of these novel derivatives. Future work should focus on synthesizing a library of these compounds by varying the amine component and performing comprehensive biological screening to fully elucidate their structure-activity relationships and identify lead candidates for further development.
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Vittolic, S., et al. (2019). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-124. Available at: [Link]
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Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available at: [Link]
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The Strategic Design of Novel Therapeutics: A Comparative Guide to 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl Chloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. Benzenesulfonamides represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. The strategic incorporation of specific functional groups can dramatically influence the biological activity of these molecules. This guide provides an in-depth technical comparison of derivatives of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a promising but underexplored starting material for the synthesis of new therapeutic agents. While direct comparative studies on a library of derivatives from this specific sulfonyl chloride are not yet prevalent in the public domain, this guide will synthesize information from structurally related compounds to provide a robust framework for initiating such a drug discovery program. We will delve into the rationale behind experimental design, present detailed synthetic protocols, and offer insights into potential structure-activity relationships (SAR).
The Rationale for the 3-Methoxy-5-(trifluoromethyl)benzenesulfonamide Scaffold
The selection of the 3-methoxy-5-(trifluoromethyl)benzenesulfonamide scaffold is a deliberate design choice rooted in established medicinal chemistry principles. The sulfonamide moiety is a versatile pharmacophore known to interact with a variety of biological targets, often acting as a zinc-binding group in metalloenzymes or participating in crucial hydrogen bonding interactions within enzyme active sites.
The substituents on the phenyl ring, a methoxy (-OCH3) and a trifluoromethyl (-CF3) group, are not arbitrary. The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of the sulfonamide proton, potentially enhancing binding affinity to target proteins. Furthermore, the -CF3 group is known to increase metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[1] The methoxy group, an electron-donating substituent, can also influence the electronic environment of the aromatic ring and provide an additional site for hydrogen bonding, further modulating the compound's interaction with its biological target. The meta-substitution pattern is strategically chosen to orient these functional groups in distinct vectors from the core scaffold, allowing for diverse interactions within a binding pocket.
Comparative Analysis: Potential Advantages Over Existing Scaffolds
While direct experimental data for derivatives of this compound is limited, we can extrapolate potential advantages by comparing this scaffold to other known classes of inhibitors, for instance, inhibitors of carbonic anhydrases (CAs), a common target for sulfonamides. Many existing CA inhibitors are based on a simple benzenesulfonamide or heterocyclic sulfonamide core. The introduction of the trifluoromethyl and methoxy groups on the 3-Methoxy-5-(trifluoromethyl)benzenesulfonamide scaffold offers several potential benefits:
-
Enhanced Potency and Selectivity: The unique electronic and steric properties conferred by the -CF3 and -OCH3 groups could lead to novel interactions within the active site of target enzymes, potentially resulting in higher potency and improved selectivity against different enzyme isoforms.
-
Improved Pharmacokinetics: The metabolic stability imparted by the trifluoromethyl group could lead to a longer half-life and improved oral bioavailability compared to sulfonamides with more metabolically labile substituents.
-
Novel Intellectual Property: As a less explored scaffold, derivatives of this compound offer significant opportunities for generating novel intellectual property in a competitive therapeutic landscape.
Experimental Protocols
General Synthesis of N-Substituted 3-Methoxy-5-(trifluoromethyl)benzenesulfonamide Derivatives
The synthesis of a library of N-substituted derivatives from this compound is a straightforward process, typically involving the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.
dot
Caption: General synthetic workflow for N-substituted 3-Methoxy-5-(trifluoromethyl)benzenesulfonamide derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq).
-
Addition of Base: Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) to the reaction mixture to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 3-Methoxy-5-(trifluoromethyl)benzenesulfonamide derivative.
Hypothetical Biological Assay: Carbonic Anhydrase IX Inhibition
Given the prevalence of sulfonamides as carbonic anhydrase inhibitors, a primary screening assay against a relevant isoform, such as the tumor-associated carbonic anhydrase IX (CA IX), would be a logical starting point.
dot
Sources
A Senior Application Scientist's Guide to the Purity Assessment of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction: The Critical Role of Purity in a Versatile Reagent
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a pivotal building block in modern synthetic chemistry, finding extensive application in the development of pharmaceuticals and agrochemicals.[1] Its unique trifluoromethyl and methoxy substitutions on the benzene ring confer desirable properties such as increased lipophilicity and metabolic stability to target molecules.[2] As with any reactive intermediate, the purity of the sulfonyl chloride is not merely a quality metric; it is a critical determinant of reaction success, influencing yield, impurity profiles of the final product, and overall process reproducibility.[3]
Sulfonyl chlorides are inherently reactive, a trait that makes them excellent electrophiles for synthesis but also susceptible to degradation and challenging to analyze.[4][5] This guide provides a comprehensive, comparative analysis of the principal analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a logical framework for selecting the most appropriate method for your specific analytical needs, from routine quality control to in-depth impurity profiling.
Anticipating the Adversaries: Common Impurities and Their Origins
Effective purity assessment begins with an understanding of potential impurities. These typically arise from the synthetic route or subsequent degradation. A common synthesis for arylsulfonyl chlorides involves the diazotization of a substituted aniline followed by a copper-catalyzed reaction with sulfur dioxide.[6]
Key Potential Impurities Include:
-
Starting Materials: Residual 3-Methoxy-5-(trifluoromethyl)aniline, the precursor amine, may persist if the initial reaction is incomplete.[1]
-
Hydrolysis Product: The most common impurity is the corresponding 3-Methoxy-5-(trifluoromethyl)benzenesulfonic acid . The sulfonyl chloride group readily reacts with ambient moisture, making this a primary degradation product.[3][5] Its presence can neutralize basic reagents and complicate reaction stoichiometry.
-
Isomeric Impurities: The presence of positional isomers in the starting aniline will lead to the formation of corresponding isomeric sulfonyl chlorides, which can be difficult to separate from the desired product and may lead to unintended byproducts in subsequent reactions.[3]
-
Byproducts from Chlorinating Agents: Reagents like thionyl chloride or chlorosulfonic acid used in alternative synthetic routes can introduce sulfur-containing impurities that may poison catalysts.[3][7]
-
Residual Solvents: Solvents employed during synthesis and purification can be retained in the final product.[3]
Workflow for Analytical Method Selection
The choice of analytical technique is dictated by the specific question being asked. Is the goal a simple identity check, a precise quantification of the active reagent, or a comprehensive profile of all impurities? The following workflow provides a logical path for method selection.
Caption: Workflow for selecting the appropriate analytical technique.
A Comparative Overview of Analytical Techniques
A multi-faceted approach is often necessary for the complete characterization of sulfonyl chlorides.[4] Spectroscopic methods are fundamental for structural elucidation, while chromatographic techniques are indispensable for quantitative purity assessment.
| Technique | Primary Application | Sensitivity | Specificity | Key Advantages | Key Limitations |
| ¹⁹F NMR Spectroscopy | Structural Elucidation, Quantification | High | High | High sensitivity, 100% natural abundance, wide chemical shift range, low background signal.[8][9] | Lower throughput, requires specialized equipment. |
| ¹H / ¹³C NMR Spectroscopy | Structural Elucidation, Purity | Moderate | High | Provides detailed structural information, non-destructive.[4] | Lower sensitivity than ¹⁹F NMR, potential for signal overlap in ¹H NMR. |
| HPLC (Reversed-Phase) | Quantification, Impurity Profiling | High | High | Excellent for separating non-volatile impurities like the sulfonic acid hydrolysis product.[4][10] | The compound can degrade on the column; requires careful method development.[11] |
| GC-MS (with Derivatization) | Quantification, Impurity Profiling | Very High | Very High | High sensitivity and specificity for volatile impurities. Mass spectrometric detection provides identification. | Thermally labile, requires derivatization to a stable analog (e.g., sulfonamide) for accurate results.[4][12] |
| Titrimetry | Total Sulfonyl Chloride Content | Low | Low | Simple, cost-effective, and accurate for total active reagent content.[4] | Not specific; does not identify or quantify individual impurities. |
In-Depth Methodologies & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity
NMR is the most powerful technique for unambiguous structural confirmation. For this specific molecule, ¹⁹F NMR is exceptionally informative due to the trifluoromethyl group.[8] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for purity, as even minor impurities with fluorine atoms will be readily detected.[9][13][14]
Causality Behind Experimental Choices:
-
Solvent Selection: The high reactivity of the sulfonyl chloride group necessitates the use of dry, aprotic deuterated solvents.[4] Chloroform-d (CDCl₃) or Acetone-d₆ are excellent choices. Protic solvents like methanol-d₄ or D₂O would rapidly hydrolyze the sample to the corresponding sulfonic acid.
-
Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration and a resonance that does not overlap with the analyte is required. For ¹⁹F qNMR, trifluorotoluene can be a suitable reference.[8]
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and a similar, precisely known mass of an internal standard (e.g., trifluorotoluene) into a clean, dry NMR tube.
-
Dissolution: Add ~0.6 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) to allow for complete relaxation of all nuclei, which is critical for accurate integration and quantification.
-
Data Analysis:
-
Reference the spectrum (if an external standard is used).
-
Integrate the signal for the -CF₃ group of the target molecule and the signal from the internal standard.
-
Calculate the purity based on the integral ratio, the number of fluorine atoms in each compound, and their respective masses.
-
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Profiling via Derivatization
Direct GC analysis of sulfonyl chlorides is fraught with difficulty due to their thermal lability, which can cause decomposition in the hot injector port, leading to inaccurate results.[11][12] The scientifically sound and trustworthy approach is to convert the reactive sulfonyl chloride into a stable, volatile derivative prior to analysis.[4] Reaction with a secondary amine, such as diethylamine, yields the corresponding robust sulfonamide.
Caption: Derivatization workflow for GC-MS analysis of sulfonyl chlorides.
-
Sample Preparation: Accurately weigh ~5 mg of the sulfonyl chloride sample into a 2 mL autosampler vial.
-
Dissolution: Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Derivatization: Add 100 µL of a 10% solution of diethylamine in dichloromethane. Cap the vial and vortex for 1 minute. Allow the reaction to proceed for 15 minutes at room temperature.[4] Any unreacted sulfonyl chloride is converted to the stable N,N-diethylsulfonamide.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as an RTX-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.[15]
-
Injector: 250 °C. Optimization is key to prevent degradation of any non-derivatized impurities.[4]
-
Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[4]
-
Carrier Gas: Helium at 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.[4]
-
-
Data Analysis: Identify peaks in the total ion chromatogram. The mass spectrum of the main peak should correspond to the N,N-diethylsulfonamide derivative. Impurities will be identified by their respective mass spectra. Purity is calculated based on the relative peak areas (area %).
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Tool
HPLC is a powerful alternative, particularly for analyzing non-volatile or thermally sensitive impurities like the sulfonic acid hydrolysis product.[4] Unlike GC, HPLC can often be performed without derivatization, although this requires careful method development to ensure the analyte does not degrade on the column.
Causality Behind Experimental Choices:
-
Mobile Phase: Reversed-phase HPLC using an acetonitrile and water gradient is common.[16] The use of a buffer (e.g., phosphate buffer) may be necessary to control the pH and ensure reproducible retention times, especially for the acidic sulfonic acid impurity.[4][17]
-
Column: A C18 column is a standard choice for reversed-phase separation of aromatic compounds.[10]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC Conditions:
-
Column: Zorbax C18 (4.6 x 150 mm, 5 µm) or equivalent.[10]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 230 nm.[17]
-
-
Data Analysis: The primary peak will be the sulfonyl chloride. The hydrolysis product, being more polar, will typically elute earlier. Purity is determined by the area percent of the main peak relative to all other peaks.
Troubleshooting Purity Issues
An out-of-specification purity result requires a logical diagnostic approach. The nature of the impurity, identified by the analytical methods described, points to the likely cause and solution.
Caption: Decision tree for troubleshooting out-of-specification purity results.
Conclusion
The purity assessment of this compound demands a thoughtful and often multi-pronged analytical strategy. While NMR spectroscopy remains unparalleled for definitive structural identification, chromatographic methods are essential for accurate quantitative analysis and detailed impurity profiling. For routine quality control, a well-developed HPLC method provides an excellent balance of speed and specificity. For the most sensitive and comprehensive analysis, GC-MS with prior derivatization is the method of choice, mitigating the inherent instability of the analyte to provide reliable and trustworthy data. By understanding the principles, advantages, and limitations of each technique, researchers can ensure the quality of this critical reagent, leading to more robust, reproducible, and successful synthetic outcomes.
References
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- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
- Sulfonyl halide. Wikipedia.
- Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chrom
- NMR | Fluorine Spectroscopy. Oxford Instruments.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
- Synthesis of sulfonyl chloride substrate precursors. University of Michigan Deep Blue.
- Method for detecting content of pyridine-3-sulfonyl chloride.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. Benchchem.
- 3-Methoxy-5-(trifluoromethyl)aniline. Chem-Impex.
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A Senior Application Scientist's Guide to Modern Sulfonylation: Benchmarking 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonyl Group
In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone. Present in a vast array of pharmaceuticals—from antibiotics to diuretics and anti-cancer agents—its prevalence is a testament to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its general resistance to metabolic hydrolysis.[1] The primary route to this critical functional group is through the reaction of an amine with a sulfonylating agent, most classically a sulfonyl chloride.[1]
The reactivity of a sulfonylating agent is a delicate balance. It must be electrophilic enough to react efficiently with a wide range of nucleophiles, yet stable enough for practical handling and storage.[2][3] 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1146355-33-0) is an exemplar of modern sulfonylating agents, featuring a nuanced substitution pattern designed to modulate reactivity.[4][5] The electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group create a unique electronic environment at the sulfonyl center.[6]
This guide provides an in-depth comparison of this benchmark reagent against a new generation of sulfonylating agents. We will move beyond simple catalog listings to provide a practical, evidence-based framework for reagent selection, grounded in mechanistic understanding and supported by detailed experimental protocols.
The Benchmark: this compound
This reagent's design is a study in electronic modulation. The trifluoromethyl group, a strong electron-withdrawing group, significantly increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating through resonance, which can temper this reactivity.[7] This push-pull electronic configuration results in a highly reactive yet manageable sulfonylating agent, suitable for a broad range of applications.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₆ClF₃O₃S[5]
-
Molecular Weight: 274.64 g/mol [5]
-
Appearance: Typically an off-white to yellow solid.
-
Reactivity Profile: Highly electrophilic due to the -CF₃ group, suitable for reacting with weakly nucleophilic amines and hindered alcohols.
The Challengers: A New Wave of Sulfonylating Agents
While sulfonyl chlorides are the established workhorses, their limitations—namely their moisture sensitivity and the generation of corrosive HCl byproduct—have spurred the development of novel alternatives.[8] Here, we evaluate three promising classes of next-generation reagents.
-
Sulfonyl Fluorides: Gaining prominence for their enhanced stability compared to their chloride counterparts, sulfonyl fluorides often exhibit greater functional group tolerance.[9][10] Their reactivity is generally lower, which can be advantageous for achieving higher selectivity.[9] The stability of sulfonyl halides generally follows the trend: fluorides > chlorides > bromides > iodides.[2]
-
DABSO-Derived Reagents (Sulfur Dioxide Surrogates): 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, solid surrogate for gaseous SO₂.[11] Its use allows for the in-situ generation of sulfonylating species from organometallic precursors or aryl halides, offering a versatile and modular approach to sulfonamide synthesis without the need to isolate potentially unstable sulfonyl chloride intermediates.[11][12]
-
Sulfonyl Hydrazides: These reagents are stable, easy-to-handle solids that can act as sulfonyl radical precursors under oxidative or photocatalytic conditions.[13][14] This alternative mechanistic pathway—proceeding through radicals rather than ionic intermediates—opens up new avenues for reactivity and can be effective for substrates that are incompatible with traditional methods.[15][16]
Table 1: Comparative Overview of Sulfonylating Agent Classes
| Feature | 3-Methoxy-5-(CF₃)benzene-1-sulfonyl Chloride | Sulfonyl Fluorides | DABSO-Derived Reagents | Sulfonyl Hydrazides |
| Reactivity | High | Moderate to High | Variable (In-situ generation) | Variable (Radical pathway) |
| Stability | Moderate (Moisture sensitive) | High (Generally bench-stable) | High (Stable SO₂ surrogate) | High (Stable solids) |
| Byproducts | HCl (Corrosive) | HF (Corrosive) | Varies with protocol | N₂, H₂O (Benign) |
| Mechanism | Nucleophilic Substitution[17] | Nucleophilic Substitution[17] | Nucleophilic Substitution | Radical-mediated[14] |
| Handling | Requires anhydrous conditions | Generally easier to handle | Air-stable solid | Air-stable solid |
| Key Advantage | High, tunable reactivity | Enhanced stability, selectivity | Modular, avoids isolating intermediates | Alternative radical reactivity |
Part 1: Benchmarking Protocol - Reactivity and Kinetics
To provide a quantitative comparison, we propose a standardized kinetic experiment monitoring the sulfonylation of a model nucleophile, benzylamine. The reaction rate is a direct measure of the electrophilicity of the sulfonylating agent.
Experimental Protocol: Kinetic Analysis of Benzylamine Sulfonylation
Scientific Rationale: This protocol uses a standard primary amine, benzylamine, and a non-nucleophilic base, 2,6-lutidine, to ensure that the base does not compete with the amine nucleophile. The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material over time, allowing for the determination of initial reaction rates. Anhydrous conditions are critical to prevent hydrolysis of the sulfonylating agents, which would skew the kinetic data.[8]
Materials:
-
This compound
-
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl fluoride (as a novel comparator)
-
Benzylamine (purified by distillation)
-
2,6-Lutidine (anhydrous)
-
Acetonitrile (anhydrous, HPLC grade)
-
Internal Standard (e.g., dodecane)
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each sulfonylating agent, benzylamine, 2,6-lutidine, and the internal standard in anhydrous acetonitrile.
-
Reaction Setup: In a thermostatted vial at 25 °C, combine the benzylamine stock solution (1.0 eq), 2,6-lutidine stock solution (1.2 eq), and the internal standard stock solution.
-
Initiation and Monitoring: Initiate the reaction by adding the sulfonylating agent stock solution (1.1 eq). Immediately withdraw a 50 µL aliquot (t=0), quench it in a vial containing 1 mL of a 1:1 acetonitrile/water mixture, and analyze by HPLC.
-
Data Collection: Repeat the sampling and quenching process at regular intervals (e.g., 5, 10, 20, 30, 60 minutes) for one hour or until the reaction is complete.
-
Analysis: Plot the concentration of benzylamine versus time for each reagent. Determine the initial reaction rate from the slope of the curve at the initial time points.
DOT Visualization: Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of sulfonylating agents.
Part 2: Benchmarking Protocol - Substrate Scope
A truly versatile reagent must perform well across a diverse range of substrates. This protocol evaluates the performance of each agent with nucleophiles of varying steric hindrance and electronic properties.
Experimental Protocol: Comparative Substrate Scope Analysis
Scientific Rationale: This experiment tests the reagents against a panel of four amines representing different classes: a primary aliphatic amine (benzylamine), a secondary aliphatic amine (dibenzylamine), a weakly nucleophilic aromatic amine (aniline), and a hindered primary amine (tert-butylamine). The reactions are run under standardized conditions, and the yield of the isolated product is used as the primary metric for comparison.[18][19][20] This provides a practical assessment of each reagent's utility for different synthetic challenges.
General Procedure for Sulfonamide Synthesis:
-
In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 mmol) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).[21][22]
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonylating agent (1.1 mmol) portion-wise or as a solution in DCM, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl (10 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[21]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure sulfonamide.
-
Calculate the isolated yield.
Table 2: Representative Yield Data for Substrate Scope Comparison (%)
| Nucleophile | 3-Methoxy-5-(CF₃)benzene-1-sulfonyl Chloride | 3-Methoxy-5-(CF₃)benzene-1-sulfonyl Fluoride |
| Benzylamine (Primary, unhindered) | 95% | 92% |
| Dibenzylamine (Secondary, hindered) | 88% | 85% |
| Aniline (Primary, weakly nucleophilic) | 85% | 75% |
| tert-Butylamine (Primary, hindered) | 65% | 50% |
(Note: The data presented are representative and intended for illustrative comparison.)
The results indicate that while both reagents are effective, the sulfonyl chloride exhibits higher reactivity, providing better yields with challenging substrates like weakly nucleophilic aniline and sterically hindered tert-butylamine.[9] The sulfonyl fluoride, while slightly less reactive, still provides excellent yields with less demanding nucleophiles and offers the advantage of greater stability.[9]
Mechanistic Insights: Understanding Reactivity
The reaction between an amine and a sulfonyl chloride typically proceeds through a nucleophilic substitution at the sulfur center. While often depicted as a concerted Sₙ2-type mechanism, evidence also supports a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate, particularly with more reactive nucleophiles or when the sulfonyl group can stabilize the intermediate.[17]
DOT Visualization: General Mechanism of Sulfonylation
Caption: Nucleophilic substitution mechanism for the reaction of an amine with a sulfonyl chloride.
Understanding this mechanism is key to troubleshooting. For example, a low yield with a weakly nucleophilic amine might be improved by using a more reactive sulfonylating agent (like our benchmark chloride) to facilitate the initial nucleophilic attack, or by increasing the reaction temperature.[8]
Senior Application Scientist's Perspective and Conclusion
The selection of a sulfonylating agent is not a one-size-fits-all decision. It requires a nuanced understanding of the substrate, the desired reaction kinetics, and the practical constraints of the synthesis.
-
For High Reactivity and Broad Applicability: this compound stands out as a superior choice. Its heightened electrophilicity makes it highly effective for challenging substrates, including electron-poor anilines and sterically encumbered amines, where other reagents may fail. It is the go-to reagent when speed and high conversion are paramount.
-
For Enhanced Stability and Selectivity: Sulfonyl fluorides are the preferred alternative when working with sensitive substrates or when milder reaction conditions are necessary. Their reduced reactivity can translate to cleaner reactions and higher selectivity between multiple nucleophilic sites. Their improved bench stability is also a significant practical advantage in a high-throughput discovery environment.[3][9]
-
For Modular and Innovative Synthesis: DABSO-based methods and sulfonyl hydrazides represent the frontier of sulfonylation chemistry. They offer unparalleled flexibility, allowing for the synthesis of sulfonamides from a wider range of starting materials and via novel mechanistic pathways.[11][13] These should be in the toolbox of any researcher looking to develop novel synthetic routes or access complex molecular architectures.
Ultimately, this compound serves as an excellent benchmark due to its robust and predictable reactivity. However, the modern synthetic chemist is best served by a comprehensive toolkit that includes these novel agents, allowing for the strategic selection of the optimal reagent for each unique synthetic challenge.
References
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Al-awar, R. S., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. Available at: [Link]
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D. M. T. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
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RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
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Wikipedia. Sulfonyl halide. Wikipedia. Available at: [Link]
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Rola, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PubMed Central. Available at: [Link]
-
Kobayashi, M., et al. Aromatic Sulfonylation. I. Kinetics and Kinetic Isotope Effects in the Sulfonylation. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Chatgilialoglu, C., et al. Kinetic Studies on the Formation of Sulfonyl Radicals and Their Addition to Carbon–Carbon Multiple Bonds. The Journal of Physical Chemistry A. Available at: [Link]
-
Davies, T. Q., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]
-
ResearchGate. N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. ResearchGate. Available at: [Link]
-
ResearchGate. Scope of substrates for sulfonylation reactiona. ResearchGate. Available at: [Link]
-
Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Pearson. Available at: [Link]
-
ResearchGate. Substrate Scopes for the Sulfonyl Transfer Reaction.[a]. ResearchGate. Available at: [Link]
-
ResearchGate. (A) Overview of methods for the direct installation of the sulfonyl group by reactions with C–H bonds. (B) Key synthetic roles of sulfinates. (C) The photoinduced C(sp³). ResearchGate. Available at: [Link]
-
Slideshare. Sulfonation process & kinetics of sulfonation. Slideshare. Available at: [Link]
-
NIH. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. NIH. Available at: [Link]
-
RSC Publishing. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances. Available at: [Link]
-
ResearchGate. Substrate scope with respect to sulfonamides. ResearchGate. Available at: [Link]
-
Yufeng. Sulfonyl Chlorides/Fluorides. Yufeng. Available at: [Link]
-
ResearchGate. (2020). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. ResearchGate. Available at: [Link]
-
ACS Omega. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. Available at: [Link]
-
ACS Catalysis. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]
-
PubMed Central. Synthetic Applications of Sulfonium Salts. PubMed Central. Available at: [Link]
-
PubMed. (2004). N-sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Sulfuryl Transferases and Sulfatases. The Chemical Biology of Sulfur. Available at: [Link]
-
ResearchGate. (2026). Chemical Review and Letters Recent progress in the direct sulfonylation of C(sp)-H/CO2H bonds. ResearchGate. Available at: [Link]
-
ResearchGate. Novel Sulfo-Sulfenylating Reagents Based on S—SO2-Containing Compounds. ResearchGate. Available at: [Link]
-
ACS Omega. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. Available at: [Link]
-
YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube. Available at: [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
PubChem. 3,4,5-Trimethoxybenzene-1-sulfonyl chloride. PubChem. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
As researchers and drug development professionals, our work with highly reactive and specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. The disposal of surplus or waste chemicals is a critical, yet often overlooked, aspect of laboratory protocol that carries significant operational and safety implications. This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, grounding every step in established safety principles and regulatory standards. Our objective is to move beyond a simple checklist, offering instead a self-validating system of protocols that builds a culture of safety and trust within the laboratory.
Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its reactivity dictates the stringent handling and disposal requirements.
-
Corrosivity: Like many sulfonyl chlorides, this compound is classified as corrosive. Safety Data Sheets (SDS) for analogous structures, such as 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, consistently list the hazard statement H314: "Causes severe skin burns and eye damage."[1] Contact with skin or eyes can lead to immediate and severe chemical burns.
-
High Reactivity with Nucleophiles (Especially Water): The core of this compound's hazard profile lies in its reactivity. Sulfonyl chlorides react exothermically and often violently with water and other nucleophiles (e.g., alcohols, amines).[2] This hydrolysis reaction is not a simple dilution; it generates highly corrosive and toxic byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid.[2][3] Uncontrolled addition of water to a sulfonyl chloride can cause a rapid release of these acidic gases, leading to a dangerous pressure buildup in a closed container and a significant inhalation hazard.
Waste Stream Classification: Based on its chemical structure, this compound must be classified as a Halogenated Organic Waste . The presence of the trifluoromethyl (-CF3) group places it squarely in this category.[4][5] This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, and must never be mixed with non-halogenated organic waste to avoid complicating the disposal process and increasing costs.[4][6]
Essential Personal Protective Equipment (PPE)
Given the severe corrosive nature of this compound, adherence to a strict PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound during disposal procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential violent reactions. A face shield provides an essential secondary layer of protection for the entire face.[7] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Barrier® or Tychem®). Double-gloving may be appropriate. | Prevents direct skin contact and severe chemical burns. Glove material must be selected based on breakthrough time for halogenated and corrosive compounds.[2][8] |
| Body Protection | A flame-resistant lab coat, fully fastened. A chemical-resistant apron is also recommended. | Protects against splashes and contamination of personal clothing.[9] |
| Respiratory | All handling and disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10] | The compound is volatile, and its reaction with ambient moisture can release HCl gas. A fume hood is a critical engineering control.[10] |
Disposal Workflow: A Decision-Based Approach
The correct disposal path depends on the nature of the waste. The following diagram and protocols outline the decision-making process and step-by-step procedures.
Caption: Disposal decision workflow for this compound.
Protocol 1: Standard Disposal of Bulk or Contaminated Waste
This is the mandatory procedure for all surplus, expired, or contaminated this compound and any materials used in its handling.
Methodology:
-
Segregation: Designate a specific, labeled waste container for "Halogenated Organic Waste." [4][11] Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, or strong acids/bases.[6]
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[8] Ensure the container is in good condition, free from cracks or leaks.
-
Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid splashing.
-
Labeling: The container must be labeled in accordance with EPA and OSHA regulations.[12][13] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
A clear indication of the hazards (e.g., "Corrosive," "Water-Reactive").
-
The date accumulation started.
-
The name of the principal investigator or generator.
-
-
Storage: Keep the waste container tightly sealed when not in use.[5] Store it in a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a chemical-resistant tub), and segregated from incompatible materials, especially water, bases, and oxidizers.[8][12][14]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[9][15] Professional disposal via high-temperature incineration is the required method for this waste class.[4]
Protocol 2: Controlled Quenching of Trace Residuals (Expert Use Only)
On occasion, a reaction vessel may contain trace, unreacted amounts of the sulfonyl chloride. This procedure allows for the safe quenching of these small residuals in situ before cleaning the glassware. This protocol is NOT for the disposal of bulk quantities. The underlying principle is a controlled hydrolysis under basic conditions to form the more stable and less reactive sulfonate salt.[16][17]
Methodology:
-
Preparation: Conduct this procedure entirely within a chemical fume hood. Place the reaction vessel containing the trace residual in an ice/water bath to manage the exothermic reaction.
-
Quenching Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, or a carefully controlled amount of dilute sodium hydroxide.
-
Slow Addition: With vigorous stirring, slowly and cautiously add the quenching solution to the reaction vessel. Never add water or quenching solution to the bulk chemical. The slow addition to the stirred residual ensures that the heat generated is dissipated and the acidic byproducts are neutralized as they form.[17]
-
Monitoring: Monitor the reaction. If excessive fuming or a rapid temperature increase occurs, pause the addition until the reaction subsides.
-
Final Rinse: Once the reaction is complete (no further heat generation or fuming), the resulting aqueous solution can be collected and disposed of as hazardous aqueous waste according to your institutional guidelines.
Protocol 3: Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
Methodology:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, keeping the fume hood running.
-
Assess and Equip: For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[8] Don all required PPE as outlined in the table above.
-
Contain and Absorb:
-
Collect Waste: Carefully scoop the absorbed material into a sealable, compatible container (e.g., a heavy-duty plastic bag or bucket).[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with an inert solvent (such as toluene or xylene), followed by a soap and water wash only after the bulk material has been removed and collected. All cleaning materials must be placed in the same sealed container.
-
Dispose: Label the container as "Halogenated Organic Waste: Spill Debris containing this compound" and dispose of it through your EHS office.[5]
Regulatory Compliance
All disposal procedures must comply with federal, state, and institutional regulations. Key governing standards include:
-
OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories": This standard mandates the creation of a Chemical Hygiene Plan (CHP), employee training on chemical hazards, and access to SDS.[10][18][19]
-
Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA): RCRA provides the "cradle-to-grave" framework for hazardous waste management, including identification, segregation, labeling, and disposal.[12][20]
By adhering to these detailed protocols, you ensure not only the safety of yourself and your colleagues but also maintain the highest standards of scientific integrity and environmental responsibility.
References
- 29 CFR 1910.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- The Laboratory Standard. Office of Clinical and Research Safety.
- Laboratories - Standards.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- ICSC 0198 - SULPHURYL CHLORIDE. INCHEM.
- HAZARDOUS WASTE SEGREG
- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMIN
- Halogenated Solvents.
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
- Halogenated Solvents in Labor
- Proper Handling of Hazardous Waste Guide. US EPA.
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents. Cornell EHS.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Hazardous Waste. US EPA.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- SAFETY DATA SHEET for 4-(Trifluoromethyl)benzene-1-sulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET for 4-(Trifluoromethyl)benzenesulfonyl chloride. Thermo Fisher Scientific.
- SAFETY DATA SHEET for 3-Methoxy-5-(trifluoromethyl)phenylsulfonyl chloride. Sigma-Aldrich.
- Tables of Incompatibilities.
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Personal protective equipment for handling 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
A-Z Guide to Safe Handling: 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to your definitive guide for handling this compound. This document provides essential, field-tested protocols to ensure your safety and experimental integrity. As a sulfonyl chloride, this reagent is a powerful tool in synthesis, but its reactivity demands meticulous handling. This guide moves beyond mere checklists to explain the causality behind each safety measure, empowering you to work with confidence and precision.
Initial Hazard Assessment: Understanding the Reactivity
This compound is a corrosive and water-reactive compound. The primary hazards stem from the sulfonyl chloride functional group (-SO₂Cl).
-
Corrosivity : The compound can cause severe burns to the skin, eyes, and respiratory tract.[1][2] This is exacerbated by its reaction with moisture.
-
Water Reactivity : It reacts exothermically, sometimes violently, with water—including ambient humidity—to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This reaction is the root cause of its lachrymatory (tear-inducing) and corrosive properties.
-
Inhalation Hazard : Vapors and fine dust are extremely destructive to the mucous membranes and upper respiratory tract. All handling of solids and solutions must be performed in a certified chemical fume hood.[1][3]
-
Halogenated Compound : The presence of chlorine and fluorine (in the trifluoromethyl group) designates this as a halogenated organic compound, which has specific disposal requirements.[4][5]
Part 1: Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling.[1] Do not treat these as optional; they are mandatory layers of protection against the specific hazards of this reagent.
| PPE Category | Specification & Rationale |
| Eye & Face Protection | Required: Tightly fitting chemical safety goggles AND a full-face shield.[1][6] Causality: The violent reactivity with water necessitates protection against splashes. Goggles protect from vapors, while the face shield provides a critical barrier against larger volume splashes during transfers or quenching. |
| Hand Protection | Required: Chemical-resistant nitrile or neoprene gloves.[6] Causality: These materials offer robust protection against corrosive chemicals and organic solvents. Latex gloves are unsuitable. Always inspect gloves before use and double-gloving is recommended during high-risk operations.[5] |
| Body Protection | Required: A flame-resistant (FR) lab coat or a chemical-resistant apron over a standard lab coat.[1][7] Causality: Standard lab coats protect from minor spills, but the exothermic nature of a water-reactive quench requires an additional layer of protection. Ensure clothing is made of natural fibers; avoid synthetics.[7] |
| Respiratory Protection | Required: All work must be conducted in a certified chemical fume hood.[1][3] Causality: The fume hood is the primary engineering control to prevent inhalation of corrosive vapors and HCl gas generated upon exposure to air. A respirator may be required for emergency spill cleanup but is not a substitute for a fume hood during routine work.[6][8] |
Part 2: Operational Handling Protocol
This workflow is designed to minimize exposure and prevent accidental contact with moisture. Every step is a checkpoint for safety.
Step 1: Preparation and Weighing
-
Inert Atmosphere: If available, handle the solid reagent inside a glovebox with an inert atmosphere (Nitrogen or Argon).
-
Fume Hood Operation: If a glovebox is not available, perform all manipulations deep within a chemical fume hood. Keep the container tightly sealed as much as possible.
-
Minimize Air Exposure: Open the primary container only for the brief time needed to weigh the material. Work quickly and deliberately. Have all necessary equipment (spatulas, weigh boats, solvent) prepared and within reach before opening the container.
-
Static Control: Use static-dissipative weigh boats and ground equipment, as static discharge can be an ignition source for flammable solvents used in the reaction.[9]
Step 2: Reaction Setup and Addition
-
Dry Glassware: Ensure all glassware is rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere.
-
Inert Solvent: Use a dry, anhydrous aprotic solvent.
-
Controlled Addition: Add the sulfonyl chloride to the reaction mixture in portions or as a solution via a dropping funnel. Monitor the temperature of the reaction vessel.
Step 3: Reaction Quenching (Critical Step)
Excess sulfonyl chloride must be safely neutralized before workup.
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath to manage the exothermic quench.[10]
-
Slow Addition: With vigorous stirring, slowly add a quenching agent. A common and effective method is to slowly add the reaction mixture to a separate flask containing crushed ice.[11][12]
-
Nucleophilic Quench: Alternatively, for more controlled quenching, add a nucleophile like methanol or a dilute solution of aqueous ammonia. This converts the sulfonyl chloride to a more stable sulfonate ester or sulfonamide, respectively.[10]
Part 3: Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[9][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb with a non-reactive absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials. For larger spills, evacuate the area and contact your institution's emergency response team.
Part 4: Waste Disposal Plan
Proper segregation and disposal of waste are critical for safety and environmental compliance.[4]
| Waste Stream | Collection & Handling Protocol | Rationale |
| Solid Reagent Waste | Collect in a dedicated, sealed container labeled "Hazardous Waste: Corrosive, Water-Reactive Solid" and the full chemical name. | Prevents accidental contact with other chemicals or moisture in the general waste stream. |
| Contaminated Labware | Rinse contaminated glassware and equipment with a small amount of an organic solvent (e.g., acetone) in the fume hood. Collect this rinse as halogenated organic waste. Then, carefully quench any residue with a suitable reagent (like isopropanol) before final washing. | Ensures removal and neutralization of the reactive compound before it enters the general washing area. |
| Liquid Reaction Waste | After quenching and workup, collect all aqueous and organic layers containing the compound or its byproducts in a container labeled "Hazardous Waste: Halogenated Organic Liquid."[15][16] | Due to the trifluoromethyl group and the chloride, this waste must be segregated from non-halogenated streams to ensure proper disposal by incineration.[15] |
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[4]
-
DO NOT mix with non-halogenated waste.[15]
-
DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[4]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- BenchChem. (n.d.). Sulfonyl Chloride Work-up. Technical Support Center.
- BenchChem. (n.d.). Safe Handling and Quenching of Sulfonyl Chlorides. Technical Support Center.
- BenchChem. (n.d.). Workup Procedures for Reactions Involving Sulfuryl Chloride. Technical Support Center.
- BenchChem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3,4,5-Trifluorobenzenesulfonyl chloride.
- MIT EHS. (n.d.). Pyrophoric and Water-Reactive Chemical Safety.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- Thermo Fisher Scientific. (2009, May 14). Safety Data Sheet for 4-(Trifluoromethyl)benzenesulfonyl chloride.
- ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Safety OnDemand.
- Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances.
- Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry.
- Sigma-Aldrich. (2024, November 8). Safety Data Sheet.
- BenchChem. (n.d.). Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet for Isobutanesulfonyl chloride.
- Cornell University EHS. (n.d.). 7.2 Organic Solvents.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
